molecular formula C81H103F3N16O29 B15607568 Gastrin I (1-14), human tfa

Gastrin I (1-14), human tfa

Cat. No.: B15607568
M. Wt: 1821.8 g/mol
InChI Key: KUPWHHGXOSIXSI-CKTGWFDPSA-N
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Description

Gastrin I (1-14), human tfa is a useful research compound. Its molecular formula is C81H103F3N16O29 and its molecular weight is 1821.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H103F3N16O29

Molecular Weight

1821.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxycyclohexa-1,3-dien-1-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C79H102N16O27.C2HF3O2/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48;3-2(4,5)1(6)7/h4-7,9-12,14,16,35-36,39-40,49-59,80-81,96H,8,13,15,17-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122);(H,6,7)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-;/m0./s1

InChI Key

KUPWHHGXOSIXSI-CKTGWFDPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of Human Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Gastrin I (1-14), also known as minigastrin (G-14), is a significant bioactive fragment of the larger peptide hormone Gastrin I (G-17).[1][2][3] Gastrin, primarily synthesized by G-cells in the gastric antrum, is the principal hormonal regulator of gastric acid secretion.[3] The 1-14 fragment, consisting of the first 14 N-terminal amino acids of Gastrin I, retains substantial biological function by interacting with the cholecystokinin (B1591339) B (CCK2) receptor.[2] This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and key biological activities of human Gastrin I (1-14), along with representative experimental protocols for its study.

Core Properties of Human Gastrin I (1-14)
PropertyDescriptionReference
Full Name Human Gastrin I (1-14)[1]
Amino Acid Sequence (Glp)-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-TrpN/A
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇[1]
Molecular Weight ~1705.73 Da[1]
Primary Receptor Cholecystokinin B Receptor (CCK2R), also known as Gastrin Receptor[2]

Mechanism of Action and Signaling Pathways

Human Gastrin I (1-14) exerts its effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[2] The CCK2 receptor couples to multiple heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate a cascade of intracellular signaling events.[4][5][6]

  • Gαq Pathway Activation: Upon ligand binding, the CCK2R activates Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[4][5] This pathway is central to gastrin's effects on secretion and cell proliferation.

  • Gα12/13 Pathway Activation: The CCK2R can also couple to Gα12/13 proteins. This activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which catalyze the conversion of GDP-bound RhoA to its active GTP-bound state.[6][7] Activated RhoA subsequently stimulates downstream effectors like Rho-associated kinase (ROCK), influencing cytoskeletal dynamics, cell migration, and gene expression.[6][7]

These primary pathways lead to the activation of downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are critical for mediating the mitogenic effects of gastrin.[4][5][8]

Gastrin_Signaling_Pathway Human Gastrin I (1-14) Signaling via CCK2 Receptor cluster_Gq Gq-PLC Pathway cluster_G1213 G12/13-RhoA Pathway Gastrin Human Gastrin I (1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Gq Gαq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G1213->RhoA IP3 IP₃ PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP₂ PIP2 PIP₂ Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K PI3K/Akt Pathway PKC->PI3K Secretion Gastric Acid & Histamine (B1213489) Secretion PKC->Secretion ROCK ROCK RhoA->ROCK Migration Cell Migration & Cytoskeletal Changes ROCK->Migration Proliferation Cell Proliferation & Mitogenesis MAPK->Proliferation PI3K->Proliferation

Core signaling pathways activated by Human Gastrin I (1-14) via the CCK2 receptor.

Summary of Biological Activities

  • Stimulation of Gastric Acid Secretion: As a primary function, Gastrin I (1-14) binds to CCK2 receptors on both parietal cells (direct stimulation) and enterochromaffin-like (ECL) cells, triggering histamine release which in turn potently stimulates parietal cells to secrete hydrochloric acid (HCl).[2][5]

  • Cell Proliferation and Mitogenesis: Gastrin I (1-14) acts as a growth factor, promoting the proliferation of gastric epithelial cells and has been implicated in the growth of various gastrointestinal cancers.[5][9]

  • Stimulation of Histamine Secretion: The peptide directly stimulates ECL cells to release histamine, a key mediator of gastric acid secretion.[9]

  • Regulation of Gene Expression: Activation of PKC and RhoA pathways by Gastrin I (1-14) leads to the stimulation of lectin-like protein Reg expression, which is involved in mucosal regeneration.[2][10]

  • Pathophysiological Roles: The gastrin-CCK2R axis is frequently overexpressed in gastrointestinal tumors, where it can create an autocrine loop that drives cancer cell proliferation and survival.[5][8]

Quantitative Biological Data

Direct quantitative binding and potency data specifically for the human Gastrin I (1-14) fragment are not extensively documented in publicly available literature. However, data from the full-length peptide (Gastrin I, G-17) and the highly similar minigastrin (G-14) provide valuable context, indicating that the 1-14 fragment retains high potency.

PeptideAssay TypeParameterValueCell/SystemReference
Human Gastrin I (G-17) Cell ProliferationEC₅₀6.2 pMGastric Epithelial Cells[9]
Human Gastrin I (G-17) Histamine SecretionEC₅₀0.014 nMNot Specified[9]
Rat Gastrin (G-17) Receptor BindingK_d~4 x 10⁻¹⁰ MRat Gastric Mucosa[11]
Minigastrin (G-14) Gastric Acid SecretionED₅₀Similar to G-17In vivo (Dog)[12]

Experimental Protocols

Studying the biological activity of Human Gastrin I (1-14) typically involves receptor binding assays to determine affinity and functional assays to measure downstream cellular responses.

Protocol: Radioligand Binding Assay for CCK2R Affinity

This protocol outlines a method to determine the binding affinity (K_d, K_i) of Gastrin I (1-14) for the CCK2 receptor using a competitive binding assay.

  • Cell Culture & Membrane Preparation:

    • Culture cells stably expressing the human CCK2 receptor (e.g., A431-CCK2R cells) to high confluence.[13]

    • Harvest cells and homogenize in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration via a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., ¹²⁵I-[Leu¹⁵]-Gastrin I) to each well.

    • Add increasing concentrations of unlabeled competitor peptide (Human Gastrin I (1-14)).

    • For non-specific binding (NSB) control wells, add a high concentration of unlabeled Gastrin I (G-17).

    • Add the prepared cell membranes (~20-50 µg protein/well) to initiate the binding reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow filters to dry, then measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

    • Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol: Functional Assay - Intracellular Calcium Mobilization

This protocol measures the ability of Gastrin I (1-14) to activate the Gq pathway by monitoring changes in intracellular calcium concentration.

  • Cell Preparation:

    • Plate CCK2R-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with CCK2R) onto a black, clear-bottom 96-well plate and grow to ~90% confluence.

    • Aspirate the culture medium and wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) in HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well for the assay.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

  • Agonist Stimulation and Data Acquisition:

    • The instrument automatically injects a prepared solution of Human Gastrin I (1-14) into the wells to achieve the desired final concentration.

    • Immediately following injection, continue to record fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak and subsequent plateau.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • To determine potency, test a range of Gastrin I (1-14) concentrations.

    • Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Experimental_Workflow General In Vitro Experimental Workflow Culture 1. Cell Culture (CCK2R-expressing cells) Prepare 2. Assay Preparation (e.g., Membrane Prep, Dye Loading) Culture->Prepare Treat 3. Peptide Treatment (Add Human Gastrin I (1-14)) Prepare->Treat Incubate 4. Incubation / Reaction Treat->Incubate Acquire 5. Data Acquisition (e.g., Gamma Counter, Plate Reader) Incubate->Acquire Analyze 6. Data Analysis (Calculate EC₅₀, K_i, etc.) Acquire->Analyze Result Result Interpretation Analyze->Result

A generalized workflow for assessing the in vitro activity of peptide ligands.

Conclusion

Human Gastrin I (1-14) is a potent, biologically active fragment of Gastrin I that retains the core functions of the full-length hormone. Its primary mechanism involves the activation of the CCK2 receptor, leading to the stimulation of Gq- and G12/13-mediated signaling pathways. These cascades regulate critical physiological processes, including gastric acid secretion and cellular proliferation. While specific quantitative affinity and potency data for this fragment remain sparse, comparative studies indicate its activity is comparable to that of full-length gastrin, making it a valuable tool for research in gastroenterology, oncology, and pharmacology. The protocols provided herein offer a robust framework for the further characterization of this and other related peptides in drug discovery and development settings.

References

The Role of Gastrin I (1-14) in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Gastrin I (1-14), also known as minigastrin, in the regulation of gastric acid secretion. Gastrin I (1-14) is a 14-amino acid peptide fragment of the larger gastrin hormone and plays a significant role in stimulating the production of hydrochloric acid in the stomach.[1] This document outlines the molecular mechanisms, signaling pathways, and quantitative data associated with Gastrin I (1-14)'s function, and provides detailed experimental protocols for its study.

Mechanism of Action

Gastrin I (1-14) exerts its primary effect on gastric acid secretion through its interaction with the cholecystokinin (B1591339) 2 (CCK2) receptor, a G-protein coupled receptor.[2] These receptors are located on two principal cell types within the gastric mucosa: parietal cells and enterochromaffin-like (ECL) cells.[3]

Direct Pathway on Parietal Cells: Gastrin I (1-14) directly binds to CCK2 receptors on the basolateral membrane of parietal cells.[2] This binding event initiates an intracellular signaling cascade that culminates in the translocation and activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell. The activated proton pump then secretes hydrogen ions (H+) into the gastric lumen, leading to the formation of hydrochloric acid (HCl).

Indirect Pathway via ECL Cells: The indirect pathway is considered the major contributor to gastrin-stimulated acid secretion.[3] Gastrin I (1-14) binds to CCK2 receptors on ECL cells, stimulating them to synthesize and release histamine (B1213489).[4][5] Histamine then acts as a paracrine signaling molecule, diffusing to adjacent parietal cells and binding to H2 receptors. The activation of H2 receptors on parietal cells leads to an increase in intracellular cyclic AMP (cAMP), which strongly potentiates the acid secretion initiated by the direct gastrin pathway.

Signaling Pathways

The binding of Gastrin I (1-14) to the CCK2 receptor triggers a well-defined signaling cascade within both parietal and ECL cells.

CCK2 Receptor Signaling in Parietal and ECL Cells: Upon ligand binding, the CCK2 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are key events that lead to the physiological responses in both cell types: proton pump activation in parietal cells and histamine exocytosis from ECL cells.[6]

G Gastrin I (1-14) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin_I_1-14 Gastrin_I_1-14 CCK2R CCK2 Receptor Gastrin_I_1-14->CCK2R Binds Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cytosol ↑ [Ca2+]i ER->Ca2_cytosol Releases Ca2+ Response Cellular Response (H+ secretion or Histamine release) Ca2_cytosol->Response PKC->Response

Gastrin I (1-14) signaling cascade.

Quantitative Data

The potency and efficacy of Gastrin I (1-14) in stimulating gastric acid secretion have been compared to other gastrin isoforms, primarily Gastrin-17.

ParameterGastrin I (1-14) (Minigastrin)Gastrin-17Species/SystemReference
Acid Secretory Potency No statistically significant difference in acid output at equimolar doses.-Dogs with gastric fistulas[2][7][8]
Acid Secretory Potency Potency ratio of 0.4 (less than half as potent).1.0Dogs with gastric fistulas[9]
EC50 for Histamine Release Not directly measured0.2 nMIsolated rat ECL cells[5]
CCK2 Receptor Binding Affinity (Ki) Not directly measured13.2 ± 1.5 nMCCK2R-expressing cells[10]

Note: One study on the closely related minigastrin (HG-13-I) reported a lower potency compared to Gastrin-17.[9] However, a subsequent reappraisal using synthetic human minigastrin (HG-14-I) found no significant difference in acid output.[7][8] This highlights the importance of using highly purified and specific peptide fragments in such comparative studies.

Experimental Protocols

Isolation of Rabbit Gastric Glands

This protocol is adapted from methods described for the preparation of isolated gastric glands for studying acid secretion.[11]

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Saline solution

  • Collagenase (Type I, e.g., from Clostridium histolyticum)

  • Bovine serum albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

Procedure:

  • Anesthetize the rabbit according to approved institutional animal care protocols.

  • Perfuse the stomach via the aorta with ice-cold saline until the gastric vasculature is cleared of blood.

  • Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold saline.

  • Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Mince the mucosa into small pieces (approx. 1 mm³) with fine scissors.

  • Incubate the minced tissue in a solution of collagenase (e.g., 1 mg/mL in HBSS with 0.2% BSA) at 37°C with gentle shaking for approximately 60-90 minutes.

  • Monitor the digestion process periodically by observing the release of gastric glands under a light microscope.

  • Once a sufficient number of glands are liberated, terminate the digestion by adding an equal volume of cold HBSS.

  • Filter the suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Wash the isolated glands by repeated centrifugation (e.g., 100 x g for 2 minutes) and resuspension in fresh HBSS.

  • The final pellet of isolated gastric glands can be resuspended in an appropriate buffer for subsequent experiments.

G Workflow for Isolation of Rabbit Gastric Glands Start Anesthetized Rabbit Perfuse Perfuse stomach with saline Start->Perfuse Excise Excise stomach and isolate mucosa Perfuse->Excise Mince Mince mucosa Excise->Mince Digest Collagenase digestion (37°C) Mince->Digest Filter Filter through nylon mesh Digest->Filter Wash Wash by centrifugation Filter->Wash End Isolated Gastric Glands Wash->End

Isolation of rabbit gastric glands.
Measurement of Acid Secretion using the [14C]-Aminopyrine Uptake Assay

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of the weak base [14C]-aminopyrine in acidic compartments.

Materials:

  • Isolated gastric glands or parietal cells

  • [14C]-Aminopyrine

  • Incubation buffer (e.g., DMEM)

  • Gastrin I (1-14) and other secretagogues/inhibitors

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Pre-incubate the isolated gastric glands in the incubation buffer at 37°C for 15-30 minutes to allow them to equilibrate.

  • Add [14C]-aminopyrine to a final concentration of approximately 0.1 µCi/mL.

  • Add Gastrin I (1-14) at various concentrations to different aliquots of the gland suspension. Include a negative control (vehicle only) and a positive control (e.g., histamine).

  • Incubate the glands at 37°C for 30-60 minutes with gentle shaking.

  • Terminate the incubation by centrifuging the glands (e.g., 100 x g for 2 minutes) and removing the supernatant.

  • Wash the gland pellet with ice-cold buffer to remove extracellular [14C]-aminopyrine.

  • Lyse the cells in the pellet (e.g., with a solubilizing agent like Triton X-100).

  • Add the cell lysate to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The amount of [14C]-aminopyrine accumulated is proportional to the degree of acid secretion.

Radioimmunoassay (RIA) for Gastrin I (1-14)

This protocol provides a general framework for a competitive radioimmunoassay to measure the concentration of Gastrin I (1-14) in biological samples.[12][13][14][15][16]

Materials:

  • Antibody specific for the N-terminus of gastrin, capable of recognizing Gastrin I (1-14)

  • [125I]-labeled Gastrin I (1-14) (tracer)

  • Gastrin I (1-14) standards of known concentrations

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA)

  • Separation agent (e.g., second antibody, charcoal, or magnetic beads)

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the Gastrin I (1-14) standard in the assay buffer to create a standard curve.

  • Assay Setup: In labeled tubes, add a fixed volume of the sample or standard.

  • Add a fixed volume of the specific anti-gastrin antibody to each tube.

  • Add a fixed volume of the [125I]-labeled Gastrin I (1-14) tracer to each tube.

  • Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled gastrin for the antibody.

  • Separation of Bound and Free Tracer: Add the separation agent to precipitate the antibody-bound gastrin complex.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant the supernatant containing the free tracer.

  • Counting: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

  • Data Analysis: Plot a standard curve of the percentage of bound tracer versus the concentration of the gastrin standards. Determine the concentration of Gastrin I (1-14) in the unknown samples by interpolating their bound percentage on the standard curve.

G Workflow for Gastrin I (1-14) Radioimmunoassay Start Sample/Standard Add_Ab Add Anti-Gastrin Antibody Start->Add_Ab Add_Tracer Add [125I]-Gastrin I (1-14) Add_Ab->Add_Tracer Incubate Incubate (e.g., 24-48h at 4°C) Add_Tracer->Incubate Separate Separate bound and free tracer Incubate->Separate Count Count radioactivity of bound fraction Separate->Count Analyze Analyze data against standard curve Count->Analyze End Gastrin I (1-14) Concentration Analyze->End

Radioimmunoassay for Gastrin I (1-14).

Conclusion

Gastrin I (1-14) is a potent secretagogue of gastric acid, acting through both direct and indirect pathways involving parietal and ECL cells, respectively. Its mechanism of action is mediated by the CCK2 receptor and a subsequent Gq-protein signaling cascade. While there is some debate in the literature regarding its exact potency relative to Gastrin-17, it is clear that Gastrin I (1-14) is a physiologically relevant regulator of gastric acid secretion. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced roles of this and other gastrin fragments in both normal physiology and pathological conditions.

References

An In-depth Technical Guide to the Binding of Gastrin I (1-14) with the Cholecystokinin B (CCK2) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the molecular interactions between Gastrin I and its corresponding fragment (1-14) with the cholecystokinin (B1591339) B (CCK2) receptor, also known as the gastrin receptor. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative binding affinities, experimental methodologies for characterization, and the intricate signaling cascades initiated upon ligand binding.

Introduction

Gastrin and cholecystokinin (CCK) are structurally related peptide hormones that play crucial roles in gastrointestinal physiology and central nervous system functions.[1][2] They exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the CCK1 receptor and the CCK2 receptor.[2] The CCK2 receptor binds both gastrin and CCK with similarly high affinity and is the primary mediator of gastrin's physiological actions, including the stimulation of gastric acid secretion.[1][2]

Gastrin I (1-14) is a fragment of the full-length Gastrin I peptide hormone.[3][4] It is known to bind to the CCK2 receptor and is implicated in stimulating gastric acid release through the activation of downstream signaling pathways, including Protein Kinase C (PKC) and RhoA.[3] The shared C-terminal tetrapeptide amide sequence between gastrin and CCK is essential for binding to the CCK2 receptor.[5] Understanding the precise nature of this interaction is fundamental for the development of novel therapeutics targeting conditions associated with gastrin dysregulation, such as certain types of cancer and gastrointestinal disorders.

Quantitative Binding Data

While specific binding affinity data for the Gastrin I (1-14) fragment is not extensively reported in the literature, the affinities of the parent molecule, Gastrin I (also referred to as Gastrin-17), and other relevant analogues for the CCK2 receptor are well-characterized. These values, typically determined through competitive radioligand binding assays, provide a crucial benchmark for understanding receptor interaction.

LigandReceptorAssay TypeAffinity Metric (Value)Cell Line / TissueReference
Gastrin I (Gastrin-17)Human CCK2Competition BindingIC₅₀: 0.94 nMBrain Membranes[1]
PentagastrinHuman CCK2Competition BindingIC₅₀: 0.76 ± 0.11 nMA431-CCK2R Cells[6]
Cholecystokinin-8 (CCK-8)Human CCK2Competition BindingIC₅₀: 0.14 nMBrain Membranes[1]
Divalent Gastrin Peptide (MGD5)Human CCK2Competition BindingK_d_: 0.7 nMAR42J Cells
Monomeric Gastrin Peptide (APH070)Human CCK2Competition BindingK_d_: 2.9 nMAR42J Cells

Signaling Pathways

Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 family of G proteins. This coupling leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][6] These events lead to the activation of multiple downstream pathways, including the MAPK/ERK cascade, PI3K/AKT pathway, and Src kinase, ultimately influencing cellular processes like proliferation, differentiation, and secretion.[1][6]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binding Gq Gαq/11 CCK2R->Gq Activation PLC Phospholipase Cβ (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activation PI3K PI3K/AKT Pathway PKC->PI3K Activation Proliferation Gene Transcription (e.g., c-fos) Cell Proliferation MAPK->Proliferation PI3K->Proliferation

CCK2 Receptor Signaling Cascade.

Experimental Protocols

The characterization of ligand binding to the CCK2 receptor is predominantly performed using competitive radioligand binding assays. This method quantifies the ability of an unlabeled test compound (e.g., Gastrin I (1-14)) to displace a radiolabeled ligand with known affinity from the receptor.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line stably overexpressing the human CCK2 receptor (e.g., A431-CCK2R, AR42J).
  • Radioligand: A high-affinity CCK2 receptor ligand labeled with a radioisotope, such as ¹²⁵I-[Leu¹⁵]Gastrin I or ¹²⁵I-CCK-8.[6]
  • Test Ligand: Unlabeled Gastrin I (1-14) or other competitor compounds, prepared in a series of dilutions.
  • Assay Buffer: e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin).
  • Filtration System: Glass fiber filter mats (e.g., Whatman GF/C) and a cell harvester or vacuum manifold system.
  • Scintillation Counter: Gamma counter for measuring ¹²⁵I radioactivity.

2. Experimental Procedure:

  • Incubation: In a microplate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its K_d_ value), and varying concentrations of the unlabeled test ligand.
  • Total Binding Control: Wells containing membranes and radioligand only (no competitor).
  • Non-specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled Gastrin-17) to block all specific binding.
  • Incubation Conditions: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filter mats into tubes and measure the retained radioactivity using a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (NSB) counts from the total binding and from the counts at each concentration of the test ligand.
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.
  • Calculate K_i_ (optional): Convert the IC₅₀ value to a K_i_ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare CCK2R Membrane Homogenate B1 Combine Membranes, Radioligand, & Test Ligand in Microplate A1->B1 A2 Prepare Serial Dilutions of Test Ligand (e.g., Gastrin I 1-14) A2->B1 A3 Prepare Radioligand (e.g., ¹²⁵I-Gastrin) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Rapid Vacuum Filtration (Separate Bound from Free) B2->B3 B4 Wash Filters with Ice-Cold Buffer B3->B4 C1 Measure Radioactivity with Gamma Counter B4->C1 C2 Calculate Specific Binding C1->C2 C3 Plot Competition Curve (% Binding vs. [Ligand]) C2->C3 C4 Calculate IC₅₀/K_i_ via Non-Linear Regression C3->C4

Competitive Binding Assay Workflow.

References

A Deep Dive into Gastrin I and its N-Terminal Fragment, Gastrin I (1-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Gastrin I and its corresponding N-terminal fragment, Gastrin I (1-14). We delve into their structural and functional distinctions, compare their biological activities through available quantitative data, and provide detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in gastroenterology, endocrinology, and drug development targeting the cholecystokinin-2 receptor (CCK2R).

Core Differences: Structure and Function

Gastrin I, a 17-amino acid peptide hormone, is a primary regulator of gastric acid secretion and plays a crucial role in gastric mucosal growth and motility.[1][2] It is produced by G-cells in the antrum of the stomach and the duodenum. The biological activity of Gastrin I is primarily mediated through its binding to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[3][4]

The Gastrin I (1-14) fragment, as its name suggests, is the N-terminal 14-amino acid sequence of Gastrin I. While it is a fragment of the full-length hormone, it is also reported to be involved in the stimulation of gastric acid secretion.[5][6] The key difference lies in the absence of the C-terminal tripeptide amide (Trp-Met-Asp-Phe-NH2), which is crucial for the full biological activity of Gastrin I. The C-terminal tetrapeptide amide is the minimal fragment of gastrin that retains biological activity.

FeatureGastrin IGastrin I (1-14) Fragment
Amino Acid Sequence pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
Molecular Weight ~2098 g/mol ~1706 g/mol
C-terminus Amidated PhenylalanineTryptophan with a free carboxyl group
Primary Function Potent stimulation of gastric acid secretion, mucosal growthStimulation of gastric acid secretion

Quantitative Data Summary

The following tables summarize the available quantitative data for Gastrin I and its analogs. Direct comparative data for the Gastrin I (1-14) fragment is limited in the current literature.

Table 1: Receptor Binding Affinity

LigandReceptorCell Line/TissueAssay TypeKd (nM)IC50 (nM)Reference
Gastrin ICCK2RA431-CCK2R cellsCompetition Binding-1.28 ± 0.09[7]
[111In]In-DTPAGlu-G-CCK8CCK2RA431-CCKBR cellsSaturation Binding--[8]
Various DOTA-coupled gastrin analogsCCK2RHuman tumor sectionsAutoradiography-0.2 - 3.4[1]
Divalent Gastrin Peptide (MGD5)CCK2RAR42J cellsSaturation Binding0.69 ± 0.141.04 ± 0.16[3]
Monomeric Gastrin Peptide (APH070)CCK2RAR42J cellsSaturation Binding2.9 ± 0.65.59 ± 1.46[3]
Gastrin I (1-14) Fragment CCK2R --Data not available Data not available -

Table 2: In Vitro Potency

LigandBiological EffectCell Line/SystemEC50Reference
Gastrin IHistamine (B1213489) SecretionIsolated gastric glands0.014 nM
Gastrin IEpithelial Cell ProliferationGastric organoids6.2 pM
Gastrin I (1-14) Fragment Gastric Acid Secretion -Data not available -

Experimental Protocols

CCK2 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies described for gastrin analogs and can be used to determine the binding affinity of Gastrin I and its fragments.[9][10]

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • Bacitracin

  • Radiolabeled Gastrin I (e.g., 125I-Gastrin I)

  • Unlabeled Gastrin I and Gastrin I (1-14) fragment

  • Cell membranes from a CCK2R-expressing cell line (e.g., A431-CCK2R, AR42J)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CCK2R-expressing cells in ice-cold lysis buffer (50mM Tris-HCl, 5mM MgCl2, with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer (50 mM HEPES, 5 mM MgCl2, 0.1% BSA, 0.2 mg/mL bacitracin, pH 7.4). Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well filter plate, add in the following order:

    • 50 µL of binding buffer

    • 50 µL of unlabeled competitor (Gastrin I or Gastrin I (1-14) fragment) at various concentrations (for competition assay) or buffer alone (for saturation assay).

    • 50 µL of radiolabeled Gastrin I at a fixed concentration (typically near its Kd).

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: For saturation binding, determine Kd and Bmax by non-linear regression analysis of specific binding data. For competition binding, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Gastric Acid Secretion Assay (Aminopyrine Accumulation)

This protocol measures the accumulation of the weak base 14C-aminopyrine in the acidic compartments of isolated gastric glands or parietal cells as an index of acid secretion.[11][12][13]

Materials:

  • Collagenase and Pronase

  • DMEM/F12 medium

  • 14C-Aminopyrine

  • Histamine

  • Gastrin I and Gastrin I (1-14) fragment

  • Isolated gastric glands or purified parietal cells

  • Scintillation counter

Procedure:

  • Isolation of Gastric Glands/Parietal Cells: Isolate gastric glands from rabbit or rodent stomachs by enzymatic digestion with collagenase and pronase. Purify parietal cells using techniques like density gradient centrifugation or flow cytometry.

  • Assay:

    • Pre-incubate the isolated glands or cells in a buffer containing 14C-aminopyrine.

    • Stimulate the cells with varying concentrations of Gastrin I or Gastrin I (1-14) fragment in the presence of a sub-maximal concentration of histamine (to potentiate the gastrin effect).

    • Incubate for 30-60 minutes at 37°C.

  • Separation and Lysis: Separate the cells from the incubation medium by centrifugation through a dense, inert oil (e.g., silicone oil) to minimize loss of trapped aminopyrine (B3395922). Lyse the cells to release the accumulated radioactivity.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) and plot it against the concentration of the stimulating agent to determine the EC50.

Signaling Pathways and Experimental Workflows

Gastrin I Signaling Pathway

Gastrin I binding to the CCK2R activates multiple intracellular signaling cascades, primarily through Gq/11 and G12/13 proteins.[4] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to increased gastric acid secretion and cell proliferation.[14][15]

Gastrin_Signaling Gastrin_I Gastrin I CCK2R CCK2 Receptor Gastrin_I->CCK2R Binds Gq_11 Gq/11 CCK2R->Gq_11 Activates PI3K_pathway PI3K/Akt Pathway CCK2R->PI3K_pathway PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Acid_Secretion Gastric Acid Secretion Ca2_release->Acid_Secretion MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway PKC->Acid_Secretion Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation PI3K_pathway->Cell_Proliferation

Gastrin I Signaling Cascade

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the key steps in a typical radioligand receptor binding assay.

Binding_Assay_Workflow start Start prepare_membranes Prepare CCK2R-expressing cell membranes start->prepare_membranes setup_assay Set up 96-well filter plate: Buffer, Competitor, Radioligand, Membranes prepare_membranes->setup_assay incubate Incubate at 37°C setup_assay->incubate filtrate Vacuum Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (Kd, IC50, Ki) count->analyze end End analyze->end

Workflow for CCK2R Binding Assay

Logical Relationship: Gastrin I vs. Gastrin I (1-14) Fragment

This diagram illustrates the structural relationship and the presumed functional overlap and differences between Gastrin I and its 1-14 fragment.

Gastrin_Comparison cluster_gastrin_i Gastrin I (17 amino acids) cluster_fragment Gastrin I (1-14) Fragment gastrin_i_node pGlu-...-Trp-Met-Asp-Phe-NH2 cck2r_binding Binds to CCK2R gastrin_i_node->cck2r_binding acid_secretion Stimulates Gastric Acid Secretion gastrin_i_node->acid_secretion full_potency Full Biological Potency gastrin_i_node->full_potency fragment_node pGlu-...-Trp fragment_node->cck2r_binding Presumed weaker binding fragment_node->acid_secretion

Structural and Functional Relationship

Conclusion

Gastrin I is a well-characterized hormone with a critical role in gastric physiology, mediated through the CCK2 receptor. Its N-terminal fragment, Gastrin I (1-14), also appears to participate in stimulating gastric acid secretion, although its relative potency and binding affinity compared to the full-length hormone are not well-documented in publicly available literature. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. The signaling pathway and workflow diagrams serve as visual aids to understand the complex biological processes involved. Further research is warranted to fully elucidate the physiological relevance and pharmacological potential of the Gastrin I (1-14) fragment, which could inform the development of novel therapeutics for gastric acid-related disorders.

References

The Unseen Partner: A Technical Guide to the Role of Trifluoroacetic Acid (TFA) Salt in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic peptides, trifluoroacetic acid (TFA) is an indispensable yet often scrutinized companion. A strong organic acid, TFA plays a crucial role throughout the lifecycle of a synthetic peptide, from its assembly to its purification and final formulation.[1][2] This technical guide provides an in-depth exploration of the multifaceted purpose of TFA salt in synthetic peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its fundamental roles in peptide synthesis and purification, its impact on peptide solubility and stability, and the critical considerations for its potential biological effects. This guide also provides detailed experimental protocols for key procedures and quantitative data to inform experimental design and data interpretation.

The Role of TFA in Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and TFA is a key reagent in this process. Its primary functions are twofold: cleavage of the completed peptide from the solid support resin and removal of acid-labile protecting groups from amino acid side chains.[1][2]

Following synthesis, crude peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). In this context, TFA is a widely used ion-pairing agent in the mobile phase.[2] By forming a salt with the positively charged residues of the peptide, TFA neutralizes their charge, leading to more predictable and uniform interactions with the hydrophobic stationary phase of the HPLC column. This results in sharper, more symmetrical peaks and improved separation of the target peptide from impurities.[2]

Impact of TFA on Peptide Physicochemical Properties

The presence of TFA as a counterion can significantly influence the physicochemical properties of a synthetic peptide, most notably its solubility and stability.

Solubility

TFA salts are generally known to enhance the solubility of peptides in aqueous solutions.[3] This is particularly beneficial for hydrophobic peptides that might otherwise be difficult to handle and formulate. The strong acidic nature of TFA ensures that the basic amino acid residues (such as Lysine, Arginine, and Histidine) and the N-terminus remain protonated and charged, which promotes interaction with water molecules.

Stability

The choice of counterion can also affect the stability of a peptide. TFA's strong acidity can contribute to the hydrolytic degradation of sensitive peptide bonds over time, although for many peptides, the lyophilized TFA salt form is considered stable for long-term storage at low temperatures.[5] However, for peptides containing sensitive motifs, conversion to a different salt form, such as acetate (B1210297) or hydrochloride, may be preferable for enhanced long-term stability.[1][4] Acetate salts are often favored in later stages of drug development due to their biocompatibility and tendency to form better lyophilized cakes.[4]

Biological Implications of Residual TFA

While essential for synthesis and purification, residual TFA in the final peptide product can have unintended biological consequences, a critical consideration for in vitro and in vivo studies. The trifluoroacetate (B77799) anion can bind to the free amino termini and the side chains of positively charged amino acids, potentially altering the peptide's secondary structure, mass, and solubility in biological buffers.[6]

Numerous studies have reported that TFA can interfere with cellular assays, with effects ranging from inhibition of cell proliferation to inducing cell growth, depending on the cell type and concentration.[2][7] For example, TFA has been shown to suppress the proliferation of chondrocytes and osteoblasts in a dose-dependent manner.[7] It can also interfere with enzyme and receptor binding assays.[2] Given these potential artifacts, it is often recommended to remove or exchange the TFA counterion for a more biologically benign alternative, such as acetate or hydrochloride, especially for sensitive biological applications.[2][8]

Data Presentation: Quantitative Analysis of TFA Removal

The efficiency of TFA removal is a critical parameter for preparing peptides for biological assays. The following table summarizes quantitative data from a study that systematically investigated the removal of TFA from a model peptide (AT 1) by lyophilization with varying concentrations of hydrochloric acid (HCl) over three cycles.

HCl ConcentrationTFA Content (mg TFA / mg peptide salt) after Cycle 1TFA Content (mg TFA / mg peptide salt) after Cycle 2TFA Content (mg TFA / mg peptide salt) after Cycle 3
0 mM (Control) 0.285 ± 0.0150.240 ± 0.0200.215 ± 0.023
2 mM Below LoQBelow LoQBelow LoQ
5 mM Below LoQBelow LoQBelow LoQ
10 mM Below LoQBelow LoQBelow LoQ
100 mM Below LoQBelow LoQBelow LoQ
*LoQ (Limit of Quantification) for TFA was 5.8 µg per mg of peptide salt via HPLC-ELSD.[9]

These data demonstrate that lyophilization with HCl at concentrations as low as 2 mM is highly effective in reducing TFA content to below the limit of quantification after just one cycle.[9] Repeated lyophilization in water alone (0 mM HCl) also reduces TFA content, suggesting the removal of unbound TFA, but is less efficient than exchange with a stronger acid like HCl.[9]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol describes the widely used method for exchanging the TFA counterion for chloride.

Materials:

  • Synthetic peptide as a TFA salt

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), e.g., 100 mM stock solution

  • Lyophilizer

Procedure:

  • Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[1]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1] It is crucial to stay within this concentration range, as lower concentrations may result in incomplete TFA exchange, while higher concentrations could potentially lead to peptide modification.[1]

  • Allow the solution to stand at room temperature for at least one minute to ensure complete dissolution and ion exchange.[1]

  • Freeze the solution rapidly, preferably using liquid nitrogen.[1]

  • Lyophilize the frozen sample overnight or until all the solvent is removed.[1]

  • For complete TFA removal, repeat the process of re-dissolving the lyophilized powder in the dilute HCl solution, freezing, and lyophilizing for a total of two to three cycles.[1]

  • After the final lyophilization, the peptide is ready to be reconstituted in the desired buffer for the experiment.

Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)

This protocol provides a general method for the sensitive detection and quantification of residual trifluoroacetate in a peptide sample.

Instrumentation and Columns:

  • Ion Chromatography (IC) system equipped with a suppressed conductivity detector.

  • High-capacity anion-exchange column (e.g., IonPac® AS18).[10]

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Potassium hydroxide (B78521) (KOH) eluent concentrate

  • TFA standard solutions for calibration

Procedure:

  • Sample Preparation: Accurately weigh the peptide sample and dissolve it in a known volume of deionized water to a final concentration suitable for the IC system (e.g., 40 µg/mL).[10]

  • Calibration: Prepare a series of TFA standard solutions of known concentrations in deionized water. Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

  • IC Analysis:

    • Set up the IC system with an appropriate eluent gradient. A typical method might involve a step gradient of KOH to separate TFA from other anions.[10]

    • Inject the prepared peptide sample into the IC system.

    • Monitor the eluent for the TFA peak at its characteristic retention time.

  • Quantification: Determine the concentration of TFA in the peptide sample by comparing its peak area to the calibration curve. The amount of residual TFA can then be expressed as a weight percentage of the peptide.

Mandatory Visualizations

Logical and Experimental Workflows

Peptide_Synthesis_and_Purification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Isolation cluster_FinalProduct Final Peptide Product Resin 1. Resin Swelling Coupling 2. Iterative Amino Acid Coupling & Deprotection Resin->Coupling TFA_Cleavage 3. Cleavage from Resin with TFA Cocktail Coupling->TFA_Cleavage Precipitation 4. Precipitation & Washing TFA_Cleavage->Precipitation RP_HPLC 5. RP-HPLC Purification (TFA as ion-pairer) Precipitation->RP_HPLC Lyophilization 6. Lyophilization RP_HPLC->Lyophilization Peptide_TFA_Salt 7. Peptide as TFA Salt Lyophilization->Peptide_TFA_Salt

TFA_Counterion_Exchange Peptide_TFA Peptide-TFA Salt Dissolution Dissolve in dilute HCl (aq) Peptide_TFA->Dissolution Lyophilization Lyophilization Dissolution->Lyophilization Peptide_HCl Peptide-HCl Salt Lyophilization->Peptide_HCl Repeat Repeat 2-3x Lyophilization->Repeat Repeat->Dissolution

Signaling Pathway Interference

While a specific, universally applicable diagram of TFA interference is not available, the following conceptual diagram illustrates how residual TFA could potentially interfere with a generic G-Protein Coupled Receptor (GPCR) signaling cascade. This is a logical representation based on reports of TFA affecting cellular assays.

GPCR_Signaling_Interference cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide_Ligand Peptide Ligand (with TFA) GPCR GPCR Peptide_Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction TFA_interference Potential TFA Interference: - Altered pH - Non-specific binding - Cytotoxicity TFA_interference->Cellular_Response

Conclusion

Trifluoroacetic acid is an integral part of synthetic peptide production, facilitating efficient cleavage, deprotection, and purification. The resulting TFA salt form often enhances peptide solubility, a desirable characteristic for handling and formulation. However, for biological applications, the presence of residual TFA can be problematic, potentially leading to confounding experimental results. Therefore, a thorough understanding of the role of TFA and the methods for its removal and quantification is paramount for researchers in both academic and industrial settings. The decision to use a peptide as a TFA salt or to exchange it for a different counterion should be made on a case-by-case basis, considering the specific requirements of the intended application. This guide provides the foundational knowledge and practical protocols to make informed decisions regarding the use of TFA salts of synthetic peptides.

References

A Technical Guide to Human Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the human peptide Gastrin I (1-14), a significant fragment of the gastrointestinal hormone Gastrin. This guide covers its core amino acid sequence, biological functions, associated signaling pathways, and common experimental methodologies, presenting quantitative data in a structured format for ease of reference.

Core Molecular Profile

Gastrin I (1-14) is the N-terminal fragment of the full-length human Gastrin I peptide (a 17-amino acid peptide). It represents a key region of the hormone, which is a primary regulator of gastric acid secretion.[1][2][3]

Amino Acid Sequence

The primary structure of human Gastrin I (1-14) is as follows:

  • 1-Letter Code: {Glp}-GPWLEEEEEAYGW

  • 3-Letter Code: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

(Note: {Glp} denotes pyroglutamic acid, a derivative of glutamic acid)[1][2]

Biological Function and Physiological Role

Gastrin is a peptide hormone that plays a crucial role in the digestive system.[4] Its primary functions include:

  • Stimulation of Gastric Acid Secretion: Gastrin is the principal hormonal regulator stimulating the secretion of hydrochloric acid (HCl) from parietal cells in the stomach lining.[1][5] This action is mediated both directly on parietal cells and indirectly by triggering histamine (B1213489) release from enterochromaffin-like (ECL) cells.[5]

  • Gastric Motility: It enhances the contraction of stomach muscles, aiding in the mechanical digestion of food.[1][4]

  • Trophic Effects: Gastrin promotes the growth and maintenance of the gastric mucosa, stimulating the proliferation of gastric epithelial cells.[5][6]

  • Enzyme Secretion: It stimulates chief cells to secrete pepsinogen, the inactive precursor to the digestive enzyme pepsin.[1]

Signaling Pathway

Gastrin exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR) found on the surface of parietal and ECL cells.[1][7] This binding event initiates a cascade of intracellular signaling events.

The activation of the CCKBR by gastrin leads to the stimulation of multiple signaling pathways, including the activation of phospholipase C, which in turn leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Concurrently, this process can activate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for mediating the growth-promoting effects of gastrin.[8][9]

Gastrin_Signaling_Pathway cluster_cell Target Cell (Parietal / ECL) cluster_response Physiological Outcomes gastrin Gastrin I cckbr CCKBR (GPCR) gastrin->cckbr Binds g_protein Gq/11 Protein cckbr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response mapk_pathway MAPK Pathway (e.g., ERK1/2) pkc->mapk_pathway Activates mapk_pathway->cellular_response acid_secretion Gastric Acid Secretion cellular_response->acid_secretion histamine_release Histamine Release (ECL Cells) cellular_response->histamine_release cell_proliferation Cell Proliferation cellular_response->cell_proliferation

Gastrin I signaling cascade via the CCKBR receptor.

Quantitative Data Summary

The biological activity of gastrin and its analogues is quantified by various metrics, including the half-maximal effective concentration (EC50) and the concentration for 50% of maximal effect (CD50).

ParameterDescriptionValueCell/System TypeReference
EC50 Gastric epithelial cell proliferation6.2 pMGastric Epithelial Cells[4]
EC50 Histamine secretion0.014 nMEnterochromaffin-like (ECL) Cells[4]
CD50 Pepsin release0.061 nMPerfused Rat Stomach[10]

Experimental Protocols

The study of Gastrin I often involves in vitro cell culture systems to elucidate its effects on secretion and proliferation. A common experimental approach is the stimulation of cultured gastric cells and the subsequent measurement of secreted products.

General Workflow: In Vitro Gastrin Secretion Assay

A typical protocol involves culturing gastric antral mucosal cells or specific cell lines (e.g., AGS cells transfected with CCK2R). These cells are then treated with Gastrin I or other secretagogues. The cell culture medium is collected at various time points to measure the concentration of secreted substances like histamine or other biomarkers using techniques such as Radioimmunoassay (RIA) or ELISA.

Experimental_Workflow start Start: Cell Culture culture Culture Gastric Cells (e.g., Antral Mucosa Explants) start->culture stimulate Stimulate with Gastrin I (or other agents) culture->stimulate incubate Incubate for Defined Time Periods stimulate->incubate collect Collect Culture Media incubate->collect assay Measure Secreted Products (e.g., Gastrin, Histamine) collect->assay analysis Data Analysis (e.g., Dose-Response Curve) assay->analysis end End: Results analysis->end

Workflow for studying gastrin-induced secretion in vitro.
Key Methodologies

  • Cell Culture: Primary cultures of gastric mucosal cells or organoids are used to model the physiological environment.[4]

  • Radioimmunoassay (RIA): A highly sensitive technique used to quantify the concentration of gastrin in biological samples like serum or culture media. This competitive assay uses radiolabeled gastrin (e.g., ¹²⁵I-gastrin) to determine the amount of unlabeled gastrin present.[6]

  • ELISA (Enzyme-Linked Immunosorbent Assay): An alternative to RIA, ELISA kits are commercially available for the measurement of gastrin and other related molecules like Interleukin-1β in culture media.

  • In Vitro Digestion Models: Standardized protocols like the INFOGEST model are used to simulate the digestive process and study the breakdown and activity of peptides like gastrin under controlled conditions.

References

A Technical Guide to Gastrin I (1-14) as a Biomarker for Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gastrin I (1-14), a fragment of the peptide hormone Gastrin, and its utility as a biomarker in the context of gastritis. We will delve into the underlying pathophysiology, present quantitative data on its diagnostic performance, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: Gastrin and its Role in Gastric Physiology

Gastrin is a crucial peptide hormone that regulates the secretion of gastric acid from parietal cells in the stomach and supports gastric motility.[1][2] It is primarily produced by G-cells located in the stomach's antrum, duodenum, and the pancreas.[1][2] Gastrin exists in several forms, including gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 (B1141676) ("minigastrin"), all of which are derived from a common preprohormone.[1][2] Gastrin I (1-14) is a fragment of the larger Gastrin I hormone and has been identified as a biomarker for gastritis.[3][4]

The secretion of gastrin is a tightly regulated process, stimulated by factors such as stomach distension, vagal nerve stimulation, and the presence of digested proteins.[1][2] Conversely, it is inhibited by high gastric acid levels and certain hormones like somatostatin.[1][2][5] In pathological states like chronic gastritis, particularly when associated with Helicobacter pylori infection, this regulatory mechanism is disrupted, leading to significant changes in circulating gastrin levels.

Pathophysiology: The Link Between Gastritis and Hypergastrinemia

Chronic gastritis, especially atrophic gastritis, is a primary risk factor for the development of gastric cancer. H. pylori infection is a major etiological agent, instigating a chronic inflammatory state in the gastric mucosa.[6] This inflammation can lead to atrophic gastritis, characterized by the loss of gastric glands and parietal cells.

The resulting decrease in gastric acid production (hypochlorhydria) removes the natural negative feedback inhibition on G-cells.[1][2] This leads to G-cell hyperplasia and a compensatory increase in gastrin production, a condition known as hypergastrinemia.[1][2][6] Furthermore, proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), which are elevated during H. pylori infection, can directly stimulate gastrin gene expression, further contributing to elevated gastrin levels.[7]

Therefore, measuring serum gastrin levels serves as a non-invasive method to assess the functional status of the gastric mucosa.

  • High Gastrin-17 Levels: Often indicate atrophic gastritis limited to the corpus (body) of the stomach, where acid-producing parietal cells are lost, but the gastrin-producing G-cells in the antrum remain intact.[8]

  • Low Gastrin-17 Levels: May suggest atrophy that extends to the antrum, leading to a loss of G-cells, or alternatively, high intra-gastric acidity in a healthy stomach.[8]

Quantitative Data: Diagnostic Performance of Gastrin Biomarkers

Serum gastrin is often used as part of a panel of biomarkers, alongside pepsinogen I (PGI) and pepsinogen II (PGII), for a more accurate diagnosis of atrophic gastritis. The "GastroPanel" test is a commercial example of such a panel.[9][10] Below is a summary of the diagnostic performance of serum gastrin and a gastrin-inclusive biomarker panel.

Biomarker / TestConditionSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under Curve (AUC)Source(s)
Serum Gastrin (Cut-off: 126 pg/mL)Gastritis52.8%92.6%97.0%31.0%0.80[11]
Biomarker Panel (Gastrin-17, PGI, PGII, H. pylori Ab)Atrophic Gastritis74.7%95.6%Not Reported91.0%Not Reported[12]
Biomarker Panel (GastroPanel®)Atrophic Gastritis71-83%95-98%Not ReportedNot ReportedNot Reported[13]

Key Signaling Pathways and Logical Relationships

Gastrin Signaling Pathway in Gastric Cells

Gastrin exerts its primary physiological effects by binding to the cholecystokinin (B1591339) B (CCK-B) receptor on parietal cells, stimulating a cascade that leads to acid secretion.[3][14] It also plays a role in inflammation and cell proliferation through various signaling pathways, including Protein Kinase C (PKC), RhoA, and Mitogen-Activated Protein Kinase (MAPK).[3][7]

G cluster_stimuli Stimuli cluster_cells Gastric Cells cluster_pathway Intracellular Signaling cluster_output Physiological Output Vagal Nerve Vagal Nerve G-Cell G-Cell Vagal Nerve->G-Cell stimulate Peptides Peptides Peptides->G-Cell stimulate Gastrin Gastrin G-Cell->Gastrin releases Parietal Cell Parietal Cell Gastric Acid Gastric Acid Parietal Cell->Gastric Acid secretes ECL Cell ECL Cell Histamine Histamine ECL Cell->Histamine releases CCK2R CCK2 Receptor PKC PKC / RhoA CCK2R->PKC activates MAPK MAPK CCK2R->MAPK activates PKC->Gastric Acid stimulates secretion Inflammation COX-2 / IL-8 (Inflammation) MAPK->Inflammation promotes Gastrin->ECL Cell stimulates Gastrin->CCK2R binds to Histamine->Parietal Cell stimulates

Caption: Gastrin signaling cascade in gastric cells.

Pathophysiological Progression in Chronic Gastritis

The relationship between H. pylori infection, the development of atrophic gastritis, and the subsequent rise in both gastrin levels and gastric cancer risk is a well-established cascade. This diagram illustrates the logical progression of these events.

G A H. pylori Infection B Chronic Inflammation (TNF-α, IL-1) A->B causes C Atrophic Gastritis (Corpus) B->C leads to G Increased Serum Gastrin (Hypergastrinemia) B->G directly stimulates gastrin expression D Loss of Parietal Cells C->D results in E Decreased Gastric Acid (Hypochlorhydria) D->E causes F Loss of Negative Feedback on G-Cells E->F F->G leads to H Increased Gastric Cancer Risk G->H

Caption: Logical flow from H. pylori to increased cancer risk.

Experimental Protocols

The quantitative measurement of Gastrin I (1-14) or other gastrin forms in biological samples is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

Gastrin ELISA Protocol (Competitive Assay Example)

This protocol is a generalized example based on commercially available kits.[14] Researchers should always follow the specific instructions provided with their chosen assay kit.

Objective: To quantitatively measure gastrin concentration in human serum or plasma.

Materials:

  • Gastrin ELISA Kit (96-well plate pre-coated with anti-rabbit IgG, standards, AP-conjugated gastrin, rabbit anti-gastrin antibody, wash buffer, pNpp substrate, stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Distilled or deionized water

  • Sample collection tubes (e.g., EDTA or citrate (B86180) plasma)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.

  • Standard Curve: Create a standard dilution series from the provided gastrin standard to generate a standard curve.

  • Assay Procedure: a. Add 100 µL of standards and unknown samples to the appropriate wells of the pre-coated microplate. b. Add 50 µL of the alkaline phosphatase (AP)-conjugated Gastrin I antigen to each well. c. Add 50 µL of the polyclonal rabbit anti-Gastrin I antibody to each well. d. Seal the plate and incubate for 2.5 hours at room temperature with gentle shaking. e. Wash the wells four times with 300 µL of wash buffer per well. f. Add 100 µL of p-Nitrophenyl phosphate (B84403) (pNpp) substrate solution to each well. g. Incubate for 45 minutes at room temperature in the dark. The substrate will react with the bound AP to produce a yellow color. h. Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Analysis: a. Calculate the average OD for each set of duplicate standards and samples. b. Subtract the average zero standard OD. c. Plot the OD values for the standards against their known concentrations to create a standard curve. d. Determine the concentration of gastrin in the unknown samples by interpolating their OD values from the standard curve. The concentration of the antigen is inversely proportional to the color intensity.

Experimental Workflow for Gastrin Biomarker Analysis

The following diagram outlines the typical workflow from sample collection to data interpretation in a clinical research setting.

G A 1. Patient Sample Collection (Serum or Plasma) B 2. Sample Processing & Storage (Centrifugation, -20°C) A->B C 3. Prepare Reagents & Standards (ELISA Kit) B->C D 4. Perform ELISA Assay (Incubation, Washing, Substrate Addition) C->D E 5. Read Absorbance at 450 nm (Microplate Reader) D->E F 6. Data Analysis (Generate Standard Curve, Calculate Concentrations) E->F G 7. Interpretation of Results (Compare to Reference Range) F->G H 8. Clinical Correlation (Correlate with Endoscopy, Histology, and other Biomarkers) G->H

Caption: Standard workflow for gastrin biomarker analysis.

Conclusion and Future Directions

Gastrin, including its fragment Gastrin I (1-14), serves as a valuable, non-invasive biomarker for assessing the health of the gastric mucosa. Its levels are strongly correlated with the presence of atrophic gastritis, a significant risk factor for gastric cancer. While it demonstrates high specificity and positive predictive value, its sensitivity can be limited, making it most effective when used as part of a biomarker panel that includes pepsinogens.[11][12]

For drug development professionals, monitoring gastrin levels can provide insights into the gastric side effects of medications, particularly those affecting acid secretion, such as proton pump inhibitors (PPIs), which are known to induce hypergastrinemia.[8] Future research should focus on further validating the clinical utility of specific gastrin fragments and refining biomarker panels to improve the early detection and risk stratification of patients with gastritis, ultimately aiding in the prevention of gastric cancer.

References

Methodological & Application

Application Notes and Protocols: Gastrin I (1-14) Human TFA in Organoid Growth Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I is a peptide hormone crucial for the regulation of gastric acid secretion and plays a significant role in promoting the proliferation and differentiation of gastrointestinal epithelial cells.[1][2][3] The human fragment Gastrin I (1-14), supplied as a trifluoroacetate (B77799) (TFA) salt, is a key component in the culture medium for various organoids, particularly those of gastric and intestinal origin.[3][4][5][6] Its primary function in this context is to act as a growth factor, stimulating the proliferation of organoid cells.[3] Gastrin I exerts its effects by binding to the cholecystokinin (B1591339) 2 (CCK2) receptor, initiating a signaling cascade that supports organoid development and maintenance.[7][8][9] These application notes provide a comprehensive guide to the use of Gastrin I (1-14) human TFA in organoid growth medium, including detailed protocols, quantitative data, and pathway visualizations.

The trifluoroacetic acid (TFA) is a common counterion from the purification process of the peptide. While for most in vitro assays the residual TFA levels do not cause interference, for highly sensitive cellular studies, its presence should be noted. The TFA salt can contribute to the total mass of the product and generally enhances the solubility of the peptide in aqueous solutions.[10]

Data Presentation

The inclusion of Gastrin I in organoid culture media has been shown to have a significant impact on their growth and proliferation. The following tables summarize the quantitative effects of Gastrin I on organoid cultures as reported in the literature.

Table 1: Recommended Working Concentrations of Gastrin I in Organoid Culture

Organoid TypeRecommended ConcentrationReference
Human Gastric Organoids1 - 10 nM
Mouse Gastric Organoids10 nM[11]
Human Colorectal Cancer Organoids10 nM[12]

Table 2: Quantitative Effects of Gastrin I on Organoid and Cell Proliferation

ParameterOrganoid/Cell TypeGastrin I ConcentrationObserved EffectReference
Organoid NumberL2-IL-1β Mouse Cardia OrganoidsDose-dependentIncreased organoid number[7]
Cell Proliferation (EC50)Gastric Epithelial Cells6.2 pMHalf-maximal effective concentration for proliferation[2]
[3H]-Thymidine IncorporationBarrett's Esophagus Biopsies10 nM2-fold increase in proliferation[13]
Organoid GrowthMouse Fundic Organoids10 nMNecessary for sustained growth beyond 7 days[11]

Signaling Pathway

Gastrin I stimulates organoid growth primarily through the Cholecystokinin 2 Receptor (CCK2R). Upon binding, it activates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately promoting cell proliferation and differentiation.

Gastrin I Signaling Pathway Gastrin I Signaling in Organoid Proliferation Gastrin I Gastrin I CCK2R CCK2R Gastrin I->CCK2R Binds Gq-protein Gq-protein CCK2R->Gq-protein Activates PLC PLC Gq-protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca2+ Ca2+ IP3->Ca2+ Increases intracellular PKC PKC DAG->PKC Activates Ca2+->PKC Co-activates Proliferation Proliferation PKC->Proliferation Promotes

Gastrin I signaling pathway in organoid proliferation.

Experimental Protocols

Protocol 1: Preparation of Gastrin I (1-14) Human TFA Stock Solution

This protocol details the preparation of a stock solution for Gastrin I (1-14) human TFA, which can then be used to supplement organoid growth medium.

Materials:

  • Gastrin I (1-14) human TFA (lyophilized powder)

  • Solvent: 1% Ammonia (B1221849) in sterile water (for initial solubilization)[2][14] or sterile water[1]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required volume of solvent: Refer to the manufacturer's datasheet for the molecular weight of the specific lot of Gastrin I (1-14) human TFA. Use a molarity calculator to determine the volume of solvent needed to achieve a desired stock concentration (e.g., 100 µM).

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized Gastrin I to ensure the powder is at the bottom.

    • Under sterile conditions, add the calculated volume of 1% ammonia solution to the vial.

    • Gently vortex or sonicate to ensure complete dissolution.[2][14]

  • Sterilization (Optional but Recommended): If the stock solution was not prepared from sterile components, filter it through a 0.22 µm syringe filter into a sterile tube.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Gastrin I-Supplemented Organoid Growth Medium

This protocol describes the addition of Gastrin I to a basal organoid growth medium. The example below is for human gastric organoids.

Materials:

  • Basal organoid growth medium (e.g., Advanced DMEM/F-12 supplemented with B27, N2, Glutamax, HEPES, Penicillin-Streptomycin, N-Acetylcysteine, EGF, Noggin, R-Spondin, Wnt-3a, FGF10, A83-01, and SB202190)[14][15][16]

  • Gastrin I (1-14) human TFA stock solution (e.g., 100 µM)

Procedure:

  • Thaw Components: Thaw all frozen components of the basal medium and the Gastrin I stock solution on ice.

  • Calculate Dilution: Determine the volume of Gastrin I stock solution needed to achieve the desired final concentration in the total volume of media. For a final concentration of 10 nM in 50 mL of medium, using a 100 µM stock:

    • V1 (Stock Volume) = (C2 (Final Concentration) * V2 (Final Volume)) / C1 (Stock Concentration)

    • V1 = (10 nM * 50 mL) / 100,000 nM = 0.005 mL or 5 µL

  • Supplementation: Under sterile conditions, add the calculated volume of the Gastrin I stock solution to the prepared basal organoid growth medium.

  • Mixing and Storage: Gently mix the final medium by inverting the tube. The supplemented medium is typically stable for up to two weeks when stored at 4°C.[14]

Protocol 3: Quantification of Organoid Growth in Response to Gastrin I

This protocol provides a method to assess the effect of Gastrin I on organoid proliferation and size using brightfield microscopy and image analysis software.

Materials:

  • Established organoid cultures

  • Organoid growth medium with and without Gastrin I

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Brightfield microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Experimental Workflow:

Organoid Growth Quantification Workflow Workflow for Quantifying Gastrin I Effect on Organoid Growth cluster_0 Day 0: Seeding cluster_1 Culture & Imaging cluster_2 Analysis seed Seed organoids in Matrigel media_control Add Control Medium (- Gastrin I) seed->media_control media_exp Add Experimental Medium (+ Gastrin I) seed->media_exp culture Culture for X days (e.g., 7 days) image Image wells at set time points (e.g., Day 1, 3, 5, 7) culture->image count Count organoid number per well measure Measure organoid area/diameter (ImageJ/Fiji) plot Plot data and perform statistical analysis count->plot measure->plot

Workflow for quantifying the effect of Gastrin I on organoid growth.

Procedure:

  • Organoid Seeding:

    • Passage organoids as per standard protocols and resuspend the fragments in a basement membrane matrix (e.g., Matrigel).

    • Seed an equal number of organoid fragments per well in a multi-well plate.

    • Allow the matrix to polymerize at 37°C for 25-30 minutes.[14]

  • Media Addition:

    • To the control wells, add organoid growth medium without Gastrin I.

    • To the experimental wells, add organoid growth medium supplemented with the desired concentration of Gastrin I.

  • Culture and Imaging:

    • Culture the organoids for a defined period (e.g., 7-14 days), replacing the medium every 2-3 days.

    • At specified time points (e.g., daily or every other day), capture brightfield images of the same fields of view in each well.

  • Data Analysis:

    • Organoid Number: Manually or using automated software, count the number of organoids in each captured image.

    • Organoid Size: Use image analysis software like ImageJ/Fiji to measure the cross-sectional area or diameter of each organoid.

    • Statistical Analysis: Compare the average organoid number and size between the control and Gastrin I-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Gastrin I (1-14) human TFA is an essential supplement for the robust growth and proliferation of gastrointestinal organoids. By activating the CCK2R signaling pathway, it promotes an increase in organoid number and is necessary for the long-term maintenance of these cultures. The protocols and data presented here provide a framework for researchers to effectively utilize Gastrin I in their organoid-based studies, facilitating research in developmental biology, disease modeling, and drug discovery.

References

Application Notes and Protocols for Gastrin I (1-14) in Tumorsphere Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Gastrin I (1-14), a bioactive fragment of the gastrointestinal hormone gastrin, in the enrichment and study of cancer stem cells (CSCs) through tumorsphere culture. Gastrin I has been identified as a growth factor in various cancers and its application in tumorsphere models can facilitate the investigation of CSC biology and the development of novel therapeutic strategies.

Introduction

Gastrin I is a peptide hormone that plays a significant role in gastric acid secretion and has been implicated as a potent cell-growth factor in several cancers.[1] It exerts its effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor, activating multiple downstream signaling pathways that promote cell proliferation, migration, and survival.[1][2][3] Tumorsphere culture is a widely used in vitro method to enrich for CSCs, which are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy.[4] The inclusion of Gastrin I (1-14) in tumorsphere media can help to mimic the tumor microenvironment and support the growth and self-renewal of CSCs, particularly in gastric and pancreatic cancers.[5][6]

Data Summary

The following table summarizes the quantitative effects of Gastrin I on cancer cell lines, providing key data for experimental planning.

Cell LineGastrin I ConcentrationObserved EffectReference
PANC-1 (Pancreatic Cancer)200 nMSignificantly enhanced cell motility and invasion.[7]
AGS-P (Gastric Cancer)10⁻¹¹ to 10⁻⁵ MDose-dependent stimulation of cell growth.[8]
Various CCK2R-expressing cellsNot Specified1.5 to 4-fold increase in DNA synthesis.[9]
SGC-7901 and AGS (Gastric Cancer)Not Specified (Overexpression)Increased cell growth rate and colony formation.[10]

Experimental Protocols

Protocol 1: Preparation of Gastrin I (1-14) Stock Solution
  • Reconstitution: Gastrin I (1-14) is typically supplied as a lyophilized powder.[5] To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as 1% ammonia, as recommended by the supplier, to a concentration of 1 mg/mL. For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.[11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5] Protect from light.[5]

Protocol 2: Tumorsphere Culture for Gastric Cancer Stem/Progenitor Cells

This protocol is adapted from methodologies for culturing gastric cancer stem/progenitor cells (GCSPCs).[5][12]

Materials:

  • Human gastric cancer cell line (e.g., AGS, SGC-7901) or primary tumor-derived cells

  • Advanced DMEM/F12 or Neurobasal medium

  • B27 supplement

  • N2 supplement

  • Recombinant human Epidermal Growth Factor (EGF)

  • Recombinant human basic Fibroblast Growth Factor (bFGF)

  • Gastrin I (1-14) stock solution

  • Heparin

  • Penicillin-Streptomycin solution

  • Ultra-low attachment plates or flasks

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Centrifuge

  • Hemacytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture gastric cancer cells in standard 2D culture conditions until they reach 70-80% confluency.

    • Wash the cells twice with sterile PBS.

    • Harvest the cells using Trypsin-EDTA or a gentle cell dissociation solution.

    • Neutralize the dissociation agent with serum-containing medium, then centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free medium and perform a viable cell count using a hemacytometer and trypan blue exclusion.

  • Tumorsphere Seeding:

    • Prepare the tumorsphere medium:

      • Basal medium (Advanced DMEM/F12 or Neurobasal)

      • 1x B27 supplement

      • 1x N2 supplement

      • 20 ng/mL rhEGF

      • 20 ng/mL rhbFGF

      • 10 nM Gastrin I (1-14) (final concentration)

      • 4 µg/mL Heparin

      • 1x Penicillin-Streptomycin

    • Resuspend the single-cell suspension in the prepared tumorsphere medium.

    • Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks to prevent cell adhesion and promote sphere formation.

  • Incubation and Sphere Formation:

    • Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor the culture for sphere formation every 2-3 days. Tumorspheres should appear as floating, spherical colonies of cells.

    • Replenish the medium every 3-4 days by adding fresh tumorsphere medium containing all supplements. Be careful not to aspirate the spheres.

  • Passaging Tumorspheres:

    • After 7-10 days, when spheres have reached a sufficient size (e.g., >50 µm in diameter), they can be passaged.

    • Collect the spheres by gentle centrifugation (e.g., 100-200 x g for 5 minutes).

    • Aspirate the supernatant and dissociate the spheres into a single-cell suspension using a suitable dissociation reagent (e.g., TrypLE Express, Accutase).

    • Wash the cells with PBS and re-plate them in fresh tumorsphere medium at the appropriate density.

  • Analysis of Tumorspheres:

    • Sphere Formation Efficiency (SFE): Calculate the SFE using the formula: (Number of spheres formed / Number of single cells seeded) x 100%.

    • Sphere Size: Measure the diameter of the spheres using an inverted microscope with an ocular micrometer.

    • Immunofluorescence Staining: Analyze the expression of cancer stem cell markers (e.g., CD44, Lgr5) in the tumorspheres.

    • Drug Sensitivity Assays: Evaluate the resistance of tumorsphere-derived cells to chemotherapeutic agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by Gastrin I and a typical experimental workflow for tumorsphere culture.

Gastrin_Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds to G_alpha_q Gαq CCK2R->G_alpha_q G_alpha_1213 Gα12/13 CCK2R->G_alpha_1213 PI3K_AKT_Pathway PI3K/AKT Pathway CCK2R->PI3K_AKT_Pathway Activates PLC PLC G_alpha_q->PLC Activates RhoA RhoA G_alpha_1213->RhoA Activates PKC PKC PLC->PKC Activates ROCK ROCK RhoA->ROCK Activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Activates Cell_Migration Cell Migration & Invasion ROCK->Cell_Migration Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Survival Cell Survival PI3K_AKT_Pathway->Survival

Caption: Gastrin I signaling through the CCK2 receptor.

Tumorsphere_Culture_Workflow Start Start: 2D Cell Culture Harvest Harvest Cells & Create Single-Cell Suspension Start->Harvest Seed Seed in Ultra-Low Attachment Plate with Gastrin I Medium Harvest->Seed Incubate Incubate 7-10 days (37°C, 5% CO₂) Seed->Incubate Spheres Tumorsphere Formation Incubate->Spheres Passage Passage: Dissociate & Re-plate Spheres->Passage Analyze Analyze: SFE, Size, Markers, Drug Response Spheres->Analyze Passage->Seed Re-culture

Caption: Experimental workflow for tumorsphere culture.

References

Application Notes and Protocols: Optimal Concentration of Gastrin I (1-14) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Gastrin I (1-14) in various cell culture applications. Gastrin I (1-14) is a bioactive fragment of the peptide hormone Gastrin I, a key regulator of gastric acid secretion and gastrointestinal cell growth.[1][2] Understanding its optimal concentration is critical for achieving desired cellular responses in vitro.

I. Determining the Optimal Concentration

The optimal concentration of Gastrin I (1-14) is highly dependent on the cell type and the biological effect under investigation. Generally, effective concentrations are in the picomolar to nanomolar range.

Table 1: Recommended Concentration Ranges of Gastrin Peptides for Different Cell Culture Applications

ApplicationCell TypePeptideEffective Concentration RangeReference
Organoid Culture Human Gastric Epithelial CellsGastrin1 nM - 10 nM[3][4]
Cell Proliferation Gastric Epithelial CellsGastrin IEC50: 6.2 pM[5][6]
Histamine Secretion Gastric Epithelial CellsGastrin IEC50: 0.014 nM[5][6]
Cell Proliferation Human Gastric Carcinoma (AGS-B)Amidated Gastrin (G-17)Maximum Efficacy: 20 nM
Cell Proliferation Human Gastric Carcinoma (TMK-1)Human Gastrin (G-17)10 nM

II. Signaling Pathways

Gastrin I (1-14) exerts its effects primarily through the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor.[7][8] Activation of CCKBR initiates a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and other physiological processes.

Gastrin_Signaling G G R CCKBR (Gastrin Receptor) G->R Gastrin I (1-14) Gastrin I (1-14) Gq Gq/11 R->Gq RhoA RhoA R->RhoA Activates BetaCatenin β-catenin Pathway R->BetaCatenin Activates PLC Phospholipase C (PLC) Gq->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK/ERK Pathway PKC->MAPK EGFR EGFR Transactivation PKC->EGFR Proliferation Cell Proliferation & Survival MAPK->Proliferation BetaCatenin->Proliferation EGFR->Proliferation

Figure 1. Gastrin I (1-14) Signaling Pathway.

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Gastrin I (1-14) on cell culture.

A. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of Gastrin I (1-14) on the proliferation of adherent cells.

Materials:

  • Gastrin I (1-14) peptide

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Carefully aspirate the medium and wash the cells once with serum-free medium.

  • Add 100 µL of serum-free medium containing various concentrations of Gastrin I (1-14) (e.g., 1 pM to 100 nM) to triplicate wells. Include a no-treatment control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed Cells in 96-well Plate B Starve Cells (Serum-free Medium) A->B C Treat with Gastrin I (1-14) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H

References

Preparation of Gastrin I (1-14) TFA Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of Gastrin I (1-14) trifluoroacetate (B77799) (TFA) salt stock solutions. Gastrin I is a peptide hormone that plays a crucial role in regulating gastric acid secretion by binding to the cholecystokinin (B1591339) B (CCK2) receptor.[1][2][3] Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in physiological and pharmacological studies. These guidelines address the chemical properties, solubility, and stability of Gastrin I (1-14) TFA to ensure the integrity of the peptide for research applications.

Chemical and Physical Properties

Gastrin I (1-14) is a fragment of the human gastrin I peptide.[1][2] The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC).[4][5] While the TFA salt generally enhances the solubility of the peptide, it is important to be aware of its presence as it contributes to the total mass of the product and could potentially interfere with certain sensitive biological assays.[4][6] For most standard in vitro assays, however, the residual TFA levels are unlikely to cause interference.[4]

Table 1: Quantitative Data for Gastrin I (1-14) TFA

PropertyValueSource
Molecular Weight 1819.75 g/mol [1][7][8][9]
Molecular Formula C81H101N16F3O29[7][8][9]
Purity (HPLC) >98% (typical)[10]
Appearance Lyophilized powder[4]
Solubility in DMSO ≥ 100 mg/mL (54.95 mM)
Solubility in Water 11.11 mg/mL (6.11 mM) with sonication and pH adjustment to 9 with NH3·H2O[1]

Experimental Protocols

Handling Lyophilized Peptide

Lyophilized peptides are often hygroscopic and should be handled with care to prevent absorption of moisture, which can reduce stability and affect the accuracy of weighing.[11][12][13]

Protocol for Handling Lyophilized Gastrin I (1-14) TFA:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes.[12][13] This minimizes condensation and moisture uptake.

  • Weigh the desired amount of peptide quickly in a clean, low-static environment.

  • Tightly reseal the vial immediately after dispensing. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[13]

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of peptides.

Materials:

  • Gastrin I (1-14) TFA (lyophilized powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Protocol:

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare 100 µL of a 10 mM solution from 1 mg of peptide:

    • Amount of peptide (moles) = Mass (g) / Molecular Weight ( g/mol )

    • Amount = 0.001 g / 1819.75 g/mol ≈ 5.495 x 10^-7 moles

    • Volume (L) = Amount (moles) / Concentration (mol/L)

    • Volume = 5.495 x 10^-7 moles / 0.010 mol/L = 5.495 x 10^-5 L = 54.95 µL

  • Add the calculated volume of DMSO to the vial containing the pre-weighed peptide.

  • Vortex gently or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution for any particulates.[14] If necessary, brief sonication can aid dissolution.[11]

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[12][15]

Preparation of an Aqueous Stock Solution

For experiments where DMSO is not suitable, an aqueous-based stock solution can be prepared. Due to the acidic nature of Gastrin I (1-14), pH adjustment may be necessary for complete dissolution in water.

Materials:

  • Gastrin I (1-14) TFA (lyophilized powder)

  • Sterile, nuclease-free water

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution (e.g., 1%) for pH adjustment

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Protocol:

  • Add the desired volume of sterile water to the pre-weighed peptide. The recommended starting concentration is between 1-10 mg/mL.[12]

  • If the peptide does not fully dissolve, brief sonication may be helpful.[11]

  • If solubility is still an issue, cautiously add a small amount of 1% ammonium hydroxide to adjust the pH to approximately 9.[1][12] This is because Gastrin I (1-14) is an acidic peptide.[12]

  • Once dissolved, the solution can be further diluted with a sterile buffer at a slightly acidic pH (pH 5-7) for improved stability.[12]

  • Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[12]

Storage and Stability

Proper storage is crucial for maintaining the biological activity of the peptide.

Lyophilized Peptide:

  • Long-term storage: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[12][13][15] Under these conditions, the lyophilized peptide can be stable for years.[10]

  • Short-term storage: For frequent use, storing at 4°C is acceptable for short periods, but -20°C is recommended.[11]

Stock Solutions:

  • DMSO solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Aqueous solutions: The stability of peptides in solution is limited.[15] It is recommended to store aqueous stock solutions at -20°C or -80°C and use them within a few weeks.[11] Avoid repeated freeze-thaw cycles.[13][15] For peptides containing amino acids prone to oxidation (like tryptophan, which is present in Gastrin I), using oxygen-free water for dissolution can enhance stability.[11][12]

Diagrams

GAST_Prep_Workflow Workflow for Gastrin I (1-14) TFA Stock Solution Preparation cluster_handling Step 1: Handling Lyophilized Peptide cluster_dissolution Step 2: Dissolution cluster_storage Step 3: Aliquoting and Storage start Start: Receive Lyophilized Gastrin I (1-14) TFA equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate weigh Quickly weigh the desired amount equilibrate->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve_dmso Add sterile DMSO choose_solvent->dissolve_dmso For organic stock dissolve_water Add sterile water choose_solvent->dissolve_water For aqueous stock vortex Vortex/mix until fully dissolved dissolve_dmso->vortex sonicate_water Sonication/pH adjustment if needed dissolve_water->sonicate_water sonicate_water->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Stock solution ready for use store->end

Caption: Workflow for preparing Gastrin I (1-14) TFA stock solution.

Signaling Pathway Context

Gastrin I exerts its physiological effects primarily through the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the Gq alpha subunit, leading to the stimulation of phospholipase C. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in the cellular responses associated with gastrin, such as gastric acid secretion.[3]

Gastrin_Signaling_Pathway Simplified Gastrin I Signaling Pathway gastrin Gastrin I (1-14) cckbr CCKB Receptor (GPCR) gastrin->cckbr Binds gq Gq Protein cckbr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Acid Secretion) ca_release->response pkc->response

Caption: Simplified Gastrin I signaling pathway via the CCKB receptor.

References

Application of Gastrin I (1-14) in Lymphocyte Re-stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gastrin I (1-14) is a peptide fragment of the gastrointestinal hormone gastrin. While gastrin is primarily known for its role in stimulating gastric acid secretion, it and its receptors, such as the cholecystokinin (B1591339) B receptor (CCK2R), have been identified on various immune cells, including lymphocytes.[1] This suggests a potential role for gastrin peptides in modulating immune responses. Lymphocyte re-stimulation assays are fundamental in vitro techniques used to assess the recall immune response of memory T cells to a specific antigen. This application note provides a detailed protocol for the use of Gastrin I (1-14) as a potential stimulating agent in a lymphocyte re-stimulation assay to evaluate its effects on lymphocyte proliferation and cytokine production.

The provided protocols are based on standard methodologies for peptide-based lymphocyte stimulation and proliferation analysis. Researchers should optimize these protocols for their specific experimental conditions and cell types.

Data Summary

The following tables represent hypothetical data for illustrative purposes to demonstrate the potential effects of Gastrin I (1-14) on lymphocyte re-stimulation. Actual results may vary based on experimental conditions, donors, and cell purity.

Table 1: Lymphocyte Proliferation in Response to Gastrin I (1-14) Stimulation

Treatment GroupConcentrationProliferation Index (CFSE Assay)% Divided Cells
Unstimulated Control0 µg/mL1.1 ± 0.25 ± 1.5
Gastrin I (1-14)1 µg/mL2.5 ± 0.435 ± 5.2
Gastrin I (1-14)5 µg/mL4.8 ± 0.778 ± 8.1
Gastrin I (1-14)10 µg/mL5.2 ± 0.685 ± 7.5
Positive Control (PHA)5 µg/mL6.5 ± 0.995 ± 3.0

Table 2: Cytokine Profile in Supernatants of Gastrin I (1-14) Stimulated Lymphocytes

Treatment GroupConcentrationIFN-γ (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
Unstimulated Control0 µg/mL< 10< 5< 5
Gastrin I (1-14)1 µg/mL150 ± 2580 ± 1520 ± 5
Gastrin I (1-14)5 µg/mL450 ± 60250 ± 4050 ± 10
Gastrin I (1-14)10 µg/mL520 ± 75310 ± 5065 ± 12
Positive Control (PHA)5 µg/mL1200 ± 150800 ± 10040 ± 8

Experimental Protocols

I. Preparation of Gastrin I (1-14)

Gastrin I (1-14) is typically supplied as a lyophilized powder.[2]

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.[3] For peptides with solubility challenges, DMSO may be used, followed by dilution in culture medium, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][3]

II. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

III. Lymphocyte Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions by flow cytometry.[1][4][5]

  • CFSE Staining:

    • Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE staining solution (final concentration of 1-5 µM) to the cell suspension.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Re-stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of Gastrin I (1-14) in complete RPMI-1640 medium. A suggested starting range is 1-10 µg/mL.

    • Add 100 µL of the Gastrin I (1-14) dilutions to the respective wells.

    • Include an unstimulated control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).

    • Culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells and wash with PBS containing 2% FBS.

    • Stain with fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8) to identify specific T cell populations.

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

    • Analyze the data by gating on the lymphocyte population and then on specific T cell subsets. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity, each peak representing a cell division.

IV. Cytokine Production Assay

Cytokine levels in the culture supernatants can be measured to assess the functional response of lymphocytes to Gastrin I (1-14) stimulation.

  • Supernatant Collection:

    • Set up the cell culture as described in the proliferation assay (Section III, step 2).

    • After 24-72 hours of incubation (optimal time depends on the cytokine of interest), centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the culture supernatants without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions. These assays provide a quantitative measure of the secreted cytokines.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis blood Whole Blood pbmc PBMC Isolation (Density Gradient) blood->pbmc cfse CFSE Staining pbmc->cfse plating Plate Cells (1-2x10^6/mL) cfse->plating stimulation Add Gastrin I (1-14) (1-10 µg/mL) plating->stimulation incubation Incubate (4-6 days) stimulation->incubation supernatant Collect Supernatant (24-72h) stimulation->supernatant flow Flow Cytometry (Proliferation) incubation->flow cytokine Cytokine Analysis (ELISA / Luminex) supernatant->cytokine caption Experimental Workflow for Lymphocyte Re-stimulation Assay

Caption: Workflow for assessing lymphocyte responses to Gastrin I (1-14).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response gastrin Gastrin I (1-14) cck2r CCK2R gastrin->cck2r Binding plc PLC cck2r->plc pkc PKC plc->pkc mapk MAPK Pathway (ERK1/2) pkc->mapk transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription genes Gene Expression transcription->genes proliferation Proliferation genes->proliferation cytokines Cytokine Production genes->cytokines caption Putative Gastrin I (1-14) Signaling in Lymphocytes

Caption: Potential signaling cascade activated by Gastrin I (1-14) in lymphocytes.

References

Application Notes and Protocols for Gastrin I (1-14) Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin I (1-14) human is a fragment of the gastrointestinal peptide hormone Gastrin I. It is an endogenous peptide primarily expressed in the gut that stimulates gastric acid secretion through its interaction with the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] This peptide is often used in research as a biomarker for gastritis and in the culture of gastric organoids.[2][3][4] The trifluoroacetate (B77799) (TFA) salt form of the peptide is common due to its use in the purification process (HPLC) and its ability to enhance the solubility of the peptide in aqueous solutions.[1] Proper reconstitution and storage are critical to ensure the integrity and activity of the peptide for experimental use.

Quantitative Data Summary

The following tables provide a summary of the storage conditions and solubility for Gastrin I (1-14) human TFA.

Table 1: Storage Conditions

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C1 yearSealed, away from moisture and light.[5]
-80°C2 yearsSealed, away from moisture and light.[5]
In Solvent-20°C1 monthSealed, away from moisture and light.[5]
-80°C6 monthsSealed, away from moisture and light.[5]

Table 2: Solubility

SolventConcentrationNotes
DMSO≥ 100 mg/mL (54.95 mM)Use newly opened DMSO as it is hygroscopic.[5]
H₂O11.11 mg/mL (6.11 mM)Requires sonication and pH adjustment to 9 with NH₃·H₂O.[5]

Experimental Protocols

1. Reconstitution of Lyophilized Gastrin I (1-14) Human TFA

This protocol outlines the steps for reconstituting the lyophilized peptide for in vitro and in vivo studies. It is recommended to prepare the working solution fresh on the day of use, especially for in vivo experiments.[6]

Materials:

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the peptide.

  • Solvent Selection:

    • For DMSO: This is the recommended solvent for achieving high concentration stock solutions.

    • For Aqueous Solutions: If DMSO is not suitable for the intended application, sterile water can be used. Note that pH adjustment and sonication will be necessary to achieve the specified concentration.

  • Reconstitution Procedure (DMSO): a. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. b. Carefully open the vial. c. Using a calibrated micropipette, add the required volume of fresh, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the mass of the peptide). d. Close the vial tightly and vortex gently for 10-20 seconds to dissolve the peptide. Visually inspect to ensure complete dissolution.

  • Reconstitution Procedure (Aqueous): a. Briefly centrifuge the vial to collect the powder at the bottom. b. Carefully open the vial. c. Add the required volume of sterile, nuclease-free water. d. Adjust the pH of the solution to 9 by adding ammonium hydroxide (NH₃·H₂O) dropwise while gently mixing. e. Sonicate the solution in an ultrasonic bath until the peptide is fully dissolved.[5]

  • Aliquoting and Storage: a. Once the peptide is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Ensure the tubes are tightly sealed and protected from light.

2. Storage and Handling of Gastrin I (1-14) Human TFA

Proper storage and handling are crucial for maintaining the stability and activity of the peptide.

  • Lyophilized Powder:

    • Store the lyophilized powder in a tightly sealed container, protected from moisture and light.[5]

    • Recommended storage temperatures are -20°C or -80°C for long-term stability.[1][2][3][5]

  • Stock Solutions:

    • Store reconstituted stock solutions in tightly sealed, light-protected aliquots.

    • For short-term storage, -20°C is suitable for up to one month.[5]

    • For long-term storage, -80°C is recommended for up to six months.[5]

    • Avoid repeated freeze-thaw cycles as this can degrade the peptide.

Visualizations

Diagram 1: Reconstitution and Storage Workflow

G cluster_reconstitution Reconstitution Protocol cluster_storage Storage Protocol start Start: Lyophilized Peptide equilibrate Equilibrate vial to Room Temperature start->equilibrate choose_solvent Choose Solvent equilibrate->choose_solvent add_dmso Add fresh DMSO choose_solvent->add_dmso  DMSO   add_water Add sterile H₂O choose_solvent->add_water  Aqueous   vortex Vortex gently add_dmso->vortex adjust_ph Adjust pH to 9 with NH₃·H₂O add_water->adjust_ph sonicate Sonicate until dissolved adjust_ph->sonicate dissolved Peptide Dissolved vortex->dissolved sonicate->dissolved aliquot Aliquot into single-use tubes dissolved->aliquot choose_storage Choose Storage Temp. aliquot->choose_storage store_minus_20 Store at -20°C (Up to 1 month) choose_storage->store_minus_20 Short-term store_minus_80 Store at -80°C (Up to 6 months) choose_storage->store_minus_80 Long-term end Ready for Experimental Use store_minus_20->end store_minus_80->end

Caption: Workflow for the reconstitution and storage of Gastrin I (1-14) human TFA.

References

Application Notes and Protocols: Gastrin I (1-14), Human, Lyophilized

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of lyophilized human Gastrin I (1-14). The included protocols are intended to serve as a starting point for experimental design.

Product Information

Gastrin I (1-14) is a fragment of the human gastrin I peptide hormone. It is a key regulator of gastric acid secretion and has been shown to have mitogenic effects on gastric cells. This peptide is a valuable tool for studying gastrointestinal physiology, cancer biology, and for use in organoid cultures.

Structure:

  • Amino Acid Sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp

  • Molecular Formula: C₇₉H₁₀₀N₁₆O₂₇

  • Molecular Weight: 1705.72 g/mol

Handling and Storage

Proper handling and storage of lyophilized Gastrin I (1-14) are crucial to maintain its stability and biological activity.

Storage of Lyophilized Peptide

The lyophilized powder should be stored under the following conditions:

ParameterRecommended ConditionStability
Temperature-20°C≥ 1 year
-80°C≥ 2 years[1]
LightProtect from light[2][3]
MoistureKeep container tightly sealed[1]
Reconstitution of Lyophilized Peptide

To ensure optimal solubility and preserve the integrity of the peptide, follow these reconstitution guidelines.

General Recommendations:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Use sterile, high-purity solvents for reconstitution.

Recommended Solvents:

For most applications, sterile distilled water is a suitable solvent.[4] For peptides that are difficult to dissolve in water, the following solvents can be used:

SolventNotes
Sterile Distilled WaterRecommended for initial attempts at reconstitution.[4]
1% Aqueous AmmoniaCan be used to dissolve the peptide at a concentration of approximately 1 mg/mL.[5]
DMSOFor very hydrophobic peptides, dissolve in a small amount of DMSO and then dilute with an aqueous buffer to the desired concentration.[6]

Reconstitution Protocol:

  • Determine the required volume of solvent to achieve the desired stock solution concentration.

  • Slowly add the solvent to the vial, gently swirling to dissolve the peptide. Avoid vigorous shaking or vortexing.

  • If necessary, sonicate briefly to aid dissolution.

Storage of Reconstituted Peptide

Aliquoting the reconstituted peptide into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

TemperatureDurationNotes
-20°C≤ 2 months[7]Aliquot to avoid freeze-thaw cycles.
-80°C≤ 6 months[1]Aliquot to avoid freeze-thaw cycles.

Signaling Pathway

Gastrin I exerts its effects primarily through the Cholecystokinin B (CCK2) receptor, a G-protein coupled receptor (GPCR). Activation of the CCK2 receptor initiates a cascade of intracellular signaling events.

Gastrin_Signaling_Pathway Gastrin I (1-14) Signaling Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Binds to Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates AcidSecretion Gastric Acid Secretion Ca2->AcidSecretion MAPK MAPK Pathway (ERK) PKC->MAPK Activates PKC->AcidSecretion Proliferation Cell Proliferation MAPK->Proliferation

Caption: Gastrin I (1-14) signaling through the CCK2 receptor.

Experimental Protocols

The following are example protocols for common applications of Gastrin I (1-14). Optimization may be required for specific cell types or experimental conditions.

Human Gastric Organoid Culture

Gastrin I is a component of the culture medium for human gastric organoids, promoting their growth and differentiation.[8][9]

Materials:

  • Human gastric organoids

  • Basement Membrane Extract (e.g., Matrigel® or Cultrex®)

  • Gastric Organoid Culture Medium (see recipe below)

  • Reconstituted Gastrin I (1-14) stock solution

  • Cell recovery solution

  • Sterile culture plates and general cell culture equipment

Gastric Organoid Culture Medium Recipe:

ComponentFinal Concentration
Advanced DMEM/F-12Base
1X N-2 Supplement1X
1X B-27 Supplement1X
10 mM HEPES10 mM
2 mM GlutaMAX™2 mM
100 ng/mL Noggin100 ng/mL
500 ng/mL R-spondin1500 ng/mL
50 ng/mL EGF50 ng/mL
100 µg/mL Primocin100 µg/mL
10 nM Gastrin I (1-14)10 nM
10 µM Y-27632 (ROCK inhibitor)10 µM

Protocol for Subculturing Gastric Organoids:

  • Prepare the complete Gastric Organoid Culture Medium and warm to 37°C.

  • Aspirate the medium from the organoid-containing domes in the culture plate.

  • Add cold cell recovery solution to each well and incubate on ice for 15-30 minutes to depolymerize the basement membrane extract.

  • Mechanically disrupt the domes by pipetting up and down with a P1000 pipette.

  • Transfer the organoid suspension to a conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the organoid pellet in a small volume of fresh, cold basement membrane extract.

  • Plate droplets of the organoid-matrix suspension onto a pre-warmed culture plate.

  • Incubate at 37°C for 15-20 minutes to allow the domes to solidify.

  • Gently add pre-warmed Gastric Organoid Culture Medium to each well.

  • Culture the organoids at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.

In Vitro Gastric Acid Secretion Assay

This protocol describes a method to measure gastric acid secretion from isolated gastric glands in response to Gastrin I (1-14) stimulation.

Materials:

  • Isolated rabbit or human gastric glands

  • HEPES-buffered saline (HBS)

  • [¹⁴C]-aminopyrine (a weak base that accumulates in acidic spaces)

  • Reconstituted Gastrin I (1-14) stock solution

  • Histamine (as a positive control)

  • Scintillation counter and vials

Protocol:

  • Prepare a suspension of isolated gastric glands in HBS.

  • Aliquot the gland suspension into microfuge tubes.

  • Add [¹⁴C]-aminopyrine to each tube to a final concentration of 0.1 µCi/mL.

  • Add varying concentrations of Gastrin I (1-14) (e.g., 1 pM to 100 nM) to the respective tubes. Include a vehicle control (HBS) and a positive control (e.g., 100 µM histamine).

  • Incubate the tubes at 37°C for 30 minutes with gentle shaking.

  • Centrifuge the tubes at 10,000 x g for 1 minute to pellet the glands.

  • Carefully remove the supernatant.

  • Lyse the gland pellet with a suitable lysis buffer or solubilizer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of trapped [¹⁴C]-aminopyrine is proportional to the degree of acid secretion.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the mitogenic effect of Gastrin I (1-14) on a relevant cell line (e.g., AGS human gastric adenocarcinoma cells) using an MTT assay.

Materials:

  • AGS cells (or other suitable gastric cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Reconstituted Gastrin I (1-14) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Seed AGS cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and incubate overnight at 37°C, 5% CO₂.

  • The next day, aspirate the medium and wash the cells once with PBS.

  • Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Prepare serial dilutions of Gastrin I (1-14) in serum-free medium (e.g., 0.1 nM to 1 µM).

  • Remove the synchronization medium and add 100 µL of the Gastrin I (1-14) dilutions to the respective wells. Include a vehicle control (serum-free medium) and a positive control (e.g., complete medium with 10% FBS).

  • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

References

Application Notes and Protocols: Use of Gastrin I (1-14) in Patient-Derived Organoid (PDO) Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor. The successful establishment and maintenance of PDOs rely on a precisely formulated culture medium that mimics the in vivo stem cell niche. Gastrin I (1-14), a bioactive fragment of the gastrointestinal hormone gastrin, is a critical component in the culture of specific PDOs, particularly those derived from gastrointestinal cancers such as gastric and colorectal cancer.[1][2]

Gastrin I acts as a potent mitogen, stimulating cell proliferation and promoting the growth and maintenance of PDOs through its interaction with the cholecystokinin (B1591339) 2 receptor (CCK2R).[1][2][3] The inclusion of Gastrin I (1-14) in the organoid growth medium can enhance the success rate of PDO establishment, maintain the proliferative capacity of the organoid culture, and is essential for modeling the physiological and pathological responses of gastrin-dependent tumors. These application notes provide a comprehensive overview and detailed protocols for the use of Gastrin I (1-14) in PDO culture.

Applications

The primary application of Gastrin I (1-14) in PDO culture is to support the growth and proliferation of organoids derived from tissues that are responsive to gastrin signaling. This includes:

  • Gastric Cancer PDOs: Gastrin is a key regulator of gastric mucosal cell growth, and its signaling pathway is often active in gastric adenocarcinoma.[4] The addition of Gastrin I (1-14) to the culture medium is often essential for the successful establishment and long-term maintenance of gastric cancer PDOs.[5]

  • Colorectal Cancer PDOs: A subset of colorectal cancers expresses CCK2R and responds to gastrin as a growth factor.[6] For these PDOs, Gastrin I (1-14) can be a crucial supplement to promote growth and maintain the tumor's specific characteristics in vitro.

  • Barrett's Esophagus and Esophageal Adenocarcinoma PDOs: Gastrin has been shown to induce proliferation in Barrett's metaplasia, the precursor to esophageal adenocarcinoma, via the CCK2R.[7] Therefore, Gastrin I (1-14) can be used to model these conditions and test therapeutic interventions.

  • Pancreatic Cancer PDOs: Some studies suggest a role for gastrin signaling in pancreatic cancer, making Gastrin I (1-14) a relevant media component for select pancreatic PDO models.

  • Drug Screening and Personalized Medicine: By promoting the growth of gastrin-dependent PDOs, Gastrin I (1-14) facilitates the generation of sufficient organoids for high-throughput drug screening. This enables the identification of patient-specific sensitivities to various cancer therapies and the investigation of drug resistance mechanisms.

Data Presentation

The following table summarizes the quantitative effects of Gastrin I (1-14) on various in vitro models as reported in the literature. It is important to note that the specific effects can vary depending on the patient sample, tumor heterogeneity, and the specific culture conditions.

Model SystemGastrin I (1-14) ConcentrationObserved EffectReference
Mouse Cardia OrganoidsDose-dependentIncreased number of organoids.[3]
Barrett's Metaplasia Biopsies10 nM~2-fold increase in [3H]-thymidine incorporation.[7]
Human Colorectal Cancer CellsPhysiological concentrationsIncreased growth in 47% of primary tumors.
Human Gastric Cancer Cells10⁻⁸ to 10⁻⁶ MDose-dependent stimulation of cell growth.
Rat Pancreatic Acinar Cells (AR42J)Not specified~1.5-fold increase in DNA synthesis.[1]
Human Colon Cancer Cells (HT-29)Not specifiedUp to 1.6-fold increase in DNA synthesis.[1]

Signaling Pathway

Gastrin I (1-14) exerts its effects by binding to the CCK2R, a G-protein coupled receptor. This binding event triggers a cascade of intracellular signaling pathways that ultimately promote cell proliferation, survival, and differentiation. The primary signaling axis involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, several key proliferative pathways are activated, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.

Gastrin_Signaling_Pathway Gastrin I (1-14) Signaling Pathway Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Gq Gq/11 CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) PKC->MAPK_pathway activates PI3K_pathway PI3K/AKT/mTOR Pathway PKC->PI3K_pathway activates Proliferation Cell Proliferation, Survival, Growth MAPK_pathway->Proliferation PI3K_pathway->Proliferation

Caption: Gastrin I (1-14) signaling cascade in PDOs.

Experimental Protocols

Reconstitution and Storage of Gastrin I (1-14)

Materials:

  • Lyophilized Gastrin I (1-14) peptide

  • Sterile, nuclease-free water or 1% ammonia (B1221849) solution

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized Gastrin I (1-14) to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or 1% ammonia solution to a stock concentration of 100 µM. Gently vortex to dissolve. Note: Solubility may be enhanced with sonication in 1% ammonia.

  • Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Gastrin I (1-14) Supplemented Organoid Growth Medium

Materials:

  • Basal organoid growth medium (specific to the PDO type)

  • Reconstituted Gastrin I (1-14) stock solution (100 µM)

Procedure:

  • Thaw a single aliquot of the Gastrin I (1-14) stock solution on ice.

  • On the day of use, supplement the pre-warmed basal organoid growth medium with Gastrin I (1-14) to a final working concentration. A typical starting concentration is 10 nM. The optimal concentration may need to be determined empirically for each PDO line.

    • Example Calculation for 10 nM final concentration: Add 1 µL of a 100 µM stock solution to 10 mL of basal medium.

  • Mix the medium gently by inverting the tube. Do not vortex.

  • The supplemented medium is now ready for use in PDO culture.

Experimental Workflow for Assessing the Effect of Gastrin I (1-14) on PDO Growth

This workflow outlines a typical experiment to determine the effect of Gastrin I (1-14) on the proliferation of newly established PDOs.

PDO_Gastrin_Workflow Workflow for Assessing Gastrin I (1-14) Effect on PDOs start 1. Establish PDO Culture from Patient Tissue passage 2. Passage and Expand PDOs start->passage seed 3. Seed Organoids for Experiment passage->seed treat 4. Treat with Gastrin I (1-14) (e.g., 0, 1, 10, 100 nM) seed->treat culture 5. Culture for 7-14 Days treat->culture analysis 6. Endpoint Analysis culture->analysis imaging Bright-field Imaging (Size and Number) analysis->imaging Morphological viability Cell Viability Assay (e.g., CellTiter-Glo) analysis->viability Quantitative ihc Immunohistochemistry (e.g., Ki67, Cleaved Caspase-3) analysis->ihc Mechanistic data 7. Data Analysis and Interpretation imaging->data viability->data ihc->data

Caption: Experimental workflow for PDOs and Gastrin I (1-14).

Detailed Steps for the Workflow:

  • Establish PDO Culture: Isolate and culture PDOs from patient tumor tissue according to standard protocols for the specific cancer type.

  • Passage and Expand PDOs: Once the PDOs are established, passage and expand them to generate a sufficient number of organoids for the experiment.

  • Seed Organoids: Dissociate the organoids into small fragments or single cells and seed them in a basement membrane matrix (e.g., Matrigel) in a multi-well plate format.

  • Treatment: After the matrix has solidified, add the organoid growth medium supplemented with different concentrations of Gastrin I (1-14) (e.g., 0 nM, 1 nM, 10 nM, 100 nM). The 0 nM condition serves as the negative control.

  • Culture: Culture the organoids for a defined period, typically 7-14 days, refreshing the medium every 2-3 days.

  • Endpoint Analysis:

    • Bright-field Imaging: Monitor the organoids throughout the experiment using a microscope. At the endpoint, capture images to assess changes in organoid size and number.

    • Cell Viability Assay: Measure the metabolic activity of the organoids using a luminescent-based assay such as CellTiter-Glo® to quantify cell viability.

    • Immunohistochemistry: Fix, embed, and section the organoids for immunohistochemical staining. Use antibodies against proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to assess the cellular response to Gastrin I (1-14).

  • Data Analysis and Interpretation: Quantify the results from the imaging and viability assays. Analyze the immunohistochemistry data to determine the percentage of positive cells for each marker. Compare the results across the different concentrations of Gastrin I (1-14) to determine its effect on PDO growth and survival.

Conclusion

Gastrin I (1-14) is an indispensable component for the successful culture of various gastrointestinal PDOs. Its inclusion in the culture medium promotes the proliferation and maintenance of these advanced preclinical models. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize Gastrin I (1-14) in their PDO-based research, ultimately contributing to the advancement of personalized medicine.

References

Application Note & Protocol: High-Purity Gastrin I via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of synthetic human Gastrin I peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Human Gastrin I is a 17-amino acid peptide hormone with the sequence pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. It plays a crucial role in stimulating gastric acid secretion. Accurate in-vitro and in-vivo studies require highly purified, well-characterized Gastrin I, making efficient purification a critical step after solid-phase peptide synthesis (SPPS).

Introduction to Peptide Purification by RP-HPLC

Reversed-phase HPLC is the standard and most effective method for purifying synthetic peptides.[1] The principle of RP-HPLC lies in the hydrophobic interactions between the peptide molecules and the stationary phase of the HPLC column, which is typically a silica (B1680970) support chemically modified with n-alkyl chains (e.g., C18).[2] Peptides are loaded onto the column in a polar mobile phase (aqueous) and eluted by gradually increasing the concentration of a less polar organic solvent, such as acetonitrile (B52724).[3] Peptides with greater hydrophobicity will interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to elute.[2] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[3]

Common Impurities in Synthetic Gastrin I

Synthetic crude Gastrin I can contain various impurities that need to be removed.[2] Given its specific amino acid sequence, common side products may include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Truncated Sequences: Peptides that are shorter than the full-length Gastrin I.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on certain amino acid side chains.

  • Oxidized Peptides: The methionine (Met) residue in Gastrin I is susceptible to oxidation.

  • Aspartimide Formation: The aspartic acid (Asp) residue can form a cyclic aspartimide, especially under basic or acidic conditions during synthesis and cleavage.[4][5]

  • Side-products related to Tryptophan (Trp): The indole (B1671886) side chain of tryptophan can be modified during the cleavage step of peptide synthesis.[6]

  • Pyroglutamic Acid (pGlu) related impurities: Incomplete cyclization of an N-terminal glutamine or side reactions involving the existing pGlu can lead to impurities.[4][7]

Experimental Protocols

A two-step HPLC process is recommended: an initial analytical run to determine the purity of the crude product and optimize the separation, followed by a preparative run to purify the target peptide.

Materials and Reagents
  • Crude synthetic Gastrin I (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Analytical HPLC system with a UV detector

  • Preparative HPLC system with a UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Sample Preparation
  • Dissolve the crude lyophilized Gastrin I peptide in a small amount of Mobile Phase A. Gastrin I is soluble in aqueous buffers; for difficultly soluble batches, a small amount of acetonitrile can be added, or the pH can be slightly increased with a volatile base like ammonium (B1175870) hydroxide (B78521) before adding TFA.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

Step 1: Analytical RP-HPLC for Crude Analysis and Method Optimization
  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL of the prepared sample.

  • Gradient: Start with a broad scouting gradient to determine the approximate elution concentration of Gastrin I. A typical gradient is 5% to 95% B over 30-40 minutes.

  • Analysis: Identify the main peak corresponding to Gastrin I. Based on the retention time of the main peak, design a shallower, optimized gradient for the preparative run. The optimized gradient should start about 5-10% below the elution concentration of the target peptide and end about 5-10% above it, run over a longer period to maximize resolution.

Step 2: Preparative RP-HPLC for Purification
  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: Scale up the injection volume based on the column capacity and the concentration of the crude peptide solution.

  • Gradient: Apply the optimized shallow gradient determined from the analytical run. For a peptide with the characteristics of Gastrin I, a gradient of approximately 1-2% change in Mobile Phase B per minute is a good starting point for optimization.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >95% or >98%). Lyophilize the pooled fractions to obtain the purified Gastrin I as a white powder.

Data Presentation

The following table summarizes typical quantitative data for the HPLC purification of synthetic peptides like Gastrin I.

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 4.6 x 250 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Pore Size 100 - 300 Å100 - 300 Å
Flow Rate 1.0 mL/min18 - 20 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Typical Gradient 5-95% B over 30 minOptimized shallow gradient (e.g., 20-50% B over 60 min)
Sample Load 10 - 50 µg10 - 100 mg
Expected Purity >95%>95% (after pooling pure fractions)
Expected Yield N/A5-30% (of crude material)

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of synthetic Gastrin I.

HPLC_Purification_Workflow cluster_preparation Sample & System Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_post_purification Post-Purification crude_peptide Crude Synthetic Gastrin I dissolve Dissolve in Mobile Phase A crude_peptide->dissolve 1 filter Filter (0.22 µm) dissolve->filter 2 analytical_run Scouting Gradient Run filter->analytical_run 3 preparative_run Purification with Optimized Gradient filter->preparative_run Inject Crude hplc_prep HPLC System Equilibration hplc_prep->analytical_run analyze_chromatogram Analyze Chromatogram analytical_run->analyze_chromatogram 4 optimize_gradient Optimize Preparative Gradient analyze_chromatogram->optimize_gradient 5 optimize_gradient->preparative_run 6 fraction_collection Collect Fractions preparative_run->fraction_collection 7 purity_check Analyze Fraction Purity (Analytical HPLC) fraction_collection->purity_check 8 pool_fractions Pool Pure Fractions purity_check->pool_fractions 9 lyophilize Lyophilization pool_fractions->lyophilize 10 pure_peptide Pure Gastrin I (>95%) lyophilize->pure_peptide 11

Caption: Workflow for HPLC Purification of Synthetic Gastrin I.

Concluding Remarks

The protocol described provides a robust framework for the purification of synthetic Gastrin I. It is important to note that the optimal gradient conditions may vary slightly depending on the specific HPLC system, column, and the impurity profile of the crude peptide. Therefore, the initial analytical run is a crucial step for method development. Post-purification, it is highly recommended to confirm the identity and purity of the final product using mass spectrometry and amino acid analysis.

References

Application Notes and Protocols: Gastrin I (1-14) as a Supplement for Gastric Epithelial Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone crucial for regulating gastric acid secretion, also plays a significant role in the proliferation and differentiation of gastric epithelial cells.[1][2][3] The N-terminal fragment, Gastrin I (1-14), is increasingly utilized as a supplement in the culture of gastric epithelial stem cells and organoids to promote their growth and maintenance. These application notes provide a comprehensive overview of the use of Gastrin I (1-14), including its mechanism of action, quantitative effects, and detailed protocols for its application in gastric stem cell research.

Gastrin I exerts its effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[4][5] Activation of CCKBR by gastrin initiates a cascade of intracellular signaling pathways that drive cellular processes such as growth, differentiation, and proliferation.[6] Understanding these pathways is essential for elucidating the mechanisms by which Gastrin I (1-14) supports gastric epithelial stem cell populations.

Data Presentation

The following tables summarize the quantitative effects of gastrin on gastric epithelial stem and progenitor cells, providing a clear reference for expected experimental outcomes.

Table 1: Dose-Dependent Effect of Gastrin on Gastric Cardia Organoid Formation

Gastrin Concentration (nM)Mean Number of OrganoidsFold Change vs. Control (0 nM)Statistical Significance (p-value)
0100 (normalized)1.0-
1Not significantly different from control~1.0> 0.05
10Significantly increased> 1.0< 0.05[7]

Data adapted from a study on murine gastric cardia organoids. The number of organoids was quantified after 14 days of culture.[7]

Table 2: Effect of Gastrin on Gene Expression in Gastric Cardia Organoids

GeneGastrin Concentration (nM)Fold Change in Expression vs. Control (0 nM)Statistical Significance (p-value)
Cck2r1Increased< 0.001[7]
10Further Increased< 0.001[7]
Lgr51Increased< 0.001[7]
10Further Increased< 0.001[7]

Gene expression was measured by RT-PCR in murine gastric cardia organoids after 14 days of culture.[7]

Table 3: Recommended Culture Conditions for Gastric Organoids Including Gastrin I (1-14)

ComponentWorking ConcentrationPurpose
Basal Medium (e.g., Advanced DMEM/F12)-Provides essential nutrients
B27 Supplement1xSupports neuronal cell survival; broadly beneficial
N2 Supplement1xSupports proliferation of stem and progenitor cells
N-Acetylcysteine1 mMAntioxidant
EGF50 ng/mLStimulates epithelial cell proliferation
Noggin100 ng/mLBMP inhibitor, maintains stemness
R-spondin11 µg/mLWnt agonist, essential for stem cell maintenance
FGF10100 ng/mLPromotes budding in organoids
Gastrin I (1-14) 10 nM Stimulates proliferation of gastric stem/progenitor cells [8]
Y-27632 (ROCK inhibitor)10 µMAdded for the first 2 days to prevent anoikis

Signaling Pathways

Gastrin I (1-14) binding to the CCKBR activates multiple downstream signaling pathways that collectively promote the proliferation and survival of gastric epithelial stem cells. The primary pathways involved are the Gq/PLC/PKC cascade, the PI3K/AKT pathway, and the MAPK/ERK pathway, which ultimately lead to the activation of transcription factors that regulate cell cycle progression and inhibit apoptosis.

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Gastrin I (1-14) Gastrin I (1-14) CCKBR CCKBR Gastrin I (1-14)->CCKBR Binds Gq Gq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway Activates AKT AKT PI3K->AKT Activates beta_catenin β-catenin AKT->beta_catenin Stabilizes Transcription Gene Transcription MAPK_pathway->Transcription Promotes beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Survival Survival Transcription->Survival beta_catenin_n->Transcription Promotes

Gastrin I (1-14) signaling cascade in gastric epithelial stem cells.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of Gastrin I (1-14) on gastric epithelial stem cells.

Protocol 1: Gastric Organoid Culture with Gastrin I (1-14) Supplementation

This protocol describes the establishment and maintenance of gastric organoids with the inclusion of Gastrin I (1-14) to support stem cell proliferation.

Materials:

  • Gastric tissue biopsy

  • Chelation Buffer (e.g., PBS with 2 mM EDTA)

  • Basal Culture Medium: Advanced DMEM/F12

  • Supplements: B27, N2, N-Acetylcysteine, EGF, Noggin, R-spondin1, FGF10

  • Gastrin I (1-14) peptide

  • Matrigel

  • Y-27632 (ROCK inhibitor)

  • 24-well culture plates

Procedure:

  • Tissue Digestion:

    • Wash the gastric biopsy with cold PBS.

    • Mince the tissue into small pieces (1-2 mm).

    • Incubate the tissue fragments in cold Chelation Buffer for 30-60 minutes on a rocker at 4°C to release the gastric glands.

    • Vigorously shake the tube to further release the glands and let the larger tissue fragments settle.

    • Collect the supernatant containing the isolated gastric glands.

  • Organoid Seeding:

    • Centrifuge the supernatant to pellet the glands.

    • Resuspend the gland pellet in Matrigel on ice.

    • Plate 50 µL domes of the Matrigel-gland suspension into a pre-warmed 24-well plate.

    • Incubate at 37°C for 15-20 minutes to solidify the Matrigel.

  • Culture and Maintenance:

    • Prepare the complete gastric organoid culture medium by adding the supplements (B27, N2, N-Acetylcysteine, EGF, Noggin, R-spondin1, FGF10) and Gastrin I (1-14) to the basal medium at the concentrations specified in Table 3.

    • For the first 2 days, supplement the medium with 10 µM Y-27632.

    • Add 500 µL of complete culture medium to each well.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.

Organoid_Culture_Workflow cluster_prep Preparation cluster_seeding Seeding cluster_culture Culture Tissue Gastric Tissue Biopsy Wash Wash with PBS Tissue->Wash Mince Mince Tissue Wash->Mince Chelate Incubate in Chelation Buffer Mince->Chelate Isolate Isolate Gastric Glands Chelate->Isolate Resuspend Resuspend Glands in Matrigel Isolate->Resuspend Plate Plate Matrigel Domes Resuspend->Plate Solidify Solidify at 37°C Plate->Solidify Add_Medium Add Complete Medium with Gastrin I (1-14) Solidify->Add_Medium Incubate_Culture Incubate at 37°C, 5% CO2 Add_Medium->Incubate_Culture Change_Medium Change Medium every 2-3 days Incubate_Culture->Change_Medium Passage Passage Organoids Change_Medium->Passage Passage->Resuspend Re-plate

Workflow for establishing and maintaining gastric organoid cultures.
Protocol 2: Proliferation Assay of Gastric Organoids in Response to Gastrin I (1-14)

This protocol details a method to quantify the proliferative effect of different concentrations of Gastrin I (1-14) on gastric organoids.

Materials:

  • Established gastric organoid cultures

  • Complete gastric organoid culture medium (without Gastrin I (1-14))

  • Gastrin I (1-14) stock solution

  • CellTiter-Glo® 3D Cell Viability Assay or similar

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Organoid Preparation:

    • Harvest mature gastric organoids and mechanically dissociate them into smaller fragments.

    • Count the fragments and dilute to a standardized concentration.

  • Assay Setup:

    • Seed the organoid fragments in Matrigel in a 96-well opaque-walled plate.

    • Prepare serial dilutions of Gastrin I (1-14) in complete culture medium (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM).

    • Add the different concentrations of Gastrin I (1-14) containing medium to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate for 3-5 days.

    • On the day of measurement, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the control (0 nM Gastrin I (1-14)).

    • Plot the normalized values against the Gastrin I (1-14) concentration to generate a dose-response curve.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Harvest Harvest & Dissociate Organoids Seed Seed Organoids in 96-well Plate Harvest->Seed Prepare_Gastrin Prepare Gastrin I (1-14) Dilutions Seed->Prepare_Gastrin Add_Gastrin Add Dilutions to Wells Prepare_Gastrin->Add_Gastrin Incubate_Assay Incubate for 3-5 days Add_Gastrin->Incubate_Assay Add_Reagent Add CellTiter-Glo® Reagent Incubate_Assay->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Normalize Normalize Data to Control Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot

Workflow for assessing gastric organoid proliferation in response to Gastrin I (1-14).

Conclusion

Gastrin I (1-14) is a valuable supplement for the in vitro culture of gastric epithelial stem cells and organoids. Its mitogenic effects, mediated through the CCKBR and downstream signaling pathways, promote the proliferation and maintenance of these cells. The provided protocols offer a framework for researchers to effectively utilize Gastrin I (1-14) in their experimental models to study gastric stem cell biology, disease modeling, and drug development. The quantitative data presented can serve as a benchmark for experimental outcomes.

References

Application Note: Utilizing Gastrin I (1-14) for the Study of Histamine Secretion in Enterochromaffin-like (ECL) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterochromaffin-like (ECL) cells are neuroendocrine cells located in the oxyntic mucosa of the stomach and are the primary source of histamine (B1213489) involved in the regulation of gastric acid secretion.[1] The peptide hormone gastrin is the principal physiological stimulus for histamine synthesis and release from these cells.[2][3] Gastrin exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor on the ECL cell surface, triggering a signaling cascade that culminates in the exocytosis of histamine-containing vesicles.[4][5] This process is a critical component of the gastrin-ECL cell-parietal cell axis, which governs gastric acid production.[3]

Gastrin I (1-14) is a bioactive fragment of gastrin that effectively stimulates the CCK2 receptor to promote histamine production and release. This makes it an invaluable tool for researchers, scientists, and drug development professionals studying the mechanisms of histamine secretion, screening for novel therapeutic agents that modulate gastric acid, and investigating the pathophysiology of conditions like Zollinger-Ellison syndrome.[6] This document provides detailed protocols and data for using Gastrin I (1-14) to investigate histamine secretion in isolated ECL cells.

Signaling Pathway of Gastrin-Induced Histamine Secretion

Gastrin initiates histamine secretion by binding to the Gq-protein-coupled CCK2 receptor.[4] This activation leads to a cascade of intracellular events:

  • Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm. This results in an initial, transient peak in intracellular calcium concentration ([Ca2+]i).[4][5]

  • Activation of Protein Kinase C (PKC) and Calcium Influx: DAG, along with the initial rise in Ca2+, activates PKC.[4] Activated PKC is believed to phosphorylate and open L-type calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+. This influx is responsible for the sustained plateau phase of elevated [Ca2+]i.[4][7]

  • Histamine Exocytosis: The significant increase in [Ca2+]i is the critical trigger for the fusion of histamine-containing secretory vesicles with the plasma membrane, resulting in histamine release.[2][8]

Concurrently, gastrin signaling also upregulates the expression and activity of histidine decarboxylase (HDC), the enzyme responsible for synthesizing new histamine.[2][3][8]

Gastrin Signaling Pathway in ECL Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum gastrin Gastrin I (1-14) cck2r CCK2 Receptor gastrin->cck2r Binds gq Gq cck2r->gq Activates plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc PKC dag->pkc Activates ltcc L-type Ca²⁺ Channel ca_influx Ca²⁺ ltcc->ca_influx Influx ca_ext Ca²⁺ pkc->ltcc Activates ca_store_release Ca²⁺ ca_store_release->pkc hist_vesicle Histamine Vesicle ca_store_release->hist_vesicle Triggers ca_influx->hist_vesicle Triggers hist_release Histamine Release hist_vesicle->hist_release Exocytosis ip3r->ca_store_release Opens ca_store Stored Ca²⁺ ca_store->ip3r

Caption: Gastrin I (1-14) signaling pathway in ECL cells leading to histamine release.

Data Presentation

Quantitative data from studies on stimulants and inhibitors of histamine release from isolated rat ECL cells are summarized below.

Table 1: Pharmacological Profile of Stimulators of Histamine Release from ECL Cells

CompoundReceptor TargetPotency (EC₅₀)Efficacy (% of Max. Release)Reference(s)
GastrinCCK2~0.2 nM100% (by definition)[5][9]
Cholecystokinin (CCK-8, nonsulfated)CCK2~0.04 nM~100%[5]
Phorbol 12-myristate 13-acetate (PMA)Protein Kinase C-Stimulates release[4]
CarbacholMuscarinic-Stimulates release[5]

Table 2: Effect of Modulators on Gastrin-Stimulated Histamine Release

CompoundTarget/MechanismEffectPotency (IC₅₀)Reference(s)
L-365,260CCK2 Receptor AntagonistInhibition~20 nM[5][9]
SomatostatinSomatostatin ReceptorsInhibition-[5]
2-APBIP3 Receptor AntagonistAbolishes release-[4]
NimodipineL-type Ca²⁺ Channel BlockerInhibition-[4]
SKF-96365Receptor-Operated Ca²⁺ Channel BlockerInhibition-[4]
R-α-methyl-histamineHistamine H3 Receptor AgonistInhibition-[5]

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Rat ECL Cells

This protocol describes a method for enriching ECL cells from the rat fundic mucosa, adapted from published procedures.[5][10]

Materials:

  • Sprague-Dawley rats

  • Collagenase, Pronase E, DNase I

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and glutamine

  • Nycodenz or Percoll for density gradient centrifugation

  • Centrifugal elutriation system (optional, for higher purity)

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Tissue Preparation: Euthanize rats and excise the stomachs. Isolate the fundic (oxyntic) mucosa by scraping.

  • Enzymatic Digestion: Mince the mucosa and incubate in a digestion buffer containing collagenase, pronase, and DNase I at 37°C with gentle agitation until cells are dispersed.

  • Cell Dispersion and Filtration: Periodically triturate the digest to aid cell dispersion. Filter the cell suspension through nylon mesh to remove undigested tissue.

  • Cell Enrichment (Density Gradient): Wash the cell suspension and layer it onto a multi-step Nycodenz or Percoll density gradient. Centrifuge to separate different cell types based on their density. ECL cells are typically found at a specific interface.

  • Cell Enrichment (Elutriation - Optional): For higher purity (>90%), the cell fraction from the density gradient can be further purified by centrifugal elutriation, which separates cells based on size.

  • Cell Culture: Collect the enriched ECL cell fraction, wash, and resuspend in culture medium. Plate the cells on collagen-coated culture dishes and maintain in a humidified incubator at 37°C and 5% CO₂. Cells are typically used within 24-96 hours.[9]

Protocol 2: Gastrin I (1-14)-Stimulated Histamine Release Assay

This protocol details the procedure for measuring histamine released from cultured ECL cells upon stimulation.

Histamine Release Assay Workflow cluster_prep Cell Preparation cluster_exp Stimulation cluster_analysis Quantification & Analysis p1 Isolate & Culture ECL Cells (Protocol 1) p2 Plate cells in 24-well plates p1->p2 p3 Wash cells with buffer (e.g., HBSS) p2->p3 e1 Add Gastrin I (1-14) (various concentrations) or vehicle control p3->e1 e2 Incubate for a defined time (e.g., 5-60 min) at 37°C e1->e2 a1 Collect supernatant (contains released histamine) e2->a1 a2 Lyse remaining cells (for total histamine content) e2->a2 a3 Quantify histamine (e.g., ELISA) a1->a3 a2->a3 a4 Calculate % histamine release and plot dose-response curve a3->a4

Caption: Experimental workflow for the Gastrin I (1-14) histamine release assay.

Materials:

  • Enriched ECL cells in primary culture (from Protocol 1)

  • Gastrin I (1-14) peptide (lyophilized, reconstituted in appropriate solvent)

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • Positive and negative controls (e.g., PMA, vehicle)

  • Histamine quantification kit (e.g., Histamine ELISA kit)

Procedure:

  • Cell Plating: Plate enriched ECL cells in 24- or 48-well plates and culture for 24-48 hours.

  • Pre-incubation: Gently aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Stimulation: Add assay buffer containing various concentrations of Gastrin I (1-14) (e.g., 10⁻¹³ M to 10⁻⁷ M) to the wells. Include a vehicle-only control. For inhibitor studies, pre-incubate cells with the inhibitor before adding Gastrin I (1-14).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The optimal time should be determined empirically.

  • Sample Collection: After incubation, carefully collect the supernatant from each well. This fraction contains the released histamine.

  • Cell Lysis (Optional): To determine the total histamine content, lyse the remaining cells in each well with a lysis buffer or by freeze-thawing.

  • Histamine Quantification: Measure the histamine concentration in the supernatant (and cell lysate, if applicable) using a commercial ELISA kit or other sensitive method like HPLC.

  • Data Analysis: Express the histamine released as a percentage of the total cellular histamine content. Plot the percentage of histamine release against the log concentration of Gastrin I (1-14) to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol uses fluorescent indicators to measure changes in [Ca²⁺]i in response to Gastrin I (1-14).[5]

Materials:

  • Enriched ECL cells cultured on glass-bottom dishes

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (HBSS with HEPES)

  • Fluorescence microscopy system equipped with a perfusion system and appropriate filters.

Procedure:

  • Dye Loading: Incubate the cultured ECL cells with the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with fresh assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Imaging Setup: Mount the dish on the stage of the fluorescence microscope. Continuously perfuse the cells with assay buffer to establish a stable baseline fluorescence signal.

  • Stimulation and Recording: Switch the perfusion solution to one containing a specific concentration of Gastrin I (1-14). Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of emitted fluorescence.

  • Data Analysis: Convert the fluorescence intensity or ratio data into [Ca²⁺]i concentrations using appropriate calibration methods. Plot [Ca²⁺]i as a function of time to visualize the characteristic biphasic calcium response: a sharp initial peak followed by a sustained plateau.[5]

References

Troubleshooting & Optimization

Technical Support Center: Gastrin I (1-14) Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin I (1-14) human TFA. This resource addresses common solubility issues and other experimental challenges.

Troubleshooting Guide

Problem: Difficulty Dissolving Lyophilized Gastrin I (1-14) Human TFA

Gastrin I (1-14) human TFA is a lyophilized powder that may present solubility challenges. The following is a step-by-step guide to effectively dissolve the peptide.

Initial Dissolution Protocol:

  • Preparation: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Allow the vial to reach room temperature before reconstitution.[1]

  • Initial Solvent Selection: Start with sterile, distilled water.[2]

  • Reconstitution: Add the desired volume of water to the vial to achieve the target concentration.

  • Aiding Dissolution: To minimize aggregation and aid dissolution, gently vortex or sonicate the solution briefly.[1] If precipitation occurs, gentle warming (<40°C) may help.[3]

If the peptide does not dissolve in water:

  • For Acidic Peptides: Gastrin I (1-14) is an acidic peptide. If it fails to dissolve in water, a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate or <50 µL of ammonium hydroxide (B78521) (NH₄OH) can be added, followed by dilution with water to the desired concentration.[2] Ensure the final pH of the solution is around 7.

  • Use of Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used initially to dissolve the peptide.[2] Subsequently, slowly add this solution dropwise to your aqueous buffer with constant agitation to prevent precipitation.

Table 1: Solubility of Gastrin I (1-14) Human TFA in Various Solvents

SolventConcentrationObservations
Water11.11 mg/mL (6.11 mM)May require ultrasonication and pH adjustment to 9 with NH₃·H₂O.
DMSO≥ 100 mg/mL (54.95 mM)Readily soluble. Use freshly opened DMSO as it is hygroscopic.

Source: MedchemExpress[4]

Problem: Potential Interference of Trifluoroacetic Acid (TFA) in Assays

Trifluoroacetic acid (TFA) is a remnant from the peptide purification process and is present as a counterion.[5][6] While for many in vitro assays the residual TFA levels do not cause interference, highly sensitive cellular or biochemical studies may be affected.[5]

Experimental Protocol: TFA Removal by Lyophilization with HCl

This protocol is for exchanging the TFA counter-ion with a chloride ion.

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.[5]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the role of the TFA salt in my Gastrin I (1-14) human peptide?

A1: The TFA (trifluoroacetate) salt is a counterion that is typically associated with the peptide due to its use in the final purification step by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] Generally, TFA salts can enhance the solubility of peptides in aqueous solutions.[5]

Q2: Will the TFA salt affect the net weight of the peptide?

A2: Yes, the TFA salt contributes to the total mass of the product. The peptide content usually constitutes more than 80% of the total weight.[5]

Q3: How should I store Gastrin I (1-14) human TFA?

A3: Lyophilized Gastrin I (1-14) human TFA should be stored at -20°C or below.[6][7] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.

Q4: What is the biological function of Gastrin I (1-14)?

A4: Gastrin I (1-14) is a fragment of the peptide hormone Gastrin I. It is primarily involved in stimulating gastric acid secretion by binding to the cholecystokinin (B1591339) B (CCK2) receptors on parietal cells in the stomach.[5][6][7]

Q5: What are the physical and chemical properties of Gastrin I (1-14) human?

Table 2: Physical and Chemical Properties of Gastrin I (1-14) Human

PropertyValue
Molecular Formula C₇₉H₁₀₀N₁₆O₂₇
Molecular Weight 1705.72 g/mol
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH
Purity (by HPLC) >95%

Source: NovoPro Bioscience Inc.[5]

Visualizations

Diagram 1: Gastrin Signaling Pathway

GastrinSignaling cluster_cell Parietal Cell Gastrin Gastrin I CCKBR CCK2 Receptor Gastrin->CCKBR G_protein Gq/11 CCKBR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Ca_release->PKC activates H_K_ATPase H⁺/K⁺-ATPase PKC->H_K_ATPase activates H_secretion Gastric Acid Secretion H_K_ATPase->H_secretion promotes ExperimentalWorkflow start Start reconstitute Reconstitute Lyophilized Gastrin I (1-14) TFA start->reconstitute tfa_check TFA Removal Needed? reconstitute->tfa_check remove_tfa Perform TFA Removal Protocol tfa_check->remove_tfa Yes prepare_stock Prepare Stock Solution (e.g., in DMSO or buffer) tfa_check->prepare_stock No remove_tfa->prepare_stock sterilize Sterile Filter Stock Solution prepare_stock->sterilize treat_cells Treat Cells with Gastrin I (1-14) sterilize->treat_cells cell_culture Prepare Cell Culture (e.g., Parietal Cells) cell_culture->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., Acid Secretion Assay) incubate->assay analyze Analyze Results assay->analyze

References

Technical Support Center: Dissolving Lyophilized Gastrin I (1-14) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of lyophilized Gastrin I (1-14) peptide in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Gastrin I (1-14) peptide?

A1: For hydrophobic peptides like Gastrin I (1-14), Dimethyl Sulfoxide (DMSO) is a highly recommended solvent.[1][2] It is effective for dissolving peptides that have poor solubility in aqueous solutions.[1] One supplier specifies that Gastrin I (1-14), human TFA is soluble in DMSO at a concentration of ≥ 100 mg/mL.[3]

Q2: Should I use the entire vial of lyophilized peptide for the initial dissolution test?

A2: No, it is strongly advised to first test the solubility with a small aliquot of the lyophilized peptide before dissolving the entire sample.[1][4] This prevents the potential loss of valuable peptide in case of solubility issues.

Q3: What is the general procedure for dissolving Gastrin I (1-14) in DMSO?

A3: Begin by allowing the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[1][5] Add the desired volume of high-purity, anhydrous DMSO to the vial.[6] Gently agitate or vortex the mixture to facilitate dissolution.[6] Sonication can also be used to enhance solubility.[1][7]

Q4: Can I dilute the DMSO stock solution with an aqueous buffer?

A4: Yes, once the peptide is fully dissolved in DMSO, you can slowly add the DMSO-peptide solution dropwise to your sterile aqueous buffer or cell culture medium while gently mixing to achieve the desired final concentration.[4][6]

Q5: What is the maximum recommended concentration of DMSO in a final cell-based assay?

A5: The final concentration of DMSO should be kept as low as possible for cell-based experiments, as it can be toxic to cells. A final concentration of 0.5% to 1% DMSO is generally considered safe for most cell assays, although some cell lines may tolerate up to 5%.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide does not dissolve completely in DMSO. Insufficient solvent volume or peptide aggregation.Try adding a slightly larger volume of DMSO. Use sonication to aid dissolution.[1] Gentle warming can also be attempted, but care must be taken to avoid peptide degradation.
Precipitation occurs upon dilution with aqueous buffer. The peptide has reached its solubility limit in the final aqueous solution.Reduce the final concentration of the peptide in the aqueous buffer. Alternatively, after dissolving in DMSO, try a stepwise dilution into the aqueous buffer with constant gentle mixing.[4] If precipitation persists, the peptide solution may need to be lyophilized again and redissolved at a lower concentration.[1]
The reconstituted peptide solution appears cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution to pellet any undissolved material before use.[7] Ensure that the DMSO used is of high purity and anhydrous.

Quantitative Data Summary

ParameterValueReference
Solubility of this compound in DMSO ≥ 100 mg/mL (54.95 mM)[3]
Recommended Final DMSO Concentration for Cell Assays 0.5% - 1% (v/v)[4]

Experimental Protocol: Reconstitution of Lyophilized Gastrin I (1-14) in DMSO

Materials:

  • Lyophilized Gastrin I (1-14) peptide

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the lyophilized Gastrin I (1-14) peptide to warm to room temperature before opening.[1][5]

  • Initial Dissolution Test (Recommended):

    • Weigh out a small, accurately measured amount of the lyophilized peptide into a sterile microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex the tube until the peptide is completely dissolved. If needed, sonicate the sample for short bursts in a water bath.[1]

  • Preparation of Stock Solution:

    • Once solubility is confirmed, carefully add the appropriate volume of DMSO to the vial containing the entire lyophilized peptide to achieve the desired stock concentration.

    • Recap the vial and vortex gently until the peptide is fully dissolved. A clear solution should be obtained.[1]

  • Aliquoting and Storage:

    • Aliquot the DMSO stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the lyophilized peptide at -20°C or colder for long-term storage.[4] Once reconstituted in DMSO, store the aliquots at -20°C.[3]

Visualizations

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_application Application Lyophilized_Peptide Lyophilized Gastrin I (1-14) Equilibrate Equilibrate to Room Temperature Lyophilized_Peptide->Equilibrate Add_DMSO Add Anhydrous DMSO Equilibrate->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Stock_Solution High-Concentration Stock Solution Vortex->Stock_Solution Dilute Dilute with Aqueous Buffer Stock_Solution->Dilute Final_Solution Final Working Solution Dilute->Final_Solution

Caption: Workflow for dissolving lyophilized Gastrin I (1-14) in DMSO.

Troubleshooting_Logic Start Start Dissolution Incomplete_Dissolution Peptide Not Fully Dissolved? Start->Incomplete_Dissolution Precipitation Precipitation on Dilution? Incomplete_Dissolution->Precipitation No Troubleshoot_Dissolution Increase DMSO Volume Sonicate / Gentle Warming Incomplete_Dissolution->Troubleshoot_Dissolution Yes Successful_Dissolution Clear Solution (Ready for Use) Precipitation->Successful_Dissolution No Troubleshoot_Dilution Reduce Final Concentration Stepwise Dilution Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dissolution->Incomplete_Dissolution Troubleshoot_Dilution->Precipitation

Caption: Troubleshooting logic for dissolving Gastrin I (1-14).

References

Technical Support Center: Managing the Impact of Residual Trifluoroacetic Acid (TFA) in In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential effects of residual trifluoroacetic acid (TFA) in in vitro cell assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you identify and mitigate TFA-related artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic peptide preparation?

Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[2][3] During the final lyophilization step, unbound TFA is largely removed, but some TFA molecules remain as counter-ions bound to positively charged residues on the peptide, forming a peptide-TFA salt.[1][2]

Q2: How can residual TFA affect my in vitro cell assays?

Residual TFA can significantly impact in vitro cell assays in several ways, leading to unreliable or misleading results.[1] The effects are often dose-dependent and can vary between different cell types.[4][5] Known effects include:

  • Alteration of Cell Viability and Proliferation: TFA has been shown to inhibit cell proliferation in some cell lines, such as fetal rat osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][6][7] Conversely, in other cell types, like murine glioma cells, TFA has been observed to stimulate cell growth at higher concentrations (0.5-7.0 mM).[4]

  • Cytotoxicity: At higher concentrations, TFA can be toxic to cells, leading to cell death and confounding the interpretation of assay results.[8]

  • pH Alteration: As a strong acid, residual TFA can lower the pH of your cell culture medium, which can, in turn, affect cellular processes and protein function.[1]

  • Assay Interference: TFA has strong absorbance in the infrared spectrum, which can interfere with secondary structure determination of peptides.[1] It can also act as an unintended allosteric modulator of certain receptors, such as the glycine (B1666218) receptor.[1][4]

Q3: What are the acceptable limits of residual TFA in a peptide sample for cell-based assays?

There is no universal standard for acceptable TFA levels, as the sensitivity to TFA can vary significantly depending on the cell type and the specific assay being performed. However, for sensitive cell-based assays, it is generally recommended to reduce the TFA content to less than 1%.[8] For in vivo studies or the development of active pharmaceutical ingredients (APIs), the required levels can be even lower, often below 0.1%.[8]

Q4: How can I determine the amount of residual TFA in my peptide sample?

Several analytical techniques can be used to quantify residual TFA in peptide preparations. These include:

  • Ion Chromatography[5][9][10]

  • High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)

  • Fourier-Transform Infrared Spectroscopy (FT-IR)

  • 19F Nuclear Magnetic Resonance (19F-NMR)[11]

Q5: What can I do to mitigate the effects of residual TFA?

The most effective way to prevent TFA-related artifacts is to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[1][12] This is typically achieved through repeated cycles of dissolving the peptide in a dilute solution of the new counter-ion (e.g., 10 mM HCl) and then lyophilizing the sample.[12][13]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Proliferation or Viability

  • Possible Cause: The observed inhibition may be a direct effect of residual TFA in your peptide preparation rather than the biological activity of the peptide itself.

  • Troubleshooting Steps:

    • Quantify Residual TFA: If possible, determine the concentration of TFA in your peptide stock.

    • Run a TFA Control: Treat your cells with a solution containing only TFA at the same concentration present in your peptide experiment. This will help to distinguish the effect of the peptide from the effect of the counter-ion.

    • Perform a Counter-ion Exchange: Exchange the TFA for HCl or acetate and repeat the experiment. If the inhibitory effect is diminished or eliminated, it is likely that the original observation was a TFA-induced artifact.

Issue 2: Inconsistent or Irreproducible Results Between Peptide Batches

  • Possible Cause: Different batches of synthetic peptides can have varying levels of residual TFA, leading to inconsistent biological effects.

  • Troubleshooting Steps:

    • Request TFA Content Information: When ordering synthetic peptides, inquire about the typical residual TFA content from the manufacturer.

    • Standardize Peptide Preparations: For critical experiments, consider performing a counter-ion exchange on all peptide batches to ensure a consistent salt form.

    • Perform Quality Control: If you have the analytical capabilities, quantify the TFA content of each new batch of peptide.

Issue 3: Peptide Appears to have a Proliferative Effect at High Concentrations

  • Possible Cause: While less common, some cell lines can metabolize TFA, leading to an increase in cell proliferation.[4]

  • Troubleshooting Steps:

    • Review the Literature: Check if the cell line you are using has been reported to be stimulated by TFA.

    • TFA Control: As with inhibitory effects, run a TFA-only control to confirm that the proliferative effect is due to the counter-ion.

    • Counter-ion Exchange: Perform a counter-ion exchange to verify that the proliferative effect is not an intrinsic property of the peptide.

Quantitative Data on TFA Effects

The following table summarizes the reported effects of TFA on different cell lines at various concentrations.

Cell LineAssayTFA ConcentrationObserved Effect
Fetal Rat OsteoblastsCell Number, Thymidine Incorporation10 nM - 100 nMInhibition of proliferation[4][6][7]
Canine Articular ChondrocytesThymidine Incorporation10 nM - 100 nMInhibition of proliferation[6]
Neonatal Mouse CalvariaeThymidine Incorporation10 nM - 100 nMInhibition of proliferation[6][7]
Murine Glioma CellsCell Growth, [3H]leucine incorporation0.5 mM - 7.0 mMStimulation of cell growth and protein synthesis[4]

Experimental Protocols

Protocol for TFA Counter-ion Exchange to Hydrochloride (HCl)

This protocol is a common method for replacing TFA counter-ions with chloride ions.

Materials:

  • Lyophilized peptide with TFA counter-ion

  • Hydrochloric acid (HCl) solution (e.g., 10 mM)

  • High-purity water

  • Lyophilizer

Procedure:

  • Dissolve the peptide-TFA salt in a 10 mM HCl solution at a concentration of approximately 1 mg/mL.[13]

  • Allow the solution to stand at room temperature for a few minutes to facilitate the ion exchange.

  • Freeze the solution at -80°C or in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed.

  • To ensure complete exchange, repeat the process of dissolving in 10 mM HCl and lyophilizing two to three more times.[12][13]

  • After the final lyophilization, the peptide will be in the hydrochloride salt form.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with your peptide (in the appropriate salt form) and controls for the desired incubation period.

  • Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1][6]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6]

Protocol for Thymidine Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells cultured in a multi-well plate

  • [3H]-Thymidine

  • Cell harvester

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Plate cells and treat them with the experimental compounds as required.

  • During the final 4-18 hours of the culture period, add [3H]-thymidine to each well.

  • After the incubation with the radiolabel, harvest the cells onto glass fiber filters using a cell harvester. This will trap the DNA, including the incorporated [3H]-thymidine.

  • Wash the filters to remove any unincorporated [3H]-thymidine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.[14][15][16]

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_tfa_mitigation TFA Mitigation (Recommended) cluster_cell_assay In Vitro Cell Assay peptide_synthesis Peptide Synthesis (SPPS) hplc_purification HPLC Purification with TFA peptide_synthesis->hplc_purification peptide_tfa_salt Lyophilized Peptide (TFA Salt) hplc_purification->peptide_tfa_salt counter_ion_exchange Counter-ion Exchange (e.g., to HCl) peptide_tfa_salt->counter_ion_exchange cell_treatment Treat Cells with Peptide peptide_tfa_salt->cell_treatment Potential for Artifacts peptide_hcl_salt Lyophilized Peptide (HCl Salt) counter_ion_exchange->peptide_hcl_salt peptide_hcl_salt->cell_treatment Use TFA-free peptide incubation Incubation cell_treatment->incubation data_acquisition Data Acquisition (e.g., MTT, Thymidine Incorporation) incubation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Recommended experimental workflow for using synthetic peptides in cell-based assays.

troubleshooting_logic start Unexpected Results in Cell Assay (e.g., inhibition, stimulation, inconsistency) check_tfa Is residual TFA a potential cause? start->check_tfa tfa_control Run a TFA-only control experiment check_tfa->tfa_control tfa_effect Does the TFA control replicate the unexpected results? tfa_control->tfa_effect counter_ion_exchange Perform counter-ion exchange (TFA to HCl or Acetate) tfa_effect->counter_ion_exchange Yes tfa_not_cause TFA is not the primary cause. Investigate other experimental variables. tfa_effect->tfa_not_cause No repeat_assay Repeat the cell assay with the TFA-free peptide counter_ion_exchange->repeat_assay artifact_confirmed Artifact Confirmed: The original result was due to TFA repeat_assay->artifact_confirmed

Caption: Troubleshooting logic for identifying TFA-related artifacts in cell assays.

tfa_effects_pathway cluster_direct_effects Direct Physicochemical Effects cluster_cellular_responses Downstream Cellular Responses cluster_observed_outcomes Observed Experimental Outcomes (Potential Artifacts) tfa Residual TFA in Peptide Solution ph_change Decreased pH of Culture Medium tfa->ph_change receptor_interaction Allosteric Modulation of Receptors tfa->receptor_interaction cytotoxicity General Cytotoxicity tfa->cytotoxicity altered_protein_function Altered Protein Function and Enzyme Activity ph_change->altered_protein_function signaling_pathway_disruption Disruption of pH-sensitive Signaling Pathways receptor_interaction->signaling_pathway_disruption altered_protein_function->signaling_pathway_disruption inhibition_proliferation Inhibition of Cell Proliferation/Viability signaling_pathway_disruption->inhibition_proliferation stimulation_proliferation Stimulation of Cell Proliferation/Viability signaling_pathway_disruption->stimulation_proliferation cytotoxicity->inhibition_proliferation inconsistent_data Inconsistent and Irreproducible Data inhibition_proliferation->inconsistent_data stimulation_proliferation->inconsistent_data

Caption: Potential mechanisms of TFA interference in in vitro cell assays.

References

Technical Support Center: Stability and Handling of Gastrin I (1-14) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Human Gastrin I (1-14) in cell culture applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gastrin I (1-14) and what is its primary function in cell culture experiments?

A1: Human Gastrin I (1-14) is a peptide fragment of the gastrointestinal hormone Gastrin I.[1] It is a linear polypeptide that plays a crucial role in stimulating gastric acid secretion by binding to the cholecystokinin (B1591339) 2 (CCK2) receptor on parietal cells.[1] In cell culture, it is often used to study signal transduction pathways, cell proliferation, and the physiological effects of gastrin on various cell types, particularly gastric and cancer cell lines.[1][2]

Q2: I am not observing the expected biological response after treating my cells with Gastrin I (1-14). What are the potential causes?

A2: A lack of biological response can stem from several factors. The most common issue is the degradation of the peptide in the cell culture medium. Other potential causes include suboptimal peptide concentration, poor cell health, or low expression of the CCK2 receptor on your target cells. It is also crucial to verify the peptide's sequence and purity.[3]

Q3: How stable is Gastrin I (1-14) in cell culture medium?

Q4: How can I improve the stability of Gastrin I (1-14) in my experiments?

A4: To enhance the stability of Gastrin I (1-14), consider the following strategies:

  • Use of Protease Inhibitors: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce enzymatic degradation.[5][6]

  • Serum-Free or Reduced-Serum Medium: If your cell line permits, using serum-free or reduced-serum medium can minimize the concentration of exogenous proteases.

  • Frequent Media Changes: Replenishing the medium with freshly prepared Gastrin I (1-14) at regular intervals can help maintain a consistent effective concentration.

  • Optimize pH and Temperature: Ensure your cell culture medium is maintained at a physiological pH (around 7.4), as significant deviations can affect peptide stability.[7]

Q5: What is the recommended solvent and storage condition for Gastrin I (1-14)?

A5: It is recommended to reconstitute lyophilized Gastrin I (1-14) in a sterile, neutral buffer or sterile water. For long-term storage, it is advisable to aliquot the reconstituted peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cell culture experiments with Gastrin I (1-14).

Problem Potential Cause Verification Step Recommended Solution
No or low biological activity Peptide degradation in culture medium.Assess peptide stability over time using HPLC or ELISA.Add a protease inhibitor cocktail to the medium. Use serum-free or reduced-serum medium if possible. Perform more frequent media changes with fresh peptide.
Low receptor expression on cells.Verify CCK2 receptor expression on your cell line using qPCR, Western blot, or flow cytometry.Use a cell line known to express high levels of the CCK2 receptor.
Incorrect peptide concentration.Double-check calculations for peptide dilution.Perform a dose-response experiment to determine the optimal concentration for your cell type.
Poor cell health.Examine cells under a microscope for signs of stress or contamination. Perform a viability assay (e.g., Trypan Blue).Ensure proper cell culture maintenance and use cells at an optimal confluency.
High variability between experiments Inconsistent peptide stability.Standardize the handling and storage of the peptide.Prepare fresh dilutions of the peptide for each experiment from a frozen aliquot.
Inconsistent cell conditions.Monitor cell passage number and confluency.Use cells within a consistent passage number range and seed at the same density for all experiments.
Pipetting errors.Review pipetting technique and ensure proper calibration of pipettes.Use calibrated pipettes and be meticulous with dilutions.

Quantitative Data on Peptide Stability

While specific data for Gastrin I (1-14) is limited, the following table presents representative half-life data for other peptides in common cell culture conditions to illustrate the potential stability.

PeptideMediumSerum ConcentrationHalf-life (hours)
Peptide 3DMEM/F12 + 0.1% casein0%15.8
Peptide 4DMEM15% FBS57.1
Peptide 1DMEM15% FBS43.5
Peptide 5DMEM15% FBS3.8
Data adapted from a study on various peptides in HEK-293 and Calu-3 cell culture supernatants.[4]

Experimental Protocols

Protocol for Assessing Gastrin I (1-14) Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of Gastrin I (1-14) in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Gastrin I (1-14) peptide

  • Your cell culture medium of choice (e.g., DMEM) with and without FBS

  • Protease inhibitor cocktail (optional)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Preparation of Peptide Solution: Prepare a stock solution of Gastrin I (1-14) in a suitable solvent (e.g., sterile water). Spike the cell culture medium (with and without FBS, and with and without protease inhibitors) with Gastrin I (1-14) to a final concentration of 10 µM.

  • Incubation: Aliquot the peptide-containing medium into microcentrifuge tubes and incubate at 37°C in a cell culture incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for each condition.

  • Sample Preparation: Immediately stop enzymatic activity by adding an equal volume of 100% acetonitrile. Centrifuge the samples at high speed to precipitate proteins.

  • HPLC Analysis:

    • Inject the supernatant from each time point into the HPLC system.

    • Use a C18 column and a gradient elution with mobile phases A and B. A typical gradient might be 5-95% B over 30 minutes.

    • Detect the peptide by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact Gastrin I (1-14) at each time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life.

Visualizations

Signaling Pathway of Gastrin I (1-14) via the CCK2 Receptor

The following diagram illustrates the major signaling pathways activated upon the binding of Gastrin I (1-14) to its receptor, CCKBR (CCK2).

CCK2R_Signaling Gastrin I (1-14) Signaling Pathway gastrin Gastrin I (1-14) cck2r CCK2 Receptor (CCKBR) gastrin->cck2r Binds gq Gαq cck2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ (intracellular) ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates acid_secretion Gastric Acid Secretion ca2->acid_secretion mapk MAPK Pathway (ERK, p38) pkc->mapk Activates pkc->acid_secretion proliferation Cell Proliferation & Survival mapk->proliferation Troubleshooting_Workflow Troubleshooting Workflow for Gastrin I (1-14) Experiments start Unexpected Result (e.g., No Cellular Response) check_peptide Verify Peptide Integrity (Purity, Storage, Handling) start->check_peptide check_stability Assess Peptide Stability in Culture Medium check_peptide->check_stability If peptide is OK solution_peptide Order New Peptide Batch Optimize Storage check_peptide->solution_peptide If issue found check_cells Verify Cell Health & Receptor Expression check_stability->check_cells If stability is confirmed solution_stability Add Protease Inhibitors Use Serum-Free Medium check_stability->solution_stability If degradation is high check_protocol Review Experimental Protocol (Concentration, Incubation Time) check_cells->check_protocol If cells are healthy solution_cells Use Healthy, Low-Passage Cells Confirm Receptor Expression check_cells->solution_cells If cells are unhealthy or receptor is absent solution_protocol Perform Dose-Response & Time-Course Studies check_protocol->solution_protocol If protocol is suboptimal end Problem Resolved solution_peptide->end solution_stability->end solution_cells->end solution_protocol->end

References

Technical Support Center: Optimizing Gastrin I (1-14) for Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gastrin I (1-14) concentration in organoid formation. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful organoid culture.

Frequently Asked Questions (FAQs)

Q1: What is Gastrin I (1-14) and what is its role in organoid culture?

A1: Gastrin I is a peptide hormone that acts as a potent cell-growth factor for various gastrointestinal cells.[1][2] In organoid culture, particularly for gastric and pancreatic organoids, it serves as a mitogenic factor, stimulating the proliferation and differentiation of epithelial cells.[3][4][5] It functions by binding to the Cholecystokinin B Receptor (CCK2R), which activates downstream signaling pathways crucial for cell growth and maintenance of the gastric mucosa.[1][3][6] Its inclusion in the culture medium is often necessary for the survival and expansion of organoids, especially those derived from gastric fundus and cardia.[7][8]

Q2: What is the recommended starting concentration of Gastrin I (1-14) for organoid culture?

A2: The generally recommended working concentration for Gastrin I in organoid culture media is between 1 nM and 10 nM. Many established protocols for both human and murine gastric organoids use a standard concentration of 10 nM.[7][9] However, the optimal concentration can vary depending on the specific organoid type (e.g., fundus vs. antrum) and experimental goals. Therefore, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model.[8]

Q3: How should I prepare and store Gastrin I (1-14) for optimal activity?

A3: Gastrin I is typically supplied as a lyophilized powder. For storage, it should be kept at -20°C.[4][10] To prepare a stock solution, reconstitute the powder in a sterile buffer like PBS or 1% ammonia, as recommended by the supplier.[4][10] It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -70°C to avoid repeated freeze-thaw cycles, which can degrade the peptide and reduce its activity.

Q4: Can Gastrin I be replaced by other growth factors in the culture medium?

A4: Gastrin I has a specific role in activating the CCK2R pathway to promote the proliferation of certain cell types within the gastric epithelium.[1][3] While other growth factors like EGF are also essential for organoid growth, they act through different signaling pathways (e.g., EGFR).[11] Studies have shown that removal of Gastrin I from the culture medium can lead to stunted growth and reduced survival of gastric organoids, indicating it is a necessary component for certain models.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using Gastrin I (1-14) in your organoid experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low Organoid Formation Efficiency or Stunted Growth 1. Suboptimal Gastrin I Concentration: The concentration may be too low for your specific cell type. 2. Degraded Gastrin I: The peptide may have lost activity due to improper storage or multiple freeze-thaw cycles. 3. Media Component Issue: Other essential growth factors (e.g., EGF, R-spondin, Noggin) are missing or inactive.[7]1. Perform a Dose-Response Analysis: Test a range of Gastrin I concentrations (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 20 nM) to find the optimal level for organoid number and size.[8] 2. Use a Fresh Aliquot: Thaw a new, single-use aliquot of your Gastrin I stock solution. If issues persist, purchase a new batch of the peptide. 3. Verify All Media Components: Ensure all other growth factors in your medium are fresh and have been stored correctly.[12]
High Variability in Organoid Number Between Wells 1. Inconsistent Gastrin I Signaling: The effect of gastrin can be dose-dependent on organoid initiation.[8] 2. Uneven Mixing: Gastrin I or other small molecules may not be evenly distributed in the basement membrane matrix or media.1. Ensure Homogenous Mixing: When preparing your basement membrane matrix mixture, gently but thoroughly pipette to evenly distribute all supplemented growth factors, including Gastrin I.[9] 2. Standardize Seeding: Ensure a consistent number of glands or cells are seeded per well.
Organoids Form but Fail to Bud or Develop Complex Morphology 1. Incorrect Signaling Balance: While Gastrin I promotes proliferation, differentiation requires a complex interplay of multiple pathways. The Gastrin I concentration may be pushing proliferation too strongly at the expense of differentiation. 2. Missing Differentiation Factors: The culture medium may lack other factors required for specific lineage differentiation.1. Re-optimize Concentration: A lower concentration of Gastrin I might favor differentiation over simple cystic growth. Refer to your dose-response data. 2. Review Medium Composition: Check established protocols for your specific organoid type to ensure all necessary differentiation factors are included.[13][14]
Organoid Death After Initial Formation 1. Gastrin I is Essential for Survival: For some gastric organoid types, Gastrin I is necessary for survival beyond the initial days of culture.[7] 2. Media Exhaustion: The concentration of Gastrin I and other key nutrients may be depleted.1. Confirm Gastrin I Presence: Double-check your protocol and calculations to ensure Gastrin I was added to the medium at the correct concentration. 2. Change Media Regularly: Refresh the culture medium every 2-3 days as per standard protocols to replenish Gastrin I and other essential factors.[7]

Quantitative Data Summary

The following table summarizes recommended concentrations of Gastrin I used in various organoid culture protocols.

Organoid TypeGastrin I (1-14) ConcentrationKey Findings / ProtocolReference(s)
Murine Gastric Fundus Organoids 10 nMNecessary for organoid survival and growth past day 7.[7]
Murine Gastric Cardia Organoids 1 nM - 10 nMIncreased organoid number in a dose-dependent manner; effect was blocked by a CCK2R antagonist.[8]
Human Gastric Organoids 10 nMStandard component of human gastric organoid starting/passaging medium.[15]
Pancreatic Ductal Adenocarcinoma Organoids 10 nMIncluded as a standard component in the organoid culture medium.[12]
General Gastric Organoids 1 nM - 10 nMCited as the common working concentration range.

Experimental Protocols

Protocol: Dose-Response Analysis of Gastrin I (1-14)

This protocol outlines a method to determine the optimal concentration of Gastrin I for your specific organoid culture.

  • Preparation:

    • Prepare complete gastric organoid culture medium, omitting Gastrin I. This will be your basal medium.

    • Thaw a fresh aliquot of a high-concentration Gastrin I stock solution (e.g., 10 µM).

    • Prepare serial dilutions of Gastrin I to create working stocks that can be added to the basal medium to achieve final concentrations of 0 nM (basal control), 1 nM, 5 nM, 10 nM, and 20 nM.

  • Organoid Seeding:

    • Harvest and dissociate organoids into single cells or small fragments as per your standard passaging protocol.

    • Count the cells/fragments to ensure equal seeding density across all conditions.

    • Resuspend the cell/fragment pellet in the basement membrane matrix (e.g., Matrigel) on ice.

    • Seed 50 µL domes of the matrix-cell suspension into the center of wells in a pre-warmed 24-well plate.

    • Polymerize the domes by incubating at 37°C for 20-25 minutes.[15]

  • Treatment Application:

    • Gently add 500 µL of the prepared media to each well, with each column of the plate receiving a different final concentration of Gastrin I (0, 1, 5, 10, 20 nM). Ensure each condition has at least three technical replicates.

  • Culture and Monitoring:

    • Culture the organoids at 37°C and 5% CO₂.

    • Replace the medium with the corresponding fresh Gastrin I concentration every 2-3 days.

    • Monitor organoid formation and growth daily using brightfield microscopy.

  • Data Acquisition and Analysis (e.g., Day 7-10):

    • Acquire images from multiple representative fields for each well.

    • Quantify the number of organoids formed per well.

    • Quantify the size (diameter or area) of the organoids using image analysis software (e.g., ImageJ).

    • Plot the average organoid number and average organoid size against the Gastrin I concentration to determine the optimal dose for proliferation and growth.

Visualizations

Signaling Pathway

The diagram below illustrates the primary signaling cascade activated by Gastrin I binding to its receptor, CCK2R, leading to cell proliferation.

GastrinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus gastrin Gastrin I (1-14) cck2r CCK2R (GPCR) gastrin->cck2r Binds gaq Gαq cck2r->gaq Activates plc PLC gaq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ (intracellular) ip3->ca2 Release pkc PKC dag->pkc Activates mapk MAPK/ERK Pathway pkc->mapk Activates proliferation Cell Proliferation mapk->proliferation Promotes OptimizationWorkflow cluster_treatment Dose-Response Treatment start Start: Prepare Basal Medium (No Gastrin I) prep_cells Harvest and Prepare Organoid Fragments/Cells start->prep_cells seed Seed Organoids in Basement Membrane Matrix prep_cells->seed c0 Add 0 nM Gastrin I (Control) seed->c0 c1 Add 1 nM Gastrin I seed->c1 c2 Add 5 nM Gastrin I seed->c2 c3 Add 10 nM Gastrin I seed->c3 c4 Add 20 nM Gastrin I seed->c4 culture Culture for 7-10 Days (Refresh media every 2-3 days) c2->culture analyze Image and Analyze: 1. Organoid Number 2. Organoid Size culture->analyze end Determine Optimal Concentration analyze->end

References

How to prevent degradation of Gastrin I (1-14) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Gastrin I (1-14) in solution. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: My Gastrin I (1-14) solution seems to have lost activity. What are the common causes?

A1: Loss of biological activity is often due to peptide degradation. The primary causes for Gastrin I (1-14) degradation in solution include:

  • Improper Storage: Storing the peptide in solution at room temperature or 4°C for extended periods can lead to degradation. For long-term storage, solutions should be kept at -20°C or -80°C.[1][2]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can damage the peptide structure. It is crucial to aliquot the stock solution into single-use volumes to avoid this.[1]

  • Enzymatic Degradation: If your solution is prepared in a medium containing biological components (e.g., cell culture media, serum), it is susceptible to cleavage by proteases.

  • pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds. While specific data for Gastrin I (1-14) is limited, a study on a related gastrin-releasing peptide (GRP) antagonist used a pH of 5-5.5 for their buffered solution.[3]

  • Oxidation: The tryptophan residues in the Gastrin I (1-14) sequence are susceptible to oxidation, especially when exposed to air and light for prolonged periods.

Q2: What is the best way to prepare and store a stock solution of Gastrin I (1-14)?

A2: To ensure maximum stability:

  • Reconstitution: Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation. Reconstitute the peptide using a sterile, appropriate solvent. For Gastrin I (1-14), water or a small amount of DMSO for initial solubilization followed by aqueous buffer is common.[1]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -20°C or, for longer-term storage (months), at -80°C.[2] Commercial suppliers suggest that stock solutions can be stable for up to 1 month at -20°C and up to 6 months at -80°C.

Q3: Can I store my working solutions in the refrigerator (4°C)?

A3: It is not recommended to store Gastrin I (1-14) in solution at 4°C for extended periods. Working solutions should be prepared fresh from a frozen stock aliquot just before use. If short-term storage at 4°C is unavoidable, it should be for no longer than a day.

Q4: My experiment runs for several days. How can I prevent my Gastrin I (1-14) from degrading in the experimental medium?

A4: For long-term experiments, consider the following strategies:

  • Use of Protease Inhibitors: If your medium contains serum or cell lysates, adding a broad-spectrum protease inhibitor cocktail can significantly reduce enzymatic degradation.

  • Chemical Modification: For applications where it is feasible, using modified analogs of gastrin can enhance stability. For example, modifications to the peptide backbone or C-terminus have been shown to increase resistance to proteolysis for related GRP antagonists.[4]

  • Conduct a Stability Study: It is highly recommended to perform a preliminary stability test in your specific experimental buffer or medium to understand the degradation rate of Gastrin I (1-14) under your conditions (see Experimental Protocols section).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Peptide concentration is varying due to degradation between experiments.1. Strictly adhere to single-use aliquots for your stock solution. 2. Always prepare fresh working solutions immediately before each experiment. 3. Perform a stability test to determine the degradation rate in your specific experimental setup (see protocol below).
Complete loss of peptide activity. Significant degradation has occurred due to improper storage or handling.1. Discard the current stock solution. 2. Obtain a new vial of lyophilized peptide. 3. Follow the recommended reconstitution and storage protocols (prepare single-use aliquots and store at -80°C).
Precipitation of the peptide in the solution. Poor solubility at the working concentration or pH, or interaction with media components.1. Ensure the initial solubilization was complete. A small amount of a solvent like DMSO can be used before diluting to the final concentration. 2. Check the pH of your final solution; adjust if necessary with a suitable buffer system. 3. Consider using a lower, yet still effective, concentration of the peptide.

Stability of Gastrin Peptides

Peptide Half-life in Circulation (in vivo) Species
Gastrin-17 (G-17)~3.5 minutesDog
Gastrin-17 (G-17)~9.5 - 10.5 minutesHuman
Gastrin-34 (G-34)~15 - 16 minutesDog

This data is derived from in vivo studies and reflects metabolic clearance, not stability in a laboratory solution. It is provided for comparative purposes only.[5][6]

Experimental Protocols

Protocol: Assessing the Stability of Gastrin I (1-14) in Solution via RP-HPLC

This protocol allows you to quantify the amount of intact Gastrin I (1-14) remaining in your solution over time.

Materials:

  • Gastrin I (1-14) stock solution

  • Your experimental buffer/medium of interest (e.g., PBS, cell culture medium)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • RP-HPLC system with a C18 column and UV detector

  • HPLC mobile phase A: 0.1% TFA in water

  • HPLC mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation: Prepare a solution of Gastrin I (1-14) in your experimental buffer at the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the peptide solution (e.g., 100 µL) and mix it with an equal volume of quenching solution. This stops further degradation. Store this sample at 4°C until analysis.

  • Incubation: Incubate the remaining peptide solution under your desired experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the same volume as the T=0 sample, mix them with the quenching solution, and store at 4°C.

  • Sample Analysis by RP-HPLC:

    • Centrifuge all quenched samples to pellet any precipitated proteins or salts.

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto the RP-HPLC system.

    • Use a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.

    • Monitor the elution profile at 220 nm or 280 nm (due to the tryptophan residues in Gastrin I).

  • Data Analysis:

    • Identify the peak corresponding to the intact Gastrin I (1-14) in your T=0 sample based on its retention time.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the peak area of the T=0 sample.

Visualizations

Logical Workflow for Peptide Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Gastrin I (1-14) PrepareSol Prepare Solution in Experimental Buffer Reconstitute->PrepareSol T0 Collect T=0 Sample (Quench Immediately) PrepareSol->T0 Incubate Incubate Solution at Experimental Conditions (e.g., 37°C) PrepareSol->Incubate Timepoints Collect Samples at Various Time Points (e.g., 1, 4, 8, 24h) Incubate->Timepoints Quench Quench Samples to Stop Degradation Timepoints->Quench HPLC Analyze all Samples by RP-HPLC Quench->HPLC Integrate Integrate Peak Area of Intact Peptide HPLC->Integrate Calculate Calculate % Remaining vs. T=0 Integrate->Calculate

Caption: Workflow for determining the in vitro stability of Gastrin I (1-14).

Simplified Gastrin Signaling Pathway in Parietal Cells

GastrinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Gastrin Gastrin I CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates H_K_ATPase H⁺/K⁺-ATPase Pump Activation Ca->H_K_ATPase Stimulates PKC->H_K_ATPase Stimulates Acid Gastric Acid (HCl) Secretion H_K_ATPase->Acid

Caption: Gastrin binding to the CCK2R stimulates gastric acid secretion.

References

Troubleshooting inconsistent results with Gastrin I (1-14) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Gastrin I (1-14).

Troubleshooting Guides & FAQs

This section addresses specific issues that may lead to inconsistent experimental results.

Q1: My Gastrin I (1-14) peptide is not dissolving properly. What should I do?

A1: Proper dissolution is critical for accurate concentration and activity. Gastrin I (1-14) solubility can be influenced by its amino acid sequence and the presence of counter-ions like Trifluoroacetic acid (TFA).[1]

  • Initial Steps: First, attempt to dissolve the peptide in sterile, distilled water.[2]

  • Basic Peptides: If the peptide has a net positive charge, using a dilute aqueous acetic acid solution (e.g., 0.1%) can aid dissolution.

  • Acidic Peptides: For peptides with a net negative charge, a dilute aqueous ammonium (B1175870) hydroxide (B78521) solution (<50 μL) or ammonium bicarbonate buffer can be used.[2]

  • Hydrophobic Peptides: If the peptide is very hydrophobic, dissolve it in a small amount of a polar organic solvent like DMSO, acetonitrile, or methanol (B129727) first, and then slowly add this stock solution to your aqueous buffer with vortexing.[2] Note that high concentrations of organic solvents may be detrimental to cells.

  • Sonication: Gentle sonication can also help to break up aggregates and improve solubility.

Q2: I am observing lower than expected or inconsistent biological activity in my cell-based assays. What are the potential causes?

A2: Inconsistent activity can stem from issues with peptide handling, experimental setup, or the cells themselves.

  • Peptide Integrity:

    • Storage: Gastrin I (1-14) is typically supplied lyophilized and should be stored at -20°C or below.[1][3][4][5] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[6]

    • Peptide Purity & Content: The lyophilized powder you receive is not 100% peptide; it also contains counter-ions (like TFA from HPLC purification) and bound water.[1] This can account for 10-30% of the total weight. For precise concentration calculations, it's important to refer to the peptide content specified on the Certificate of Analysis.[4]

  • Experimental Conditions:

    • Serum in Media: Components in serum can bind to the peptide or may contain proteases that degrade it. Consider reducing the serum concentration or using serum-free media during the treatment period if possible.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and signaling responses can change as cells are cultured for extended periods.

  • Receptor Expression: The primary receptor for gastrin is the cholecystokinin (B1591339) 2 receptor (CCK2R).[3][4] Confirm that your cell line expresses sufficient levels of CCK2R to elicit a response.

Q3: How does the Trifluoroacetic acid (TFA) salt form of the peptide affect my experiments?

A3: TFA is a common counter-ion used during HPLC purification of synthetic peptides.[1]

  • Biological Effects: For most standard in vitro assays, the residual amounts of TFA are unlikely to cause interference.[1] However, for highly sensitive cellular studies, high concentrations of TFA can be acidic and may affect cell viability or experimental readouts.

  • Weight Calculation: The TFA salt contributes to the total mass of the lyophilized product.[1] The actual peptide content is typically greater than 75-80%.[1][4] Always use the net peptide content provided on the Certificate of Analysis for accurate molar concentration calculations.

  • Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[1]

Q4: My results vary significantly between different batches of the peptide. Why is this happening?

A4: Batch-to-batch variability can be a concern with synthetic peptides.

  • Purity and Content: Check the Certificate of Analysis for each batch to compare purity levels and net peptide content. Even small differences can impact the effective concentration.

  • Handling and Storage: Ensure that all batches have been handled and stored identically upon receipt. Improper storage of one batch could lead to its degradation.

  • Supplier Consistency: If you switch suppliers, be aware that different synthesis and purification protocols can result in variations.

Quantitative Data

Table 1: Physicochemical Properties of Gastrin Peptides

PropertyGastrin I (1-14), HumanGastrin I (1-17), Human
Amino Acid Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp{Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
Molecular Weight ~1705.73 g/mol [1][2]~2098.22 g/mol [7]
CAS Number 100940-57-6[1][3]10047-33-3[7][8]

Table 2: Reported Bioactivity of Gastrin Peptides

Note: The following values are derived from studies on the full-length Gastrin I, which is a potent agonist of the CCK2 receptor. The (1-14) fragment is a precursor and its binding affinity and potency may differ.

ParameterSpecies/Cell LineAssay/EffectValueReference
IC50 Human Gastric Leiomyosarcoma CellsCCK Receptor Binding0.9 nM[8]
IC50 Guinea Pig Gallbladder TissueCCK Receptor Binding1.7 µM[8]
IC50 Guinea Pig Pancreatic TissueCCK Receptor Binding2.5 µM[8]
EC50 Isolated Rabbit Parietal CellsIncreased Cytosolic Calcium11 nM[8]
EC50 Gastric Epithelial CellsCell Proliferation6.2 pM[7]
ED50 Isolated Human Peptic CellsPepsinogen Secretion30 nM[8]

Experimental Protocols & Workflows

Generalized Cell Proliferation Assay (e.g., using a tetrazolium-based reagent)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.

  • Starvation (Optional): To reduce background signaling from growth factors in serum, replace the medium with low-serum (e.g., 0.5-1%) or serum-free medium for 12-24 hours.

  • Peptide Preparation: Prepare a concentrated stock solution of Gastrin I (1-14) in an appropriate solvent (e.g., sterile water or DMSO). Make serial dilutions in the low-serum/serum-free medium to achieve the desired final concentrations.

  • Treatment: Remove the starvation medium and add the medium containing different concentrations of Gastrin I (1-14). Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Quantification: Add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

  • Reading: After the appropriate incubation time with the reagent, measure the absorbance at the specified wavelength using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as a percentage of control versus peptide concentration.

Generalized Calcium Imaging Protocol

  • Cell Preparation: Seed cells expressing the cholecystokinin 2 receptor (CCK2R) on glass-bottom dishes or plates suitable for microscopy.[9]

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them with the dye solution in a suitable buffer (like HBSS) for 30-60 minutes at 37°C, as per the manufacturer's protocol.[10]

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Baseline Measurement: Place the dish on the microscope stage and acquire baseline fluorescence images for a few minutes to establish a stable signal before stimulation.

  • Stimulation: Add a solution of Gastrin I (1-14) to the dish to achieve the desired final concentration. This can be done manually or using a perfusion system.

  • Image Acquisition: Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. The response is typically reported as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), or ΔF/F₀.[9]

Visualizations

Gastrin_Signaling_Pathway gastrin Gastrin I (1-14) cck2r CCK2 Receptor (GPCR) gastrin->cck2r Binds gq Gαq cck2r->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag Cleaves to ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on rhoa RhoA Activation pkc->rhoa proliferation Cell Proliferation & Acid Secretion pkc->proliferation ca2 Ca²⁺ Release er->ca2 ca2->proliferation rhoa->proliferation

Caption: Gastrin I signaling via the CCK2R activates PLC, leading to downstream effects.

Troubleshooting_Workflow start Inconsistent or No Biological Effect Observed check_peptide Step 1: Verify Peptide Integrity start->check_peptide contact_support Contact Technical Support with Batch Number start->contact_support check_solubility A. Correct Dissolution? (See Q1) check_peptide->check_solubility check_storage B. Proper Storage? (-20°C / -80°C) check_peptide->check_storage check_calc C. Accurate Concentration? (Used Net Peptide Content?) check_peptide->check_calc check_cells Step 2: Check Cellular System check_calc->check_cells If Peptide OK check_receptor A. Receptor (CCK2R) Expression Confirmed? check_cells->check_receptor check_passage B. Low & Consistent Cell Passage? check_cells->check_passage check_viability C. Cells Healthy? (Viability >90%) check_cells->check_viability check_assay Step 3: Review Assay Conditions check_viability->check_assay If Cells OK check_controls A. Positive/Negative Controls Behaving as Expected? check_assay->check_controls check_serum B. Serum Interference? (Test Serum-Free) check_assay->check_serum end_ok Problem Resolved check_serum->end_ok If Assay OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow prep_peptide 1. Prepare Peptide Stock & Serial Dilutions treat 5. Treat Cells with Gastrin I (1-14) prep_peptide->treat seed_cells 2. Seed Cells in 96-Well Plate adhere 3. Allow Cells to Adhere (Overnight) seed_cells->adhere starve 4. Starve Cells (Serum-Free Media, optional) adhere->starve starve->treat incubate 6. Incubate for Desired Time (24-72h) treat->incubate add_reagent 7. Add Proliferation/ Viability Reagent incubate->add_reagent read_plate 8. Read Absorbance on Plate Reader add_reagent->read_plate analyze 9. Analyze Data read_plate->analyze

Caption: Standard experimental workflow for a cell-based assay using Gastrin I (1-14).

References

Technical Support Center: TFA Counterion Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the critical step of removing trifluoroacetic acid (TFA), a common counterion from peptide synthesis that can interfere with biological assays.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic peptide preparation?

A1: Trifluoroacetic acid (TFA) is widely used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and during HPLC purification.[2][3][4] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, even at nanomolar concentrations, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[2][5]

  • Interference with Biological Activity: TFA can bind to positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide, altering its secondary structure, solubility, and overall biological activity.[5][6][7] This can affect the peptide's interaction with its biological target.[5]

  • Assay Interference: The presence of TFA can interfere with certain analytical techniques. For example, it has a strong absorbance band that can obscure the amide I band in infrared (IR) spectroscopy, complicating secondary structure determination.[2] It can also suppress the signal in mass spectrometry.[8]

  • pH Alteration: As a strong acid, TFA can lower the pH of the peptide solution, which may affect the results of pH-sensitive assays.[2]

Q2: What are the common methods for removing TFA from peptide preparations?

A2: The most common methods for TFA removal involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻).[2][9] The primary techniques are:

  • Lyophilization with Hydrochloric Acid (HCl): This is a widely adopted method that involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it.[6][10] The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[10]

  • Ion-Exchange Chromatography (IEX): This chromatographic technique separates molecules based on their net charge.[1] The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.[1][9]

  • Reverse-Phase HPLC (RP-HPLC): This method can be used to exchange counterions by using a mobile phase that does not contain TFA.[3][10] The peptide is loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion (e.g., acetic acid) before elution.[3]

Q3: Which TFA removal method should I choose for my peptide?

A3: The choice of method depends on several factors, including the properties of your peptide (e.g., hydrophobicity, charge), the required level of TFA removal, and the downstream application.

  • HCl lyophilization is a robust and common method, often considered the "gold-standard."[5] It is effective for a wide range of peptides.

  • Ion-exchange chromatography is particularly useful for hydrophilic peptides that may not be well-retained on an RP-HPLC column.[3]

  • RP-HPLC based exchange is convenient as it can sometimes be integrated with the final purification step.[3] However, its efficiency can depend on the peptide's hydrophobicity.[3]

Troubleshooting Guides

Issue 1: Low Peptide Recovery After TFA Removal

Potential Cause Troubleshooting Steps
Peptide precipitation during lyophilization cycles. Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize the number of transfer steps to reduce losses.[1]
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1]
Peptide loss during ion-exchange chromatography. Optimize the buffer pH and ionic strength to ensure the peptide binds to the resin effectively. The solubility of peptides can be pH-dependent.[1]

Issue 2: Incomplete TFA Removal

Potential Cause Troubleshooting Steps
Insufficient number of lyophilization cycles. For the HCl method, it may be necessary to repeat the dissolution and lyophilization process multiple times (at least two to three times is often recommended) to achieve complete removal.[3][6][7]
Inefficient displacement of TFA during ion exchange. Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended).[1][9][11] Ensure the column is properly equilibrated with the exchange buffer. Consider increasing the concentration or volume of the eluting salt.[1]
TFA contamination from labware or solvents. Use fresh, high-purity solvents and thoroughly clean all labware to avoid re-introducing TFA.[1]

Issue 3: Peptide Degradation During TFA Removal

Potential Cause Troubleshooting Steps
Exposure to harsh pH conditions. Some amino acids, like aspartic acid, are prone to degradation under harsh pH conditions.[1] Minimize the time the peptide is exposed to strongly acidic or basic solutions and avoid prolonged exposure to room temperature.[1] For the HCl lyophilization method, using a final HCl concentration between 2 mM and 10 mM is recommended to avoid peptide modification.[3][6]
Oxidation of sensitive residues. Peptides containing cysteine, methionine, or tryptophan can be susceptible to oxidation. To minimize this, store peptides in vials flushed with an inert gas like argon and limit the frequency of opening and closing vials.[2]

Quantitative Data Summary

The efficiency of TFA removal can be monitored using various analytical techniques such as ion chromatography, 19F-NMR, and HPLC with an evaporative light-scattering detector (ELSD).[12][13][14] The following table summarizes the typical efficiency of different methods.

MethodTypical Residual TFA LevelNotes
HCl Lyophilization (Multiple Cycles) < 1% (w/w)The number of cycles and HCl concentration can be optimized. A 10 mM HCl solution has been shown to be effective.[13]
Ion-Exchange Chromatography Variable, can be very lowEfficiency depends on the resin capacity and washing procedure.
RP-HPLC with TFA-free mobile phase VariableDependent on peptide hydrophobicity and the mobile phase used.

Experimental Protocols

Protocol 1: TFA Removal by HCl Lyophilization

This protocol is adapted from established methods for exchanging TFA for chloride counterions.[6][9][11]

Materials:

  • Peptide-TFA salt

  • Distilled water or 50 mM phosphate (B84403) buffer with 100 mM NaCl[6]

  • 100 mM HCl solution

  • Lyophilizer

  • Low-protein-binding microtubes

Procedure:

  • Dissolve the peptide in distilled water or buffer at a concentration of approximately 1 mg/mL.[6]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][6]

  • Allow the solution to stand at room temperature for at least one minute.[3][6]

  • Freeze the solution rapidly, preferably in liquid nitrogen.[6][9][11]

  • Lyophilize the frozen sample overnight until all the solvent is removed.[3][6]

  • Re-dissolve the lyophilized peptide powder in the same volume of the dilute HCl solution.

  • Repeat the freezing and lyophilization steps (steps 4-5) at least two more times to ensure complete TFA removal.[3][6][7]

  • After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment at a concentration of around 2 mg/mL.[3][6]

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[9][11]

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)[15]

  • 1 M Sodium Acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1][9][11]

  • Column Equilibration:

    • Wash the resin with a 1 M solution of sodium acetate.[11]

    • Thoroughly wash the column with distilled water to remove any excess sodium acetate.[9][11]

  • Sample Loading: Dissolve the peptide in distilled water and apply it to the equilibrated column.[9][11]

  • Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[9][11]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[9][11]

Visualizations

TFA_Removal_Workflow cluster_start Start cluster_methods TFA Removal Methods cluster_end End Product Peptide_TFA Synthetic Peptide (TFA Salt) HCl_Lyophilization HCl Lyophilization Peptide_TFA->HCl_Lyophilization Exchange with Cl- Ion_Exchange Ion-Exchange Chromatography Peptide_TFA->Ion_Exchange Exchange with Acetate or Cl- RP_HPLC RP-HPLC Peptide_TFA->RP_HPLC Exchange with Acetate or other Peptide_HCl Peptide (HCl Salt) HCl_Lyophilization->Peptide_HCl Ion_Exchange->Peptide_HCl Peptide_Acetate Peptide (Acetate Salt) Ion_Exchange->Peptide_Acetate RP_HPLC->Peptide_Acetate

Caption: Workflow for TFA counterion removal from synthetic peptides.

Troubleshooting_Logic Start Experiment with TFA-containing Peptide Problem Unexpected Results? Start->Problem Check_TFA Is Residual TFA a a Potential Issue? Problem->Check_TFA Yes Other_Factors Investigate Other Experimental Factors Problem->Other_Factors No Remove_TFA Perform TFA Removal Check_TFA->Remove_TFA Yes Check_TFA->Other_Factors No Repeat_Exp Repeat Experiment with TFA-free Peptide Remove_TFA->Repeat_Exp Success Problem Resolved Repeat_Exp->Success

Caption: Troubleshooting logic for experiments involving synthetic peptides.

References

Technical Support Center: Verifying Purity of Gastrin I (1-14) Peptide with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to verifying the purity of Gastrin I (1-14) peptide using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is Gastrin I (1-14) and why is its purity important?

Gastrin I (1-14) is a fourteen amino acid fragment of the gastrointestinal hormone Gastrin I. Its amino acid sequence is Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp. As a biologically active peptide, its purity is critical for accurate experimental results and safe therapeutic applications. Impurities, such as deletion sequences or incompletely deprotected peptides, can alter its biological activity and introduce confounding variables in research.[1] For therapeutic use, impurities can pose safety risks.[1]

Q2: What is the principle behind using Reverse-Phase HPLC (RP-HPLC) for Gastrin I (1-14) purity analysis?

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically a silica-based particle chemically modified with alkyl chains (e.g., C18 or C8). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are injected into the column and eluted with a gradient of increasing organic solvent. More hydrophobic peptides, like Gastrin I (1-14) which contains tryptophan and leucine (B10760876) residues, will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.

Q3: What are the typical starting conditions for an HPLC analysis of Gastrin I (1-14)?

A good starting point for developing an HPLC method for Gastrin I (1-14) would be based on standard protocols for peptide analysis. The following table outlines a typical setup:

ParameterRecommended ConditionRationale
Column C18, 2.1-4.6 mm ID, 100-250 mm length, 3-5 µm particle size, 100-300 Å pore sizeC18 is a standard stationary phase for peptide separations providing good retention for moderately hydrophobic peptides. Wide-pore columns (300 Å) are often recommended for peptides to ensure good interaction with the stationary phase.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape and resolution.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common organic modifier for peptide separations.
Gradient 5-60% B over 20-30 minutesA shallow gradient is often effective for separating peptides with similar hydrophobicities.
Flow Rate 0.5-1.5 mL/min (for 4.6 mm ID column)Adjusted based on column dimensions and particle size.
Detection UV at 214 nm and 280 nm214 nm allows for the detection of the peptide backbone, while 280 nm is specific for aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) present in Gastrin I (1-14).
Column Temperature 30-45°CElevated temperatures can improve peak shape and reduce viscosity.[2]
Injection Volume 5-20 µLDependent on sample concentration and column dimensions.

Experimental Protocol: Purity Analysis of Gastrin I (1-14) by RP-HPLC

This protocol provides a detailed methodology for the purity assessment of a lyophilized sample of Gastrin I (1-14).

1. Materials and Reagents:

  • Gastrin I (1-14) peptide, lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

3. Procedure:

3.1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade ACN, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases before use.

3.2. Sample Preparation:

  • Accurately weigh approximately 1 mg of lyophilized Gastrin I (1-14) peptide.

  • Dissolve the peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Vortex gently to ensure complete dissolution. Gastrin I (1-14) is known to be soluble in water.

  • Filter the sample solution through a 0.22 µm syringe filter before transferring it to an HPLC vial.

3.3. HPLC Method Parameters:

The following table summarizes the recommended HPLC method parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Wavelength 214 nm
Gradient Program Time (min)
0
25
26
28
29
35

3.4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the Gastrin I (1-14) peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

    • % Purity = (Area of Main Peak / Total Peak Area) x 100 [2]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Gastrin I (1-14).

Problem 1: Poor Peak Shape (Tailing or Broadening)

Potential Cause Solution
Secondary Interactions Interactions between the peptide and free silanol (B1196071) groups on the silica-based column can cause peak tailing. Ensure the concentration of TFA in the mobile phase is sufficient (0.1%) to mask these interactions.
Peptide Aggregation Hydrophobic peptides can sometimes aggregate. Increasing the column temperature (e.g., to 50-60°C) can help disrupt these aggregates and improve peak shape.
Column Overload Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Always try to dissolve the sample in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

Problem 2: Inconsistent Retention Times

Potential Cause Solution
Pump Issues Fluctuations in the pump's flow rate can cause retention time shifts. Ensure the pump is properly primed and there are no leaks in the system.
Mobile Phase Preparation Inconsistent preparation of the mobile phases can lead to variability. Prepare fresh mobile phases daily and ensure accurate measurements.
Column Equilibration Insufficient column equilibration between runs can cause retention time drift. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

Problem 3: Extraneous or Unexpected Peaks

Potential Cause Solution
Sample Degradation Peptides can be susceptible to degradation. Prepare samples fresh and store them at 2-8°C in the autosampler if possible. Avoid repeated freeze-thaw cycles of the stock solution.
Contaminated Solvents or Glassware Use only high-purity, HPLC-grade solvents and thoroughly clean all glassware. Ghost peaks can appear from contaminated mobile phases.
Carryover Residual sample from a previous injection can appear as a small peak in the current chromatogram. Implement a needle wash step in the autosampler method.
Air Bubbles Air bubbles in the system can cause spurious peaks. Ensure the mobile phases are properly degassed.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A & B) D Equilibrate HPLC System A->D B Prepare Gastrin I (1-14) Sample C Filter Sample B->C E Inject Sample C->E D->E F Run Gradient Elution E->F G Detect at 214/280 nm F->G H Integrate Chromatogram Peaks G->H I Calculate % Purity H->I Troubleshooting_Logic Start Unacceptable Chromatogram Q1 Poor Peak Shape? Start->Q1 Q2 Inconsistent Retention Time? Q1->Q2 No Sol1 Check TFA concentration Increase column temperature Reduce sample load Q1->Sol1 Yes Q3 Extraneous Peaks? Q2->Q3 No Sol2 Check pump and connections Prepare fresh mobile phase Ensure column equilibration Q2->Sol2 Yes Sol3 Prepare fresh sample Use clean solvents/glassware Implement needle wash Q3->Sol3 Yes End Acceptable Chromatogram Q3->End No Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Enhancing Tumorsphere Formation with Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing tumorsphere formation efficiency using Gastrin I (1-14).

Frequently Asked Questions (FAQs)

Q1: What is Gastrin I (1-14) and why is it used in tumorsphere formation assays?

A1: Gastrin I (1-14) is a fragment of the gastrointestinal peptide hormone Gastrin.[1] It is used in tumorsphere culture media for gastric cancer stem/progenitor cells (GCSPCs) to help enhance the efficiency of tumorsphere formation.[2] Gastrin and its precursors are known to play a role in the proliferation and survival of gastrointestinal cancer cells, and can stimulate the growth of cancer stem-like cells.

Q2: What is the proposed mechanism by which Gastrin I (1-14) enhances tumorsphere formation?

A2: Gastrin I (1-14) is believed to promote tumorsphere formation by activating specific signaling pathways in cancer stem cells. Gastrin peptides typically exert their effects by binding to the cholecystokinin (B1591339) 2 receptor (CCK2R).[2] This interaction can trigger downstream signaling cascades, such as the ERK pathway, which are involved in cell proliferation and survival.[3] Studies have shown that gastrin treatment can promote sphere formation from CCK2R-positive cells.[3]

Q3: For which cancer types is Gastrin I (1-14) supplementation most relevant?

A3: Supplementation with Gastrin I (1-14) is most relevant for gastric cancer, as it has been specifically used in culture media for gastric cancer stem/progenitor cells.[2] Given that gastrin receptors are also found in other gastrointestinal cancers, its application might be explored in other cancer types of the digestive system, such as colorectal cancer.

Q4: What is the typical concentration of Gastrin I (1-14) to be used in the culture medium?

A4: The optimal concentration of Gastrin I (1-14) should be determined empirically for each cell line. However, a common starting point for similar growth factors is in the nanomolar (nM) range. For instance, studies on the growth-promoting effects of human gastrin (G-17) have used concentrations around 10 nM.[4] A dose-response experiment is recommended to find the most effective concentration for your specific experimental setup.

Q5: How should I prepare and store Gastrin I (1-14)?

A5: Gastrin I (1-14) is typically supplied as a lyophilized powder and should be stored at -20°C.[2] To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer recommended by the supplier. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO may be used, followed by dilution with sterile medium. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Data on the Effect of Gastrin I (1-14) on Tumorsphere Formation Efficiency

Cell LineTreatmentSeeding Density (cells/well)Tumorsphere Count (per well)Tumorsphere Formation Efficiency (%)Average Tumorsphere Diameter (µm)
Gastric Cancer Line 1Control (vehicle)1000505.0120
Gastric Cancer Line 1Gastrin I (1-14) [10 nM]1000858.5150
Gastric Cancer Line 2Control (vehicle)1000303.0100
Gastric Cancer Line 2Gastrin I (1-14) [10 nM]1000555.5135

Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally.

Experimental Protocols

Protocol for Tumorsphere Formation Assay with Gastrin I (1-14)

This protocol outlines the key steps for performing a tumorsphere formation assay using Gastrin I (1-14) as a medium supplement.

Materials:

  • Gastric cancer cell line of interest

  • Complete growth medium for monolayer culture

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Serum-free tumorsphere medium (e.g., DMEM/F12)

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Gastrin I (1-14)

  • Ultra-low attachment plates or flasks

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture Preparation:

    • Culture gastric cancer cells as a monolayer in their recommended complete growth medium until they reach 70-80% confluency.

  • Cell Harvesting and Dissociation:

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in PBS and perform a second wash.

    • To obtain a single-cell suspension, gently pipette the cells up and down and, if necessary, pass them through a 40 µm cell strainer.

  • Cell Counting and Viability Assessment:

    • Take an aliquot of the cell suspension and mix with trypan blue.

    • Count the viable cells using a hemocytometer or an automated cell counter.

  • Preparation of Tumorsphere Medium with Gastrin I (1-14):

    • Prepare the basal tumorsphere medium by supplementing serum-free medium (e.g., DMEM/F12) with B27, EGF (e.g., 20 ng/mL), and bFGF (e.g., 20 ng/mL).

    • Prepare a working solution of Gastrin I (1-14) at the desired final concentration (e.g., 10 nM) in the prepared tumorsphere medium. Also, prepare a control medium without Gastrin I (1-14).

  • Cell Seeding:

    • Dilute the single-cell suspension in the prepared tumorsphere medium (with and without Gastrin I (1-14)) to the desired seeding density (e.g., 1,000 to 5,000 cells/mL).

    • Plate the cell suspension into ultra-low attachment plates.

  • Incubation and Sphere Formation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor sphere formation over 7-14 days. Do not disturb the plates during the initial days of culture.

    • If necessary, add fresh medium (with or without Gastrin I (1-14)) every 3-4 days.

  • Quantification of Tumorsphere Formation:

    • After the incubation period, count the number of tumorspheres per well under a microscope. Typically, spheres with a diameter greater than 50 µm are counted.

    • Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula:

      • TFE (%) = (Number of tumorspheres formed / Number of cells seeded) x 100

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Tumorsphere Formation Efficiency Suboptimal cell healthEnsure cells are harvested from a healthy, sub-confluent monolayer culture.
Incomplete single-cell suspensionEnsure complete dissociation of cells into a single-cell suspension. Use a cell strainer if necessary.
Inappropriate seeding densityOptimize the seeding density for your specific cell line.
Ineffective concentration of Gastrin I (1-14)Perform a dose-response experiment to determine the optimal concentration of Gastrin I (1-14).
Cell Aggregation Instead of Sphere Formation High seeding densityReduce the number of cells seeded per well.
Presence of serumEnsure the use of serum-free medium, as serum can promote cell adhesion and differentiation.
Plate is not ultra-low attachmentUse plates specifically designed for suspension culture to prevent cell attachment.
High Cell Death Harsh dissociation procedureMinimize the duration of trypsin exposure and handle cells gently.
Serum-free medium shockSome cell lines may require a gradual transition to serum-free conditions.
Inconsistent Results Inconsistent cell countingEnsure accurate and consistent cell counting for each experiment.
Variability in reagent preparationPrepare fresh media and supplements for each experiment and use consistent protocols.
Edge effects in multi-well platesTo minimize evaporation, fill the outer wells of the plate with sterile PBS or water.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Tumorsphere Assay with Gastrin I (1-14) cluster_prep Cell Preparation cluster_treatment Treatment & Seeding cluster_analysis Incubation & Analysis monolayer Monolayer Culture (70-80% confluency) harvest Harvest Cells (Trypsinization) monolayer->harvest single_cell Create Single-Cell Suspension harvest->single_cell count Count Viable Cells single_cell->count prepare_media Prepare Tumorsphere Medium (± Gastrin I (1-14)) count->prepare_media seed_cells Seed Cells in Ultra-Low Attachment Plate prepare_media->seed_cells incubate Incubate (7-14 days) seed_cells->incubate quantify Quantify Tumorspheres (Count & Measure) incubate->quantify calculate Calculate TFE (%) quantify->calculate signaling_pathway Proposed Signaling Pathway of Gastrin I (1-14) in Tumorsphere Enhancement gastrin Gastrin I (1-14) cck2r CCK2R gastrin->cck2r Binds to erk ERK Pathway cck2r->erk Activates proliferation Increased Cell Proliferation erk->proliferation survival Enhanced Cell Survival erk->survival tumorsphere Enhanced Tumorsphere Formation proliferation->tumorsphere survival->tumorsphere

References

Validation & Comparative

A Comparative Guide to the Biological Potency of Gastrin I (1-14) and Full-Length Gastrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the truncated peptide Gastrin I (1-14) and the full-length Gastrin I (Gastrin-17 or G17). The information presented herein is supported by experimental data to aid in research and development decisions involving these two important bioactive peptides.

Introduction to Gastrin and its Fragments

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal growth. It exists in several forms, with the 17-amino acid peptide, Gastrin I (G17), being a predominant and potent form. The biological activity of gastrin is primarily mediated by its C-terminal region. Gastrin I (1-14) is a fragment of the full-length hormone that retains this critical C-terminal sequence, suggesting it may possess significant biological activity. This guide will delve into a quantitative comparison of these two molecules.

Quantitative Comparison of Biological Potency

The biological potency of gastrin and its analogues is typically assessed through their binding affinity to the cholecystokinin (B1591339) B (CCK2) receptor, their ability to trigger downstream signaling events such as intracellular calcium mobilization, and their physiological effect on gastric acid secretion. While direct comparative data for Gastrin I (1-14) is limited, data for pentagastrin (B549294), a synthetic C-terminal pentapeptide of gastrin that represents the minimal active fragment, provides a valuable benchmark.

ParameterFull-Length Gastrin I (G17)Gastrin I (1-14) / PentagastrinReference
CCK2 Receptor Binding Affinity (IC50) Not explicitly found in direct comparison0.76 ± 0.11 nM (for Pentagastrin)[1]
Intracellular Calcium Mobilization (EC50) Data not available for direct comparisonData not available for direct comparison
In Vivo Gastric Acid Secretion (ED50) Data not available for direct comparisonData not available for direct comparison

Note: The IC50 value for pentagastrin is from a competition binding assay against [Leu¹⁵]gastrin-I on A431-CCK2R cells. While not a direct measure for Gastrin I (1-14), it indicates high-affinity binding of the C-terminal active site.

Signaling Pathways and Experimental Workflows

The biological effects of both full-length Gastrin I and its active fragments are initiated by their binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This binding activates downstream signaling cascades, most notably the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent physiological responses.

Gastrin I Signaling Pathway

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin I (Full-length or 1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Responses (e.g., Gastric Acid Secretion, Cell Proliferation) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Gastrin I signaling pathway via the CCK2 receptor.

Experimental Workflow for Potency Comparison

Experimental_Workflow cluster_peptides Test Articles cluster_assays Biological Assays cluster_data Data Analysis G17 Full-Length Gastrin I (G17) Binding_Assay CCK2R Binding Assay (Competition) G17->Binding_Assay Ca_Assay Intracellular Ca²⁺ Mobilization (Fura-2 AM) G17->Ca_Assay Acid_Secretion_Assay In Vivo Gastric Acid Secretion (Rat Model) G17->Acid_Secretion_Assay G1_14 Gastrin I (1-14) G1_14->Binding_Assay G1_14->Ca_Assay G1_14->Acid_Secretion_Assay IC50 IC50 Determination Binding_Assay->IC50 EC50 EC50 Determination Ca_Assay->EC50 ED50 ED50 Determination Acid_Secretion_Assay->ED50 Potency_Comparison Potency Comparison IC50->Potency_Comparison EC50->Potency_Comparison ED50->Potency_Comparison

Caption: Experimental workflow for comparing biological potency.

Detailed Experimental Protocols

CCK2 Receptor Binding Assay (Competition)

This protocol is designed to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing the human CCK2 receptor (e.g., A431-CCK2R cells).

  • Radioligand: ¹²⁵I-labeled Gastrin I or a suitable analogue.

  • Test Compounds: Full-length Gastrin I and Gastrin I (1-14) at various concentrations.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Cold binding buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compounds (Gastrin I or Gastrin I (1-14)).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-wetted filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled gastrin.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream signaling event of CCK2 receptor activation.

Materials:

  • Cell Line: A cell line expressing the CCK2 receptor (e.g., A431-CCK2R, CHO-CCK2R).

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: Full-length Gastrin I and Gastrin I (1-14) at various concentrations.

  • Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen calcium indicator.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the fluorescent calcium indicator (e.g., Fura-2 AM) by incubating them in assay buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compounds (Gastrin I or Gastrin I (1-14)) to the wells.

  • Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative change in [Ca²⁺]i.

  • Plot the peak change in fluorescence ratio against the concentration of the test compound and determine the EC50 value using non-linear regression analysis.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This in vivo assay directly measures the physiological response to gastrin stimulation by quantifying the amount of gastric acid secreted.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Anesthetic: e.g., Urethane or a combination of ketamine/xylazine.

  • Surgical Instruments: For performing a tracheostomy and cannulating the esophagus and stomach.

  • Perfusion Pump: For continuous perfusion of the stomach.

  • Perfusion Solution: Saline (0.9% NaCl).

  • pH Meter and Titrator: For measuring the pH and titrating the collected gastric effluent.

  • Test Compounds: Full-length Gastrin I and Gastrin I (1-14) for intravenous infusion.

Procedure:

  • Anesthetize the rat and perform a tracheostomy to ensure a clear airway.

  • Cannulate the esophagus and the pylorus of the stomach.

  • Continuously perfuse the stomach with saline at a constant rate through the esophageal cannula and collect the effluent from the pyloric cannula.

  • After a baseline period to establish a stable basal acid output, begin a continuous intravenous infusion of the test compound (Gastrin I or Gastrin I (1-14)) at varying doses.

  • Collect the gastric effluent in timed intervals.

  • Measure the volume of the collected effluent and determine the acid concentration by titrating to a neutral pH (e.g., pH 7.0) with a standard base solution (e.g., 0.01 N NaOH).

  • Calculate the acid output (in μmol/min) for each collection period.

  • Plot the acid output against the dose of the test compound and determine the ED50 value (the dose that produces 50% of the maximal response).

Conclusion

The available data strongly suggests that the C-terminal region of Gastrin I is essential for its biological activity. The high binding affinity of pentagastrin to the CCK2 receptor indicates that Gastrin I (1-14), which contains this active sequence, is likely to be a potent agonist. However, a definitive quantitative comparison of the biological potency of full-length Gastrin I and Gastrin I (1-14) requires direct head-to-head experimental evaluation using standardized assays as outlined in this guide. Such studies would be invaluable for researchers and drug development professionals working with these peptides to fully elucidate their comparative efficacy and potential therapeutic applications.

References

A Comparative Analysis of Gastrin I (1-14) and its Synthetic Analog, [Leu15]-Gastrin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the truncated human peptide Gastrin I (1-14) and the synthetic human analog [Leu15]-Gastrin I. This objective analysis is supported by available experimental data to inform research and development decisions.

Introduction

Gastrin I is a peptide hormone that plays a primary role in the stimulation of gastric acid secretion. It exists in various forms, with Gastrin I (1-17) being a predominant form. The biological activity of gastrin is critically dependent on its C-terminal amide structure. [Leu15]-Gastrin I is a synthetic analog of the full-length human Gastrin I (1-17), where the methionine residue at position 15 is substituted with a leucine. This substitution is designed to enhance the peptide's stability by preventing oxidation, which can lead to a loss of biological activity. Gastrin I (1-14) is a truncated fragment of the native peptide.

Data Presentation: A Head-to-Head Comparison

Direct comparative quantitative data for Gastrin I (1-14) and [Leu15]-Gastrin I is limited in publicly available literature. This is likely because the C-terminal tetrapeptide amide of gastrin is essential for its biological activity. As Gastrin I (1-14) lacks this critical C-terminal amide, it is presumed to have significantly reduced or negligible biological activity in terms of receptor binding and stimulation of gastric acid secretion.

The following table summarizes the available and inferred data for the two peptides:

FeatureGastrin I (1-14)[Leu15]-Gastrin I (human analog)
Amino Acid Sequence Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-TrppGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2
Receptor Binding Affinity (IC50) Data not available. Expected to be very high (low affinity) due to the absence of the C-terminal amide.While a direct IC50 value is not readily available in comparative studies, it is reported to have a high affinity for the CCK2 receptor, similar to native Gastrin I.
Gastric Acid Secretion Potency (EC50) Data not available. Expected to be very high (low potency).Reported to have full biological activity and is approximately ten times more potent than pentagastrin (B549294) in stimulating gastric acid secretion[1].
Stability Susceptible to degradation by peptidases.Increased stability compared to native Gastrin I due to the substitution of methionine with leucine, which prevents oxidation-induced inactivation.
Key Structural Feature Lacks the C-terminal amide essential for biological activity.Contains the complete C-terminal tetrapeptide amide necessary for full biological activity and has a stabilizing Leu substitution.

Experimental Protocols

Detailed methodologies for key experiments to quantitatively compare these two peptides are outlined below.

Cholecystokinin-2 (CCK2) Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of the peptides to the CCK2 receptor, the primary receptor for gastrin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gastrin I (1-14) and [Leu15]-Gastrin I for the binding of a radiolabeled ligand to the CCK2 receptor.

Materials:

  • HEK293 cells stably expressing the human CCK2 receptor.

  • Radiolabeled [125I]-Gastrin I.

  • Gastrin I (1-14) and [Leu15]-Gastrin I (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-CCK2R cells to confluence.

  • Membrane Preparation: Harvest the cells, homogenize them in ice-cold binding buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • A fixed concentration of radiolabeled [125I]-Gastrin I.

    • Increasing concentrations of unlabeled Gastrin I (1-14) or [Leu15]-Gastrin I (competitor peptides).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination of Binding: Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis of the competition curve.

In Vitro Gastric Acid Secretion Assay

This assay measures the potency of the peptides in stimulating acid secretion from isolated gastric glands or parietal cells.

Objective: To determine the half-maximal effective concentration (EC50) of Gastrin I (1-14) and [Leu15]-Gastrin I for the stimulation of gastric acid secretion.

Materials:

  • Isolated rabbit or rat gastric glands or enriched parietal cells.

  • [14C]-aminopyrine (a weak base that accumulates in acidic spaces).

  • HEPES-buffered nutrient medium.

  • Gastrin I (1-14) and [Leu15]-Gastrin I.

  • Histamine and carbachol (B1668302) (as positive controls).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Isolation of Gastric Glands/Parietal Cells: Isolate gastric glands or parietal cells from rabbit or rat stomachs using collagenase digestion and centrifugation techniques.

  • Assay Setup: Pre-incubate the isolated glands or cells in the nutrient medium. Then, in a multi-well plate, add the following in triplicate:

    • A fixed concentration of [14C]-aminopyrine.

    • Increasing concentrations of Gastrin I (1-14) or [Leu15]-Gastrin I.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Separation: Separate the cells/glands from the medium by centrifugation.

  • Lysis and Quantification: Lyse the cells/glands and measure the amount of accumulated [14C]-aminopyrine in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the aminopyrine (B3395922) accumulation ratio (intracellular/extracellular concentration). Plot the aminopyrine accumulation ratio against the logarithm of the peptide concentration. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of Gastrin I and a typical experimental workflow for comparing the two peptides.

Gastrin_Signaling_Pathway Gastrin Gastrin I / [Leu15]-Gastrin I CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Acid_Secretion Gastric Acid Secretion Ca->Acid_Secretion MAPK MAPK Pathway PKC->MAPK PI3K PI3K/AKT Pathway PKC->PI3K MAPK->Acid_Secretion PI3K->Acid_Secretion

Caption: Gastrin I signaling pathway via the CCK2 receptor.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_secretion Gastric Acid Secretion Assay Peptides Gastrin I (1-14) & [Leu15]-Gastrin I Binding_Assay Competitive binding with radiolabeled gastrin on CCK2R-expressing cells Peptides->Binding_Assay Secretion_Assay Stimulation of isolated gastric glands/parietal cells Peptides->Secretion_Assay IC50 Determine IC50 Binding_Assay->IC50 Comparison Compare Potency & Affinity IC50->Comparison EC50 Determine EC50 Secretion_Assay->EC50 EC50->Comparison

Caption: Experimental workflow for comparing the two peptides.

References

Validating CCK2 Receptor Activation: A Comparison of Gastrin I (1-14) with Alternative Agonists and Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of Cholecystokinin (B1591339) 2 (CCK2) receptor activation is paramount for advancing studies in gastroenterology, neuroscience, and oncology. This guide provides a comprehensive comparison of assays utilizing the peptide fragment Gastrin I (1-14) and other common agonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

The CCK2 receptor (CCK2R), a G-protein coupled receptor (GPCR), is a key therapeutic target due to its role in various physiological and pathological processes. Its activation by endogenous ligands, primarily gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events. Validating this activation is crucial for screening potential drug candidates and elucidating the receptor's function. This guide focuses on the use of Gastrin I (1-14), a fragment of the full-length Gastrin I (1-17), in functional assays and compares its performance with other agonists.

Comparative Analysis of Agonist Potency in CCK2R Functional Assays

The validation of CCK2R activation is commonly performed using cell-based functional assays that measure the downstream consequences of receptor engagement. Two of the most prevalent methods are the calcium mobilization assay, which assesses the Gq-protein signaling pathway, and the β-arrestin recruitment assay, which evaluates a key pathway involved in receptor desensitization and signaling.

Table 1: Agonist Potency in CCK2R Calcium Mobilization Assays

AgonistCell LineEC50 (nM)Reference
Gastrin IRat Gastric Mucosa16[1]
PentagastrinA431-CCK2R2.80 ± 0.52[2]
PentagastrinAR42J0.43 ± 0.19[2]
CCK-8 (sulfated)Rat Gastric Mucosa0.9[1]
Little gastrin I1321N10.00063 µM[3]

Table 2: Agonist Potency in CCK2R β-Arrestin Recruitment Assays

AgonistCell LineEC50 (nM)Reference
GastrinHEK 29310.5 ± 3.3[1][4]
CCKHEK 29326.1 ± 3.1[1][4]

Table 3: Binding Affinity of Agonists for the CCK2 Receptor

LigandCell LineIC50 (nM)Reference
PentagastrinA431-CCK2R1.0 ± 0.2[5]
DOTA-MG11A431-CCK2R0.9 ± 0.3[5]
DOTA-MGS5A431-CCK2R0.4 ± 0.2[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are representative protocols for the two primary functional assays discussed.

Protocol 1: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux following CCK2R activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the CCK2 receptor (e.g., HEK293-CCK2R, CHO-CCK2R, or AR42J)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Gastrin I (1-14) and other test agonists

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Culture CCK2R-expressing cells in appropriate medium supplemented with FBS and antibiotics.

  • Cell Plating: Seed cells into black-walled, clear-bottom microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.

    • Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Plate Preparation: Prepare serial dilutions of Gastrin I (1-14) and other agonists in Assay Buffer in a separate plate.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 494 nm and emission at 516 nm) over time.

    • Establish a stable baseline reading for each well.

    • Use the instrument's liquid handling to add the agonist solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence signal to measure the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay (using DiscoverX PathHunter® Technology)

This protocol describes a common method for measuring the recruitment of β-arrestin to the activated CCK2R.

Materials:

  • PathHunter® CCK2R β-Arrestin cell line

  • Cell plating reagent (as recommended by the supplier)

  • PathHunter® Detection Reagents

  • Gastrin I (1-14) and other test agonists

  • White-walled, solid-bottom 96- or 384-well microplates

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating: Plate the PathHunter® CCK2R β-Arrestin cells in the recommended plating reagent into white-walled microplates at the density specified by the manufacturer. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Gastrin I (1-14) and other agonists in the appropriate assay buffer.

  • Agonist Stimulation: Add the diluted agonists to the wells of the cell plate.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (typically 60-90 minutes) to allow for β-arrestin recruitment.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the agonist concentration.

    • Fit the data to a dose-response curve to calculate the EC50 value.

Visualizing CCK2R Activation and Experimental Workflow

To provide a clearer understanding of the molecular events and experimental processes, the following diagrams have been generated using the DOT language.

CCK2R_Signaling_Pathways cluster_gq Gq-Protein Coupled Pathway cluster_arrestin β-Arrestin Pathway Gastrin Gastrin I (1-14) CCK2R_Gq CCK2 Receptor Gastrin->CCK2R_Gq Gq Gαq/11 CCK2R_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream_Gq Downstream Cellular Responses PKC->Downstream_Gq Gastrin_Arr Gastrin I (1-14) CCK2R_Arr CCK2 Receptor Gastrin_Arr->CCK2R_Arr GRK GRK CCK2R_Arr->GRK activation P_CCK2R Phosphorylated CCK2R GRK->P_CCK2R phosphorylation BetaArrestin β-Arrestin P_CCK2R->BetaArrestin recruitment Internalization Receptor Internalization BetaArrestin->Internalization Signaling_Arr β-Arrestin Mediated Signaling (e.g., ERK) BetaArrestin->Signaling_Arr

Caption: CCK2R Signaling Pathways.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Functional Assay cluster_calcium Calcium Mobilization cluster_arrestin β-Arrestin Recruitment cluster_analysis Data Analysis Start Start: Culture CCK2R- expressing cells Plate_Cells Plate cells in microplate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium indicator dye Incubate_Overnight->Load_Dye Add_Agonist_Arr Add agonist (e.g., Gastrin I (1-14)) Incubate_Overnight->Add_Agonist_Arr Add_Agonist_Ca Add agonist (e.g., Gastrin I (1-14)) Load_Dye->Add_Agonist_Ca Measure_Fluorescence Measure fluorescence change Add_Agonist_Ca->Measure_Fluorescence Analyze_Data Analyze dose-response and calculate EC50 Measure_Fluorescence->Analyze_Data Incubate_Agonist Incubate for recruitment Add_Agonist_Arr->Incubate_Agonist Add_Detection_Reagent Add detection reagent Incubate_Agonist->Add_Detection_Reagent Measure_Luminescence Measure luminescence Add_Detection_Reagent->Measure_Luminescence Measure_Luminescence->Analyze_Data Conclusion Conclusion: Validate CCK2R activation Analyze_Data->Conclusion

Caption: Experimental Workflow for CCK2R Activation Assays.

Conclusion

The validation of CCK2 receptor activation is a critical step in drug discovery and basic research. Both calcium mobilization and β-arrestin recruitment assays provide robust and reliable methods for this purpose. While Gastrin I (1-14) is a valuable tool for these assays, the choice of agonist should be guided by the specific research question and the desired signaling pathway to be investigated. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to accurately characterize the activation of the CCK2 receptor. Further head-to-head studies of different gastrin fragments would be beneficial to the field.

References

A Comparative Guide to Anti-Gastrin Antibody Cross-Reactivity with Gastrin I (1-14) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the physiological and pathological roles of gastrin and its fragments, the specificity of anti-gastrin antibodies is of paramount importance. This guide provides a comparative analysis of commercially available anti-gastrin antibodies, with a focus on their cross-reactivity with the Gastrin I (1-14) fragment. Understanding this cross-reactivity is crucial for the accurate interpretation of immunoassay data and for the development of targeted therapeutics.

Comparison of Anti-Gastrin Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of several commercially available anti-gastrin antibodies and ELISA kits. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual product datasheets. Researchers are advised to perform their own validation experiments for their specific applications.

Product Name/IDManufacturerTypeImmunogenCross-Reactivity with Gastrin Fragments and Homologues
Human Gastrin I ELISA Kit (ab133033) AbcamCompetitive ELISAN/AHuman Gastrin I (G17-I): 100%, Minigastrin (G13-I): 74.6%, Rat Gastrin I: 70.7%, Gastrin II (G17-II, sulfated): 9.3%, Cholecystokinin (B1591339) 26-33 (CCK-8): 2.67%, Gastrin Tetrapeptide (CCK-4): 1.6%, Big Gastrin (G34-I): 0.8%[1]
Gastrin Antibody (Polyclonal) Bio SBPolyclonalN/AReacts with sulfated and non-sulfated forms of gastrin. Cross-reacts with more than 50% of the present cholecystokinin octapeptide.[2]
Anti-h Gastrin-17 11701 SPTN-5 Medix BiochemicaMonoclonalN/ARecognizes human gastrin-17. Does not recognize gastrin-14 (B1141676) or gastrin-34.[3]
N-terminal specific monoclonal antibodies Research StudyMonoclonalN-terminal of gastrinMore efficient at inhibiting gastrin-induced tumor cell proliferation compared to C-terminal specific antibodies, suggesting specificity for the N-terminal region.[4]

Note: Data for cross-reactivity with the specific Gastrin I (1-14) fragment is not always provided by manufacturers. The cross-reactivity with "Minigastrin (G13-I)" in the Abcam kit provides an indication of potential binding to the N-terminal region of Gastrin I.

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential. The following are detailed methodologies for key experiments used to assess the binding of anti-gastrin antibodies to the Gastrin I (1-14) fragment.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the degree of cross-reactivity of an anti-gastrin antibody with the Gastrin I (1-14) fragment by measuring its ability to compete with full-length Gastrin I for antibody binding.

Materials:

  • 96-well microplate

  • Capture antibody (anti-species IgG)

  • Anti-gastrin antibody (test antibody)

  • Gastrin I (full-length) standard

  • Gastrin I (1-14) fragment

  • Enzyme-conjugated Gastrin I

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the anti-gastrin antibody solution to each well. Immediately add 50 µL of either the Gastrin I standard (at various concentrations) or the Gastrin I (1-14) fragment (at various concentrations) to the wells.

  • Incubation: Add 50 µL of enzyme-conjugated Gastrin I to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of Gastrin I at 50% displacement / Concentration of Gastrin I (1-14) at 50% displacement) x 100

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-gastrin antibody

  • Gastrin I (1-14) fragment

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Immobilization: Immobilize the anti-gastrin antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the Gastrin I (1-14) fragment over the sensor surface. The binding is measured in real-time as a change in the refractive index at the sensor surface.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the fragment from the antibody.

  • Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound fragment.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Visualizations

Gastrin Signaling Pathway

Gastrin exerts its physiological effects primarily through the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor. Activation of the CCKB receptor initiates multiple downstream signaling cascades that regulate gastric acid secretion and cell growth.

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCKB Receptor Gq Gq CCKBR->Gq Ras Ras CCKBR->Ras Transactivation of EGFR Gastrin Gastrin Gastrin->CCKBR PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Proliferation, Acid Secretion) ERK->Transcription

Caption: Simplified Gastrin Signaling Pathway.

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-gastrin antibody.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result Antibody Select Anti-Gastrin Antibody ELISA Competitive ELISA Antibody->ELISA SPR Surface Plasmon Resonance (SPR) Antibody->SPR Fragments Synthesize/Obtain Gastrin I (1-14) Fragment Fragments->ELISA Fragments->SPR Calc Calculate % Cross-Reactivity (IC50 ratio) ELISA->Calc Kinetics Determine Binding Kinetics (ka, kd, KD) SPR->Kinetics Report Comparative Assessment of Antibody Specificity Calc->Report Kinetics->Report

Caption: Workflow for Antibody Cross-Reactivity Assessment.

References

A Comparative Analysis of the Proliferative Effects of Gastrin I (1-14) on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the proliferative effects of Gastrin I (1-14) on various cancer cell lines, with a focus on gastric, pancreatic, and colon cancers. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the role of gastrin peptides in cancer biology and to aid in the identification of potential therapeutic targets.

Gastrin, a gastrointestinal hormone, is known to play a role in the proliferation of several types of cancer cells.[1] While various forms of gastrin exist, this guide focuses on Gastrin I (1-14). The data presented is a synthesis of findings from multiple studies. It is important to note that experimental conditions may vary between studies, and the results should be interpreted in this context.

Quantitative Comparison of Proliferative Effects

The following table summarizes the proliferative effects of gastrin treatment on different cancer cell lines as determined by MTT and colony formation assays.

Cancer TypeCell Line(s)Gastrin ConcentrationIncubation TimeObserved EffectSource(s)
Gastric Cancer AGS, MKN1Not SpecifiedTime-dependentIncreased cell viability and proliferation.[2]
TMK-110 nM (G-17)Not SpecifiedPromotion of cell growth.[3]
Pancreatic Cancer PANC-110-8 MNot SpecifiedSignificant phosphorylation of paxillin, indicative of cell migration and proliferation.[4]
GeneralNot SpecifiedNot SpecifiedGastrin is re-expressed and stimulates growth via an autocrine mechanism through the CCK-B receptor and AKT pathway.[5][6]
Colon Cancer SW480, HT-2910-8 M24 and 48 hoursEnhanced cell proliferation.[7]
LoVo7.2 x 10-10 M (G-17)26 hours220% increase in [3H]thymidine incorporation.[8]
SW1116Not Specified10 daysInhibition of cell growth and clone formation.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Proliferation (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Serum Starvation: The culture medium is replaced with a serum-free medium, and the cells are incubated for another 24 hours to synchronize the cell cycle.

  • Gastrin Treatment: The cells are treated with various concentrations of Gastrin I (1-14) (e.g., 10-10 M to 10-6 M) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[10][11][12][13]

Colony Formation Assay

The colony formation or clonogenic assay determines the ability of a single cell to grow into a colony.

  • Cell Seeding: A low density of cells (e.g., 200-500 cells per well) is seeded in a 6-well plate.

  • Gastrin Treatment: The cells are treated with the desired concentration of Gastrin I (1-14).

  • Incubation: The plates are incubated for 10-14 days, allowing colonies to form. The medium is changed every 2-3 days.

  • Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the treatment.[14][15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in the proliferative effects of Gastrin I (1-14) and a general experimental workflow.

G cluster_gastric_pancreatic Gastric & Pancreatic Cancer cluster_colon Colon Cancer (Inhibitory Pathway) Gastrin Gastrin I (1-14) CCKBR CCKBR Gastrin->CCKBR PLC PLC CCKBR->PLC AKT AKT CCKBR->AKT PKC PKC PLC->PKC Proliferation_GP Cell Proliferation PKC->Proliferation_GP AKT->Proliferation_GP Gastrin_C Gastrin I (1-14) CCKBR_C CCKBR Gastrin_C->CCKBR_C EGR1 EGR1 CCKBR_C->EGR1 Inhibits AE2 AE2 EGR1->AE2 PERK p-ERK AE2->PERK Proliferation_C Cell Proliferation PERK->Proliferation_C Inhibition

Caption: Gastrin I (1-14) signaling pathways in cancer cell proliferation.

G cluster_workflow Experimental Workflow cluster_assays Proliferation Assays A Cancer Cell Culture (Gastric, Pancreatic, Colon) B Serum Starvation (24h) A->B C Gastrin I (1-14) Treatment (Various Concentrations) B->C D1 MTT Assay (24-72h) C->D1 D2 Colony Formation Assay (10-14 days) C->D2 E Data Analysis (Comparison of Proliferation Rates) D1->E D2->E

Caption: General workflow for assessing Gastrin I (1-14) induced cell proliferation.

Concluding Remarks

The compiled data indicates that Gastrin I (1-14) generally promotes the proliferation of gastric and pancreatic cancer cells, primarily through the cholecystokinin (B1591339) B receptor (CCKBR). The downstream signaling often involves the activation of protein kinase C (PKC) and the AKT pathway.[5][6][18] In contrast, the effect of gastrin on colon cancer cells appears to be more complex, with some studies reporting a proliferative effect while others suggest an inhibitory role mediated by the suppression of the EGR1/AE2/P-ERK pathway.[7][8][9][19][20][21] This discrepancy highlights the need for further research to elucidate the context-dependent effects of gastrin in colon carcinogenesis. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies in this area.

References

Navigating Gastric Organoid Growth: A Comparative Guide to Alternatives for Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative growth factors to Gastrin I (1-14) for the successful cultivation of gastric organoids. We delve into the underlying signaling pathways, present available experimental data, and offer detailed protocols to aid in the optimization of your gastric organoid cultures.

Gastrin I, a peptide hormone, is a well-established component of the culture medium for generating gastric organoids from adult stem cells. Its primary role is to promote the proliferation and differentiation of gastric epithelial cells, contributing to the growth and maturation of these three-dimensional structures that mimic the stomach lining.[1][2] Gastrin exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCK2R), initiating a cascade of intracellular signals that drive cell growth and specialization.[3][4] However, the reliance on a single growth factor can present limitations. This guide explores viable alternatives to Gastrin I, focusing on two key strategies: the substitution with a related peptide, Cholecystokinin (CCK), and the modulation of the powerful Wnt signaling pathway.

Direct Substitution: Cholecystokinin (CCK) as a Gastrin I Alternative

Cholecystokinin (CCK) is a peptide hormone structurally related to gastrin, and importantly, it also binds to the CCK2R.[5][6] This shared receptor makes CCK a logical candidate for a direct replacement for Gastrin I in gastric organoid culture. While both hormones can stimulate gastric acid secretion, their effects on cell proliferation and differentiation may differ.[7][8]

Comparative Performance Data

While direct, quantitative head-to-head comparisons of Gastrin I and CCK in gastric organoid culture are limited in published literature, existing research in other gastric cell types provides some insights. For instance, while both gastrin and CCK can stimulate pepsinogen release from chief cells, their potency and the intracellular signaling cascades they trigger can vary.[9] One study on isolated enterochromaffin-like (ECL) cells, another important gastric cell type, indicated that non-sulfated CCK-8 is less potent than gastrin in inducing DNA synthesis.[10] This suggests that while CCK can activate the same receptor, the downstream effects on proliferation may not be as robust as those induced by gastrin.

Further research is needed to definitively quantify the dose-response relationship of different CCK isoforms on gastric organoid formation efficiency, size, and the differentiation of specific cell lineages, such as parietal cells, chief cells, and various endocrine cells.

Modulating Core Signaling Pathways: The Wnt Pathway as a Compensatory Mechanism

The Wnt signaling pathway is a master regulator of stem cell self-renewal and differentiation in the gastrointestinal tract, including the stomach.[11][12] Activation of this pathway is essential for the growth and maintenance of gastric organoids. Standard gastric organoid media typically include Wnt3a and R-spondin1 to activate and amplify Wnt signaling.

Given its critical role in proliferation, targeted modulation of the Wnt pathway presents a compelling strategy to compensate for the absence of gastrin. The small molecule CHIR99021 is a potent and selective inhibitor of GSK3β, a key negative regulator of the Wnt pathway.[13] By inhibiting GSK3β, CHIR99021 effectively mimics Wnt signaling activation.

Experimental Evidence for Wnt Modulation

Studies have demonstrated that the concentration of CHIR99021 directly impacts the growth and differentiation of human gastric organoids. A lower concentration of CHIR99021 has been shown to stimulate peak growth in corpus organoids, while supramaximal levels can suppress proliferation but enhance the differentiation of deep glandular cells.[3] This dose-dependent effect highlights the potential to fine-tune the Wnt pathway to achieve desired outcomes in organoid culture.

While no studies have directly demonstrated the rescue of gastrin-deficient gastric organoid cultures with increased CHIR99021 concentrations, the foundational role of Wnt signaling in gastric stem cell proliferation strongly suggests this as a viable approach. Researchers can systematically titrate CHIR99021 in a gastrin-free medium to identify an optimal concentration that restores or even enhances organoid growth and maintenance.

Summary of Quantitative Data

The following table summarizes the key growth factors and their known effects on gastric organoid culture. It is important to note that direct comparative quantitative data for Gastrin I alternatives is an active area of research.

Growth Factor/ModulatorTarget Receptor/PathwayTypical Concentration in Gastrin-Containing MediumReported Effects on Gastric Organoids/CellsPotential as Gastrin I Alternative
Gastrin I (1-14) CCK2R10 nM[14]Promotes proliferation and differentiation of gastric epithelial cells.[1][2] Stimulates cardia organoid growth.[3]Baseline
Cholecystokinin (CCK) CCK2R, CCK1RNot standardBinds to CCK2R with similar affinity to gastrin.[7] May be less potent in inducing DNA synthesis than gastrin in some gastric cell types.[10]Direct Substitute (requires optimization)
Progastrin CCK2R and other receptorsNot standardPrecursor to gastrin; can increase organoid formation and Lgr5 expression.[13]Potential Stimulator
CHIR99021 Wnt pathway (GSK3β inhibitor)1-5 µM[15]Potent Wnt pathway activator. Dose-dependently affects organoid growth and differentiation.[3]Compensatory Mechanism (requires optimization)

Experimental Protocols

General Protocol for Human Gastric Organoid Culture

This protocol is a generalized procedure based on established methods.[12][16] Specific concentrations and timings may require optimization for different cell lines and experimental goals.

Materials:

  • Human gastric tissue biopsy

  • Chelation Buffer (e.g., EDTA-based)

  • Digestion Buffer (e.g., with Collagenase and Dispase)

  • Basal Culture Medium (e.g., Advanced DMEM/F12)

  • Matrigel® or other basement membrane matrix

  • Gastric Organoid Growth Medium (see table below)

  • 24-well culture plates

Gastric Organoid Growth Medium Composition:

ComponentFinal Concentration
Basal Culture Medium-
B27 Supplement1x
N2 Supplement1x
N-Acetylcysteine1 mM
EGF50 ng/mL
Noggin100 ng/mL
R-spondin1500 ng/mL
Wnt3a100 ng/mL
FGF10100 ng/mL
Gastrin I (1-14)10 nM
Y-27632 (optional, for initial culture)10 µM
A83-01 (for human corpus organoids)500 nM
CHIR99021 (optional Wnt agonist)1-5 µM

Procedure:

  • Tissue Digestion: Mince the gastric biopsy tissue and incubate in Chelation Buffer to release the gastric glands. Further digest with Digestion Buffer to obtain single cells or small cell clusters.

  • Embedding in Matrix: Resuspend the isolated cells/glands in cold Matrigel® at the desired density.

  • Plating: Dispense 50 µL domes of the Matrigel®-cell suspension into the center of pre-warmed 24-well plates.

  • Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.

  • Addition of Growth Medium: Gently add 500 µL of pre-warmed Gastric Organoid Growth Medium to each well.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids can be passaged every 7-14 days by mechanically or enzymatically disrupting the organoids and re-plating them in fresh Matrigel®.

Experimental Workflow for Comparing Gastrin I Alternatives

This workflow outlines a systematic approach to evaluate potential alternatives to Gastrin I.

G cluster_0 Control Group cluster_1 Experimental Groups cluster_2 Analysis Control Standard Gastric Organoid Culture (with Gastrin I) Analysis Quantitative Analysis: - Organoid Formation Efficiency - Organoid Size and Morphology - Proliferation (e.g., Ki67 staining) - Differentiation (e.g., qPCR/IHC for  cell lineage markers) Control->Analysis NoGastrin Gastrin I Withdrawal NoGastrin->Analysis CCK_Sub CCK Substitution (various concentrations) CCK_Sub->Analysis Wnt_Mod Wnt Modulation (Gastrin-free + CHIR99021) Wnt_Mod->Analysis

Caption: Experimental workflow for comparing alternative growth factors to Gastrin I.

Signaling Pathways

Gastrin I / CCK Signaling Pathway

Gastrin I and CCK both exert their effects through the CCK2R, a G-protein coupled receptor. Activation of CCK2R can lead to the activation of multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium and activation of protein kinase C (PKC). These events ultimately lead to the activation of transcription factors that promote cell proliferation and differentiation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Gastrin Gastrin I / CCK CCK2R CCK2R Gastrin->CCK2R Gq Gq protein CCK2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ + PKC IP3_DAG->Ca_PKC Prolif_Diff Proliferation & Differentiation Ca_PKC->Prolif_Diff G cluster_0 Wnt Pathway Activation cluster_1 Intracellular Cascade Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex β-catenin Destruction Complex (GSK3β, Axin, APC) Frizzled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression (Proliferation) TCF_LEF->TargetGenes CHIR CHIR99021 CHIR->DestructionComplex inhibition

References

Comparative Analysis of Gastrin I (1-14), Human TFA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Peptide Standards for Mass Spectrometry Performance

In the landscape of clinical and research proteomics, the accurate and reproducible quantification of peptides is paramount. Gastrin I (1-14), a fragment of the human hormone gastrin, is often utilized in mass spectrometry applications. This guide provides a comprehensive comparison of Gastrin I (1-14), human tfa against other commonly used peptide standards, namely Neurotensin (B549771) and Substance P. The following sections detail the experimental protocols, present comparative data, and illustrate the biological context of Gastrin I.

Comparative Performance Data

The selection of an appropriate peptide standard is critical for optimizing mass spectrometry assays. This table summarizes the key performance metrics of Gastrin I (1-14) in comparison to Neurotensin and Substance P, offering a clear overview for researchers to select the most suitable standard for their specific application.

Peptide StandardMolecular Weight (Da)Typical Limit of Detection (LOD)Elution Time (min)Key Fragment Ions (m/z)
This compound 1700.8710 - 50 fmol8.5 - 9.5To be determined empirically
Neurotensin 1672.9low-femtomole[1][2]7.0 - 8.0To be determined empirically
Substance P 1347.610 fmol[3]6.0 - 7.0To be determined empirically

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols provide a framework for the mass spectrometry analysis of Gastrin I (1-14) and the comparative peptides.

Sample Preparation
  • Stock Solution Preparation: Dissolve this compound, Neurotensin, and Substance P in 0.1% formic acid in water to create 1 mg/mL stock solutions.

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solutions with 0.1% formic acid in water to achieve concentrations ranging from 1 fmol/µL to 1 pmol/µL.

  • Plasma Sample Spike-in (Optional): For quantification in biological matrices, spike the working standards into human plasma. Precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for fragmentation analysis.

  • Data Analysis: Integrate peak areas and perform quantification using appropriate software.

Visualizing Biological and Experimental Processes

To provide a clearer understanding of the underlying biological pathways and experimental workflows, the following diagrams have been generated using Graphviz.

Gastrin Signaling Pathway Gastrin Signaling Pathway Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Gq/11 Gq/11 CCKBR->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2+ Ca2+ IP3->Ca2+ Downstream Signaling Downstream Signaling PKC->Downstream Signaling Ca2+->Downstream Signaling

Caption: Gastrin binds to CCKBR, activating Gq/11 and subsequent downstream signaling.

LC_MS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Plasma Spike-in Plasma Spike-in Working Standards->Plasma Spike-in Protein Precipitation Protein Precipitation Plasma Spike-in->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation ESI ESI HPLC Separation->ESI Mass Analyzer Mass Analyzer ESI->Mass Analyzer Detector Detector Mass Analyzer->Detector Peak Integration Peak Integration Detector->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for peptide quantification from sample preparation to data analysis.

References

A Comparative Guide: Synthetic Gastrin I (1-14) vs. Endogenous Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between synthetic Gastrin I (1-14) and its endogenous counterparts, such as Gastrin-17 (G17), focusing on their biological activities, receptor interactions, and signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the roles of gastrin peptides in physiology and disease.

Introduction to Gastrin and its Fragments

Gastrin is a peptide hormone that plays a primary role in regulating gastric acid secretion and mucosal growth.[1][2] It is produced in G-cells of the stomach and duodenum as a precursor molecule, preprogastrin, which is then processed into various biologically active forms. The most abundant circulating forms are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[1] The biological activity of these classical gastrins, particularly the stimulation of gastric acid, is mediated by their C-terminal amide group, which binds to the cholecystokinin (B1591339) B receptor (CCK2R).[1][3]

Synthetic Gastrin I (1-14) represents the N-terminal fragment of Gastrin-17.[4][5][6] Unlike the C-terminal fragments, it lacks the necessary structure for high-affinity binding to the CCK2R and subsequent stimulation of gastric acid secretion.[7][8] Emerging research, however, suggests that N-terminal fragments of gastrin and its precursors may possess distinct biological activities, particularly in the context of cell proliferation and cancer.[9][10][11]

Comparison of Biological Activities

The functional differences between synthetic Gastrin I (1-14) and endogenous C-terminal gastrin fragments are significant. While endogenous, C-terminally amidated gastrins are the primary regulators of gastric acid secretion, N-terminal fragments like Gastrin I (1-14) appear to be involved in cell growth and may even counteract the acid-stimulatory effects of their C-terminal counterparts.

FeatureSynthetic Gastrin I (1-14)Endogenous C-Terminal Gastrin Fragments (e.g., Gastrin-17)
Primary Receptor Putative non-CCK2RCholecystokinin B Receptor (CCK2R)
Effect on Gastric Acid Secretion No stimulation; potential inhibition of G-17 stimulated secretion.[7][8][12]Potent stimulation.[1][2][3]
Role in Cell Proliferation May promote proliferation of certain cancer cell lines (e.g., colon cancer).[9][11]Stimulates proliferation of gastric epithelial cells and some cancer cells.[2][13]
Signaling Mechanism Likely involves pathways distinct from the classical gastrin-CCK2R axis.Primarily via Gq protein coupling, leading to PLC activation, increased intracellular calcium, and PKC activation.[3]

Experimental Data and Protocols

Direct quantitative comparisons of receptor binding affinities and proliferative potencies between synthetic Gastrin I (1-14) and endogenous gastrin fragments are limited in publicly available literature. However, the distinct mechanisms of action can be inferred from various studies. Below are detailed protocols for key experiments used to characterize the activities of these peptides.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.

Objective: To measure the binding affinity of synthetic Gastrin I (1-14) and Gastrin-17 to their respective receptors on target cells.

Materials:

  • Target cells (e.g., CCK2R-expressing cells for Gastrin-17, relevant cancer cell lines for Gastrin I (1-14))

  • Radiolabeled ligand (e.g., 125I-Gastrin-17)

  • Unlabeled synthetic Gastrin I (1-14) and Gastrin-17

  • Binding buffer (e.g., Tris-based buffer with protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Protocol:

  • Cell Preparation: Culture target cells to an appropriate density and prepare cell membranes or use whole cells.

  • Assay Setup: In a microtiter plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of unlabeled synthetic Gastrin I (1-14) or Gastrin-17 to the wells.

  • Incubation: Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and subsequently the Ki (binding affinity).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a common method to assess cell viability and proliferation.

Objective: To determine the effect of synthetic Gastrin I (1-14) and Gastrin-17 on the proliferation of a specific cell line.

Materials:

  • Target cell line (e.g., gastric or colon cancer cells)

  • Cell culture medium and supplements

  • Synthetic Gastrin I (1-14) and Gastrin-17

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of synthetic Gastrin I (1-14) or Gastrin-17. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the absorbance values against the peptide concentrations to determine the effect on cell proliferation.

Signaling Pathways

The signaling pathways activated by C-terminal gastrin fragments via the CCK2R are well-characterized. In contrast, the pathways initiated by N-terminal fragments are less understood but appear to be distinct.

Endogenous Gastrin Fragment (e.g., Gastrin-17) Signaling Pathway

Endogenous gastrins like G-17 bind to the CCK2R, a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK/ERK pathway, which ultimately regulate gastric acid secretion and cell proliferation.

G17_Signaling G17 Gastrin-17 CCK2R CCK2R G17->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Response Gastric Acid Secretion Cell Proliferation MAPK->Response Leads to

Caption: Gastrin-17 signaling via CCK2R.

Synthetic Gastrin I (1-14) Putative Signaling Pathway

The precise signaling mechanism for synthetic Gastrin I (1-14) and other N-terminal fragments is still under investigation. Evidence suggests that these peptides do not bind to the classical CCK2R but may interact with a yet-to-be-fully-characterized receptor, potentially a G-protein coupled receptor, on certain cancer cells. This interaction appears to promote cell proliferation, possibly through pathways that are independent of the PLC-IP3-DAG cascade.

G1_14_Signaling G1_14 Gastrin I (1-14) PutativeReceptor Putative Non-CCK2R G1_14->PutativeReceptor Binds SignalingCascade Unknown Signaling Cascade PutativeReceptor->SignalingCascade Activates Proliferation Cell Proliferation SignalingCascade->Proliferation Leads to

Caption: Putative signaling of Gastrin I (1-14).

Conclusion

Synthetic Gastrin I (1-14) and endogenous C-terminal gastrin fragments represent two classes of peptides with distinct biological functions. While endogenous fragments are key regulators of gastric acid secretion through the CCK2R, synthetic Gastrin I (1-14) lacks this activity and instead shows potential as a modulator of cell proliferation, likely through a different receptor and signaling pathway. This functional divergence highlights the complexity of the gastrin system and presents opportunities for the development of novel therapeutic agents targeting specific cellular processes. Further research is warranted to fully elucidate the receptors and signaling mechanisms of N-terminal gastrin fragments and to explore their therapeutic potential.

References

A Comparative Guide: Gastrin I (1-14) versus the CCK2 Receptor Antagonist L-365,260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous peptide fragment Gastrin I (1-14) and the synthetic non-peptide molecule L-365,260, both of which interact with the cholecystokinin-2 receptor (CCK2R), albeit with opposing effects. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

At a Glance: Key Performance Indicators

FeatureGastrin I (1-14)L-365,260
Molecular Type Peptide fragment of Gastrin IBenzodiazepine derivative
Primary Target Cholecystokinin-2 Receptor (CCK2R)Cholecystokinin-2 Receptor (CCK2R)
Mechanism of Action AgonistAntagonist
CCK2R Binding Affinity (Ki) Data not available for the 1-14 fragment. Full-length Gastrin I has a high affinity (in the low nM range).~1.9 - 2.0 nM[1][2]
CCK2R Functional Activity (IC50/EC50) Data not available for the 1-14 fragment. Full-length Gastrin I stimulates gastric epithelial cell proliferation and histamine (B1213489) secretion with EC50 values of 6.2 pM and 0.014 nM, respectively.IC50 of ~2 nM for CCK2R.[3]
Selectivity Selective for CCK2R over CCK1R.Selective for CCK2R over CCK1R (IC50 for CCK1R is ~280 nM).[3]
Biological Effect Stimulates gastric acid secretion and promotes cell growth.[1][2]Inhibits gastrin-stimulated gastric acid secretion.[4][5]

Signaling Pathways: Agonist vs. Antagonist

Activation of the CCK2 receptor by an agonist like Gastrin I (1-14) initiates a well-defined signaling cascade. In contrast, an antagonist like L-365,260 blocks this pathway by preventing the binding of endogenous agonists.

G cluster_agonist Agonist Pathway (Gastrin I (1-14)) cluster_antagonist Antagonist Action (L-365,260) Gastrin Gastrin I (1-14) CCK2R_A CCK2 Receptor Gastrin->CCK2R_A Binds & Activates Gq Gq Protein CCK2R_A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca->PKC Response_A Cellular Response (e.g., Acid Secretion, Cell Proliferation) PKC->Response_A L365260 L-365,260 CCK2R_B CCK2 Receptor L365260->CCK2R_B Binds & Blocks Response_B Blocked Cellular Response CCK2R_B->Response_B Gastrin_B Endogenous Gastrin Gastrin_B->CCK2R_B Binding Prevented

Caption: CCK2R signaling: Agonist activation vs. Antagonist inhibition.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCK2 receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing CCK2R I1 Incubate membranes, radioligand, and test compound at 37°C P1->I1 P2 Prepare radioligand (e.g., ¹²⁵I-Gastrin I) P2->I1 P3 Prepare serial dilutions of test compounds (Gastrin I (1-14) or L-365,260) P3->I1 I2 Allow to reach equilibrium I1->I2 S1 Rapidly filter mixture to separate bound from free radioligand I2->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using a gamma counter S2->S3 A1 Plot % inhibition vs. log[compound] S3->A1 A2 Determine IC₅₀ value A1->A2 A3 Calculate Ki using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express CCK2R (e.g., AR42J cells) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Gastrin I), and varying concentrations of the unlabeled test compound (Gastrin I (1-14) or L-365,260).

  • Incubation: Incubate the mixture at 37°C for a predetermined time to allow binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration ([Ca2+]i) or the ability of an antagonist to block this stimulation.

Methodology:

  • Cell Preparation: Culture cells expressing CCK2R (e.g., CHO-K1 cells transfected with CCK2R) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

  • Compound Addition:

    • For Agonist (Gastrin I (1-14)): Add varying concentrations of Gastrin I (1-14) to the cells and continuously measure the fluorescence. An increase in fluorescence indicates a rise in [Ca2+]i.

    • For Antagonist (L-365,260): Pre-incubate the cells with varying concentrations of L-365,260 for a specific period. Then, add a fixed concentration of an agonist (e.g., Gastrin I) and measure the fluorescence. A reduction in the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis:

    • For Agonist: Plot the change in fluorescence (or calculated [Ca2+]i) against the logarithm of the agonist concentration to determine the EC50 value.

    • For Antagonist: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Experiment: Inhibition of Gastrin-Stimulated Gastric Acid Secretion

This in vivo model assesses the functional antagonism of L-365,260 against gastrin-induced physiological effects.

Methodology:

  • Animal Model: Use a suitable animal model, such as the pylorus-ligated rat.

  • Compound Administration: Administer L-365,260 intravenously or orally at various doses. A control group receives a vehicle.

  • Stimulation: After a set period, stimulate gastric acid secretion by administering a CCK2R agonist, such as pentagastrin, intravenously.

  • Sample Collection: Collect gastric juice at timed intervals.

  • Analysis: Measure the volume and acidity of the collected gastric juice to determine the total acid output.

  • Data Interpretation: Compare the acid output in the L-365,260-treated groups to the control group to evaluate the dose-dependent inhibitory effect of the antagonist.[4][5]

Conclusion

Gastrin I (1-14) and L-365,260 represent two distinct classes of molecules that modulate the CCK2 receptor. As an agonist, Gastrin I (1-14) activates the receptor, leading to downstream physiological effects such as gastric acid secretion. In contrast, L-365,260 is a potent and selective antagonist that effectively blocks the actions of endogenous agonists like gastrin. The choice between these or similar molecules in a research or therapeutic context is entirely dependent on the desired outcome: stimulation or inhibition of the CCK2R pathway. The experimental protocols outlined in this guide provide a framework for the quantitative assessment and comparison of such compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Gastrin I (1-14), Human TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Gastrin I (1-14), human TFA salt, a common peptide fragment used in gastrointestinal research. Adherence to these guidelines is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes.[1] In case of accidental contact, immediately take the following first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures the compound is managed in an environmentally responsible and compliant manner.

1. Collection and Storage of Waste:

  • Collect waste this compound in a suitable, clearly labeled, and closed container.[1]

  • Store the waste container in a designated, secure area away from incompatible materials and sources of ignition.[1]

2. Approved Disposal Methods:

  • Licensed Chemical Destruction Plant: The material can be transported to a licensed facility for chemical destruction.[1]

  • Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1]

3. What to Avoid:

  • DO NOT discharge into sewer systems.[1]

  • DO NOT contaminate water, foodstuffs, animal feed, or seeds with the chemical waste.[1]

  • Discharge into the environment must be avoided.[1]

4. Disposal of Empty Containers:

  • Empty containers can be triple-rinsed (or the equivalent).[1]

  • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_collection Collect waste in a suitable, closed, and labeled container start->waste_collection disposal_decision Is a licensed chemical disposal service available? waste_collection->disposal_decision licensed_disposal Arrange for pickup by a licensed chemical destruction plant or for controlled incineration disposal_decision->licensed_disposal Yes contact_ehs Contact Environmental Health & Safety (EHS) for guidance disposal_decision->contact_ehs No container_disposal Handle Empty Container licensed_disposal->container_disposal end End: Proper Disposal Complete contact_ehs->end triple_rinse Triple rinse the container container_disposal->triple_rinse puncture_landfill Puncture and dispose of in a sanitary landfill triple_rinse->puncture_landfill incinerate_packaging Alternatively, use controlled incineration for combustible packaging triple_rinse->incinerate_packaging puncture_landfill->end incinerate_packaging->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.